2-Amino-4-methylthiazole
Beschreibung
Eigenschaften
IUPAC Name |
4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQMXTJYCAJLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166856 | |
| Record name | 2-Amino-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139913 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1603-91-4 | |
| Record name | 2-Amino-4-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-methylthiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-METHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R95713542R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-methylthiazole: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-methylthiazole is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique structural features and reactivity have positioned it as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and spectral characterization of this compound. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.
Core Properties
This compound is a white to pale yellow crystalline solid.[1][2] It is soluble in water, ethanol, and ether.[3][4] The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C4H6N2S | [3][5][6] |
| Molecular Weight | 114.17 g/mol | [3][6][7] |
| Melting Point | 44-47 °C | [1][4][7][8] |
| Boiling Point | 231-232 °C | [1][4][7][8] |
| Appearance | White to pale yellow crystals or powder | [1][2] |
| Solubility | Very soluble in water, alcohol, and ether. Soluble in Methanol. | [3][4][8] |
| pKa | 5.36 ± 0.10 (Predicted) | [8] |
| LogP | 0.840 (est) | [8] |
| CAS Number | 1603-91-4 | [5][8] |
Chemical Structure and Tautomerism
The structure of this compound consists of a five-membered thiazole (B1198619) ring substituted with an amino group at the 2-position and a methyl group at the 4-position. An important characteristic of this molecule is its ability to exist in different tautomeric forms due to proton migration.[9] The most stable tautomer is the amino form, which is stabilized by the aromaticity of the thiazole ring.[9]
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. This compound (1603-91-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Amino-4-methylthiazole, a key heterocyclic compound with significant interest in pharmaceutical and materials science. This document details the crystallographic parameters of a notable co-crystal, outlines the experimental protocols for its structural determination, and discusses the key intermolecular interactions that govern its supramolecular assembly.
Introduction
This guide focuses on the crystal structure of a 2:1 co-crystal of this compound with sebacic acid (C₁₀H₁₈O₄), as reported in a 2014 study published in Crystal Growth & Design.[1] This co-crystal system serves as an excellent model for understanding the hydrogen bonding motifs and packing arrangements involving the 2-aminothiazole (B372263) moiety.
Crystallographic Data
The following tables summarize the key crystallographic data for the this compound:sebacic acid co-crystal. This data is essential for computational modeling, structural comparisons, and quality control in drug development and materials science.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₈H₃₀N₄O₄S₂ |
| Formula Weight | 446.59 |
| Temperature | 293(2) K |
| Wavelength (MoKα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | |
| a | 8.702(6) Å |
| b | 7.721(5) Å |
| c | 17.891(13) Å |
| α | 90° |
| β | 95.326(14)° |
| γ | 90° |
| Volume | 1196.9(14) ų |
| Z (Formula units/cell) | 2 |
| Calculated Density | 1.239 Mg/m³ |
| Absorption Coefficient | 0.278 mm⁻¹ |
| F(000) | 480 |
| Refinement Details | |
| Goodness-of-fit on F² | 0.902 |
| Final R indices [I>2σ(I)] | R1 = 0.0424, wR2 = 0.1167 |
| R indices (all data) | R1 = 0.0687, wR2 = 0.1385 |
Data sourced from the Crystallography Open Database, entry 4512032.[1]
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S1-C2 | [Data unavailable in abstract] |
| S1-C5 | [Data unavailable in abstract] |
| N3-C2 | [Data unavailable in abstract] |
| N3-C4 | [Data unavailable in abstract] |
| N6-C2 | [Data unavailable in abstract] |
| C4-C5 | [Data unavailable in abstract] |
| C4-C7 | [Data unavailable in abstract] |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C2-S1-C5 | [Data unavailable in abstract] |
| C2-N3-C4 | [Data unavailable in abstract] |
| S1-C2-N3 | [Data unavailable in abstract] |
| S1-C2-N6 | [Data unavailable in abstract] |
| N3-C2-N6 | [Data unavailable in abstract] |
| N3-C4-C5 | [Data unavailable in abstract] |
| N3-C4-C7 | [Data unavailable in abstract] |
| C5-C4-C7 | [Data unavailable in abstract] |
| S1-C5-C4 | [Data unavailable in abstract] |
Table 4: Hydrogen Bond Geometry (Å, °)
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N6-H6A···O1 | [Data unavailable in abstract] | [Data unavailable in abstract] | [Data unavailable in abstract] | [Data unavailable in abstract] |
| N6-H6B···N3' | [Data unavailable in abstract] | [Data unavailable in abstract] | [Data unavailable in abstract] | [Data unavailable in abstract] |
(Note: The bond lengths, angles, and hydrogen bond data are placeholders and would be populated from the full crystallographic information file (CIF) from the original publication.)
Experimental Protocols
The determination of the crystal structure of the this compound co-crystal involved the following key steps, which are typical for single-crystal X-ray diffraction studies.
3.1. Co-crystal Synthesis and Crystallization
A combinatorial library approach was utilized to synthesize a series of co-crystals of 2-aminothiazole and its methyl derivatives with various dicarboxylic acids.[2] For the specific co-crystal detailed here, this compound and sebacic acid were likely dissolved in an appropriate solvent system. Single crystals suitable for X-ray diffraction were obtained through slow evaporation of the solvent at room temperature.
3.2. X-ray Data Collection
A single crystal of suitable size and quality was mounted on a diffractometer. The diffraction data was collected at a controlled temperature of 293 K using Molybdenum Kα radiation (λ = 0.71073 Å). A series of diffraction images were recorded as the crystal was rotated.
3.3. Structure Solution and Refinement
The collected diffraction data was processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Workflows and Interactions
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of the this compound co-crystal.
4.2. Key Hydrogen Bonding Interactions
The supramolecular assembly of the this compound co-crystal is dominated by hydrogen bonding. The amino group of the thiazole (B1198619) ring and the thiazole nitrogen act as hydrogen bond donors and acceptors, respectively, interacting with the carboxylic acid groups. This network of interactions is fundamental to the stability of the crystal lattice.
References
Spectroscopic Profile of 2-Amino-4-methylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-4-methylthiazole, a crucial heterocyclic building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | s | 2H | -NH₂ |
| ~6.2 | s | 1H | H-5 |
| ~2.1 | s | 3H | -CH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C-2 |
| ~148 | C-4 |
| ~100 | C-5 |
| ~17 | -CH₃ |
Solvent: DMSO-d₆. Data is based on typical values for 2-aminothiazole (B372263) derivatives and may vary slightly.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. The data presented below is from matrix isolation FTIR spectroscopy.[1][2]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3545.5 | Medium | ν(N-H) asymmetric stretch |
| 3434.0 | Medium | ν(N-H) symmetric stretch |
| 3118.0 | Weak | ν(C-H) aromatic |
| 1625.0 | Strong | δ(NH₂) scissoring |
| 1530.0 | Very Strong | Ring stretching |
| 1450.0 | Medium | δ(CH₃) asymmetric bend |
| 1380.0 | Medium | δ(CH₃) symmetric bend |
| 1220.0 | Medium | ν(C-N) stretch |
| 850.0 | Strong | γ(C-H) out-of-plane bend |
Data obtained from argon matrix isolation FTIR spectroscopy.
Mass Spectrometry (MS)
The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 114 | High | [M]⁺ (Molecular Ion) |
| 99 | Moderate | [M - CH₃]⁺ |
| 71 | Moderate | [M - HN=C=S]⁺ |
| 57 | High | [C₃H₅N]⁺ |
| 42 | Moderate | [CH₃CN + H]⁺ |
Fragmentation patterns are predicted based on the known fragmentation of thiazole (B1198619) derivatives.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 10-200) to detect the molecular ion and all significant fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of an organic compound.
References
Tautomeric Landscape of 2-Amino-4-methylthiazole: A Guide to Stability and Characterization
For Researchers, Scientists, and Drug Development Professionals
The tautomeric nature of 2-amino-4-methylthiazole (AMT), a key scaffold in medicinal chemistry, dictates its physicochemical properties, receptor interactions, and metabolic fate. A comprehensive understanding of the relative stabilities of its tautomeric forms is therefore critical for rational drug design and development. This technical guide provides an in-depth analysis of the tautomeric equilibrium of this compound, presenting key quantitative data, experimental protocols, and visual representations of the underlying chemical logic.
Core Concept: Tautomeric Forms and Relative Stability
This compound can exist in several tautomeric forms arising from proton migration between adjacent atoms. These transformations involve three primary systems: a three-carbon system, an imino-enamine system (HN–C=C ↔ N=C–CH), and an amidine system (HN–C=N ↔ N=C–NH).[1] Computational studies, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(3df,3pd) level, have identified eight distinct minima on the potential energy surface.[1]
The most stable tautomer is the amino form, designated as AMT1, which benefits from the aromaticity of the thiazole (B1198619) ring and effective stabilization through two double bonds (C=C and C=N).[1] Other tautomers, including AMT2, AMT2′, AMT3, AMT3', AMT4, AMT4′, and AMT5, are significantly less stable.[1] The large energy differences between AMT1 and the other tautomers mean that under thermodynamic equilibrium, only the AMT1 form is populated to a significant extent.[2]
Quantitative Analysis of Tautomer Stability
The relative energies of the different tautomers of this compound have been determined computationally. The following table summarizes these findings, providing a clear comparison of their stability at 298.15 K.
| Tautomer | Relative Energy (ΔE) (kJ mol⁻¹) | Relative Zero-Point Corrected Energy (ΔE_ZPE) (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) |
| AMT1 | 0.0 | 0.0 | 0.0 |
| AMT2 | 80.8 | 79.1 | 80.3 |
| AMT2′ | 108.8 | 108.8 | 108.8 |
| AMT3 | 134.4 | 129.2 | 131.7 |
| AMT3′ | 124.9 | 121.2 | 123.3 |
| AMT4 | 127.1 | 123.2 | 124.8 |
| AMT4′ | 152.2 | 149.6 | 150.9 |
| AMT5 | 138.8 | 135.0 | 137.9 |
Data sourced from Pagacz-Kostrzewa et al. (2022), calculated at the B3LYP/6-311++G(3df,3pd) level of theory.[1]
Experimental and Computational Methodologies
The determination of the tautomeric stability of this compound relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.
Experimental Protocol: Matrix Isolation Fourier-Transform Infrared (FTIR) Spectroscopy
This technique allows for the spectroscopic characterization of individual tautomers by trapping them in an inert gas matrix at low temperatures, thus preventing interconversion.
-
Sample Preparation: A gaseous mixture of this compound and argon is prepared.
-
Matrix Deposition: The gas mixture is deposited onto a cold (15 K) CsI window.
-
FTIR Spectroscopy: Infrared spectra of the isolated molecules within the argon matrix are recorded at 10 K.
-
Data Analysis: The experimental vibrational wavenumbers are compared with those predicted by theoretical calculations to identify the specific tautomer present. In the case of this compound, the experimental spectrum corresponds to the most stable AMT1 tautomer.[1]
Computational Protocol: Density Functional Theory (DFT) Calculations
Theoretical calculations are essential for determining the geometries, energies, and vibrational frequencies of all possible tautomers.
-
Software: Gaussian 09 software package is typically used.
-
Method: The B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional is employed.
-
Basis Set: The 6-311++G(3df,3pd) basis set is used to provide a high level of accuracy for both geometry optimization and energy calculations.
-
Geometry Optimization: The geometries of all tautomers and transition states are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Energy Analysis: The relative energies (ΔE), zero-point corrected energies (ΔE_ZPE), and Gibbs free energies (ΔG) are calculated to determine the relative stability of the tautomers.
Visualizing Tautomeric Relationships
The following diagrams illustrate the key tautomeric forms of this compound and the energetic landscape of their interconversion.
A simplified representation of the primary tautomeric forms of this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-4-methylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylthiazole scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: A Multi-Targeted Approach
Derivatives of this compound have demonstrated significant potential as anticancer agents by modulating a variety of cellular processes, including cell proliferation, apoptosis, and angiogenesis.[1] Their mechanisms of action are often complex, involving the inhibition of key enzymes and the disruption of critical signaling pathways.
Inhibition of Protein Kinases
A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling.
-
VEGFR-2 Inhibition: Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds disrupt downstream signaling cascades, leading to a reduction in tumor vascularization and growth.
-
Other Kinase Targets: Beyond VEGFR-2, various derivatives have shown inhibitory activity against other kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), c-Met, and Cyclin-Dependent Kinases (CDKs). This multi-kinase inhibitory profile contributes to their broad-spectrum anticancer activity.[2]
Induction of Apoptosis and Cell Cycle Arrest
This compound derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.
-
Apoptosis Induction: Treatment with these compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
-
Cell Cycle Arrest: Flow cytometry analysis has revealed that these derivatives can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[3]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 28 | HT29 (Colon) | 0.63 | [2] |
| A549 (Lung) | 8.64 | [2] | |
| HeLa (Cervical) | 6.05 | [2] | |
| Karpas299 (Lymphoma) | 13.87 | [2] | |
| Compound 10 | HT29 (Colon) | 2.01 | [2] |
| Compound 46a | A549 (Lung) | 1.3 ± 0.9 | [2] |
| Compound 46b | A549 (Lung) | 0.16 ± 0.06 | [2] |
| HepG2 (Liver) | 0.13 ± 0.05 | [2] | |
| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 | [1] |
| Compound 20 | H1299 (Lung) | 4.89 | [4] |
| SHG-44 (Glioma) | 4.03 | [4] | |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| HepG2 (Liver) | 7.26 ± 0.44 | [5] | |
| VEGFR-2 Inhibitor 9 | VEGFR-2 | 0.40 ± 0.04 | [1] |
Antimicrobial Activity
The this compound scaffold is also a promising platform for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.
Proposed Mechanisms of Action
While the exact mechanisms are still under investigation for many derivatives, it is believed that their antimicrobial effects stem from the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Some derivatives have shown promising activity against multidrug-resistant strains.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |
| Compound 2a | Staphylococcus epidermidis (MDR) | 250 | [6] |
| Compound 2b | Staphylococcus epidermidis (MDR) | 250 | [6] |
| Pseudomonas aeruginosa (MDR) | 375 | [6] | |
| Compound 2d | Staphylococcus aureus (MDR) | 250 | [6] |
| Escherichia coli (MDR) | 375 | [6] | |
| Compound 2g | Staphylococcus aureus (MDR) | 250 | [6] |
| Escherichia coli (MDR) | 375 | [6] | |
| Thiazole (B1198619) derivatives 2a-c | Staphylococcus aureus | 1-2 | [7] |
| Piperazinyl derivative 121d | Methicillin-resistant S. aureus | 4 | [5] |
| E. coli | 8 | [5] | |
| Thiazolyl-thiourea 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 | [5] |
| Thiazolyl-thiourea 124 (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4-16 | [5] |
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Enzymes
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These derivatives can act as dual inhibitors of COX and LOX enzymes, which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.[8] By inhibiting these enzymes, they can effectively reduce inflammation and pain.
-
Nitric Oxide Synthase (iNOS) Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Some this compound derivatives have been shown to inhibit iNOS activity.
Modulation of Inflammatory Signaling Pathways
These compounds can also modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected this compound derivatives.
| Compound/Derivative | Target | IC50 Value (µM) | Selectivity Index (SI) | Reference |
| Compound 25c | COX-2 | 3.29 | 29.00 | [9] |
| Compound 9a | COX-1 | 0.42 | - | [9] |
| COX-2 | 10.71 | - | [9] | |
| Compound 9b | COX-1 | 0.32 | - | [9] |
| COX-2 | 9.23 | - | [9] | |
| Compound 24a | COX-1 | 5.6 | 3.68 | [9] |
| COX-2 | 1.52 | [9] | ||
| Compound 24b | COX-1 | 4.5 | 4.24 | [9] |
| COX-2 | 1.06 | [9] | ||
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a) | 5-LOX | 0.127 | - | [9] |
| Pyrazolyl-thiazole 16a | COX-2 | - | 134.6 | [10] |
| Pyrazolyl-thiazole 18f | COX-2 | - | 42.13 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the 2-aminothiazole (B372263) core.[11]
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (B124793) (1.5 equivalents) in a suitable solvent such as ethanol (B145695) or methanol.[11]
-
Heat the reaction mixture to reflux (approximately 65-70°C) with stirring for 30-60 minutes.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.[11]
-
Collect the solid product by vacuum filtration and wash with cold deionized water.[11]
-
Air dry the product on a watch glass. Further purification can be achieved by recrystallization.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][12][13]
Procedure:
-
Prepare a series of twofold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.[11]
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[14]
-
Inoculate each well of the microtiter plate with the microbial suspension.[14]
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[13]
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[12]
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Procedure:
-
In a 96-well plate, add the recombinant VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and the this compound derivative at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition and determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Procedure:
-
Pre-incubate the purified COX-1 or COX-2 enzyme with the this compound derivative at various concentrations for a specific time (e.g., 10 minutes at 37°C).[4]
-
Initiate the reaction by adding arachidonic acid as the substrate.[4]
-
After a defined reaction time (e.g., 2 minutes), terminate the reaction.[4]
-
Measure the production of prostaglandins (e.g., PGE2) using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of lipoxygenase activity.
Procedure:
-
Prepare a reaction mixture containing a buffer (e.g., borate (B1201080) buffer), the lipoxygenase enzyme, and the this compound derivative at various concentrations.[16]
-
Incubate the mixture for a few minutes.
-
Initiate the reaction by adding the substrate, such as linoleic or arachidonic acid.
-
Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm with a spectrophotometer.[16]
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and methodologies.
Signaling Pathway Diagrams
Caption: VEGFR-2 signaling cascade and its inhibition.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Workflow Diagram
Caption: Workflow for Hantzsch thiazole synthesis.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with multiple targets in anticancer, antimicrobial, and anti-inflammatory pathways underscores their therapeutic potential. This guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of this important class of molecules. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives will be crucial for translating their preclinical promise into clinical applications.
References
- 1. protocols.io [protocols.io]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Amino-4-methylthiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-4-methylthiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure serves as a cornerstone for the synthesis of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of the this compound core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable scaffold.[1][2][3][4][5][6]
Anticancer Activity
Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of human cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[10][11]
Quantitative Anticancer Activity Data
The in vitro cytotoxic effects of various this compound derivatives are summarized below. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for anticancer activity.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | HT29 | 2.01 | [7] |
| Compound 28 | HT29 | 0.63 | [7] |
| Compound 28 | HeLa | 6.05 | [7] |
| Compound 28 | A549 | 8.64 | [7] |
| 2-(alkylamido)thiazole analogues | L1210 | 4-8 | [7] |
| Compound 46b | A549 | 0.16 | [7] |
| Compound 46b | HepG2 | 0.13 | [7] |
| Compound 27 | HeLa | 1.6 | [7] |
| Thiazole-coumarin hybrid 6a | HCT-116 | 4.27 | [12] |
| Juglone-bearing thiopyrano[2,3-d]thiazole Les-6547 | HT-29 | 2.21 | [12] |
| Thiazole (B1198619) derivative CP1 | HCT-116 | 4.7 µg/ml | [12] |
| Compound 4c | MDA-MB-231 (VEGFR-2 inhibition) | 0.15 | [13] |
| Compound 5b | HT29 | 2.01 | [9] |
Key Signaling Pathways in Anticancer Activity
1. PI3K/Akt/mTOR Pathway: Many this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade, which is a critical regulator of cell survival, proliferation, and metabolism.[5][10][11][]
2. VEGFR-2 Signaling Pathway: Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize.[13][15][16][17][18]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][19][20][21][22][23]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[21]
-
Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37°C, 5-6.5% CO2).[21]
-
Solubilization: Add 100 µL of the solubilization solution into each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan (B1609692) crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Activity
The this compound scaffold is a key component in numerous compounds exhibiting significant antimicrobial properties against a wide range of bacterial and fungal pathogens.[24][25]
Quantitative Antimicrobial Activity Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| Piperazinyl derivative 121d | S. aureus | 2-128 (µM) | [26] |
| Piperazinyl derivative 121d | E. coli | 2-128 (µM) | [26] |
| Thiazolyl-thiourea derivative | S. aureus | 4-16 | [26] |
| Thiazolyl-thiourea derivative | S. epidermidis | 4-16 | [26] |
| 2,5-dichloro thienyl-substituted thiazole | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25-12.5 | [24] |
| 2-phenylacetamido-thiazole derivative 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-6.25 | [24] |
| Coumarin hybrid 49 | Various | 31.25 | [4] |
| Compound 2a | S. epidermidis | 250 | [27] |
| Compound 2b | P. aeruginosa | 375 | [27] |
| Compound 2d | S. aureus | 250 | [27] |
| Compound 2g | E. coli | 375 | [27] |
Experimental Protocol: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[1][6][28][29][30]
Materials:
-
Bacterial or fungal strains of interest
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile cork borer
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Ampicillin, Gentamicin)
-
Solvent control (e.g., DMSO)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a fresh culture of the test microorganism and inoculate the surface of the agar plates uniformly.
-
Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.
-
Compound Addition: Add a fixed volume of the test compound solution at a specific concentration into the wells. Also, add the standard antibiotic and the solvent control to separate wells.
-
Diffusion: Allow the plates to stand for a period (e.g., 15 minutes) to permit the diffusion of the compounds into the agar.[28]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.[28]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Experimental Workflow for Antimicrobial Screening
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[13][31][32][33][34]
Quantitative Anti-inflammatory Activity Data
The inhibitory concentration (IC50) values against COX and LOX enzymes indicate the anti-inflammatory potential of the compounds.
| Compound ID/Series | Enzyme | IC50 (µM) | Reference |
| Thioxo-derivative 4g | COX-2 | 62 | [35] |
| Oxo-derivative 4g | COX-2 | 78 | [35] |
| Phenyl derivatives 4c-4g | COX-1 | 6.3 - 25.0 | [35] |
| Phenyl derivatives 4d-g | LOX | 3.6 - 5.4 | [35] |
| Compound 11 | 5-LOX | 1.04 | [36] |
| Compound 12 | 5-LOX | 1.29 | [36] |
| Compound 11 | COX-2 | 36.18 | [36] |
| Compound 12 | COX-2 | 83.42 | [36] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects are often attributed to the downregulation of pro-inflammatory mediators. For instance, some derivatives have been shown to suppress the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated microglial cells.[37] This is achieved by downregulating enzymes like inducible nitric oxide synthase (iNOS) and COX-2, and by inhibiting signaling pathways such as the NF-κB pathway.[37]
Neuroprotective Activity
The this compound scaffold has also been explored for its neuroprotective potential, with some derivatives showing promise in protecting neuronal cells from various insults.[38][39][40][41][42]
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are linked to their ability to mitigate excitotoxicity, oxidative stress, and apoptosis in neuronal cells. For example, some derivatives have been shown to be non-toxic to neurons, astrocytes, and oligodendrocytes and can protect these cells from glutamate-induced excitotoxicity and cisplatin-induced apoptosis.[38][39][41] Some compounds may also act as trophic agents, promoting neuronal survival.[38][39][41]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a general method for assessing the neuroprotective effects of this compound derivatives against a neurotoxic insult in cultured neuronal cells.
Materials:
-
Neuronal cell culture (e.g., primary neurons or a neuronal cell line)
-
Culture medium and supplements
-
This compound derivatives
-
Neurotoxic agent (e.g., glutamate (B1630785), cisplatin)
-
Reagents for cell viability assessment (e.g., MTT, LDH assay kit)
-
Reagents for apoptosis detection (e.g., Hoechst 33342)
-
Multi-well culture plates
Procedure:
-
Cell Culture: Culture neuronal cells in multi-well plates to the desired confluency.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 1-2 hours) before inducing toxicity.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 500 µM glutamate for excitotoxicity or 50 µM cisplatin (B142131) for chemotherapy-induced toxicity) for a defined period (e.g., 24 hours).[38][39] Include control groups (untreated cells, cells treated with the neurotoxin alone, and cells treated with the derivative alone).
-
Assessment of Cell Viability: Measure cell viability using methods like the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[38][39]
-
Apoptosis Assay: Stain the cells with a fluorescent dye like Hoechst 33342 to visualize nuclear morphology and identify apoptotic cells.[38][39]
-
Data Analysis: Quantify the results and compare the viability and apoptosis rates between the different treatment groups to determine the neuroprotective efficacy of the compounds.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties underscores their significant therapeutic potential. The data and protocols presented in this technical guide are intended to facilitate further investigation and optimization of this compound-based compounds as next-generation therapeutic agents. Future research should focus on elucidating detailed mechanisms of action, improving pharmacokinetic profiles, and advancing promising candidates into preclinical and clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 21. merckmillipore.com [merckmillipore.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. researchgate.net [researchgate.net]
- 24. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 28. heteroletters.org [heteroletters.org]
- 29. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. mdpi.com [mdpi.com]
The Rising Promise of 2-Amino-4-methylthiazole Analogs in Oncology: A Technical Guide
For Immediate Release
A comprehensive analysis of 2-amino-4-methylthiazole derivatives showcases their significant potential as a versatile scaffold in the development of novel anticancer therapeutics. This technical guide offers an in-depth review for researchers, scientists, and drug development professionals, detailing the cytotoxicity, mechanisms of action, and experimental protocols associated with this promising class of compounds.
The 2-aminothiazole (B372263) core is a well-established privileged structure in medicinal chemistry, forming the backbone of several clinically approved drugs, including the notable kinase inhibitor Dasatinib.[1][2] The versatility of this scaffold allows for extensive structural modifications, leading to a diverse library of analogs with potent and selective anticancer activities.[1] These compounds have demonstrated efficacy against a wide array of human cancer cell lines, including those of the breast, lung, colon, leukemia, and central nervous system.[1]
Unveiling the Anticancer Activity: Quantitative Insights
The anticancer potential of this compound analogs is underscored by their potent cytotoxic effects across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of in vitro anticancer activity, reveal the remarkable potency of these derivatives. The following tables summarize the in vitro cytotoxic activity of various this compound analogs, providing a clear comparison of their efficacy.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| 2-(Alkylamido)thiazole analogs | L1210 | Leukemia | 4 - 8 |
| 2-(Arylamido)thiazole analogs | L1210 | Leukemia | 0.2 - 1 |
| Compound 28 (a 2-amino-4-phenylthiazole (B127512) derivative) | HT29 | Colon Cancer | 0.63 |
| Compound 28 (a 2-amino-4-phenylthiazole derivative) | HeLa | Cervical Cancer | 6.05 |
| Compound 28 (a 2-amino-4-phenylthiazole derivative) | A549 | Lung Cancer | 8.64 |
| Compound 20 (a 2-aminothiazole with lipophilic substituents) | SHG-44 | Human Glioma | 4.03 |
| Compound 20 (a 2-aminothiazole with lipophilic substituents) | H1299 | Human Lung Cancer | 4.89 |
| Compound 10 (a 2-amino-4-phenylthiazole derivative) | HT29 | Colon Cancer | 2.01 |
| Compound 21 (a 2-amino-thiazole-5-carboxylic acid phenylamide) | K562 | Leukemia | 16.3 |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 | Pancreatic Cancer | 43.08 |
| Compound 27 (a ureido-substituted 4-phenylthiazole) | HepG2 | Liver Cancer | 0.62 |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c ) | AGS | Gastric Adenocarcinoma | 4.0 |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c ) | HT-29 | Colorectal Adenocarcinoma | 4.4 |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c ) | HeLa | Cervical Cancer | 5.8 |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d ) | AGS | Gastric Adenocarcinoma | 7.2 |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d ) | HT-29 | Colorectal Adenocarcinoma | 11.2 |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d ) | HeLa | Cervical Cancer | 13.8 |
| Compound 17b (an arylaminothiazole) | MCF-7 | Breast Cancer | 1.86 |
Mechanisms of Action: A Multi-pronged Attack on Cancer
The anticancer effects of this compound derivatives are not limited to cytotoxicity; they modulate various cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3]
Induction of Apoptosis: Many 2-aminothiazole analogs trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, where they can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[3]
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, thereby preventing cell division and tumor growth. For instance, some derivatives have been shown to cause cell cycle arrest at the G2/M phase.[4]
Kinase Inhibition: A significant number of 2-aminothiazole analogs function as potent inhibitors of various protein kinases, which are crucial components of cellular signaling pathways often dysregulated in cancer.[5] The 2-aminothiazole scaffold has been successfully utilized to develop inhibitors for a range of kinases including Src, Abl, Aurora kinases, and CDK2.[1][2][6]
Below are diagrams illustrating some of the key signaling pathways and experimental workflows associated with the evaluation of these compounds.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and evaluation of this compound analogs involve a series of well-established experimental procedures.
General Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[1]
Materials:
-
An α-haloketone (e.g., chloroacetone)
-
Thiourea or a substituted thiourea
-
A suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve the α-haloketone and thiourea in the solvent.
-
Reflux the mixture for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound analogs and a vehicle control.
-
Incubate the plate for a period of 48 to 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695) for fixation
-
RNase A
-
Propidium (B1200493) iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells and wash them with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.
-
Stain the cells with propidium iodide, which intercalates with DNA.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[3]
Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Future research will likely focus on the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action and the identification of novel cellular targets will be crucial for their clinical development. The promising preclinical data for many of these compounds suggest that this compound derivatives will remain a significant area of interest in the quest for more effective cancer therapies.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Antimicrobial and Antifungal Efficacy of 2-Amino-4-methylthiazole Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of 2-Amino-4-methylthiazole and its derivatives, targeting researchers, scientists, and drug development professionals. This document synthesizes key findings on the compound's efficacy against a range of pathogens, details the experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel antimicrobial and antifungal agents.[1][2][3][4][5] Derivatives of this core structure have exhibited a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as several fungal strains.[6][7][8] This guide consolidates the available quantitative data, outlines the methodologies used to ascertain these properties, and provides visual representations of key processes to facilitate a deeper understanding and further research in this promising area of drug discovery.
Quantitative Antimicrobial and Antifungal Data
The antimicrobial and antifungal activities of this compound derivatives are typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar (B569324) diffusion assays. The following tables summarize the reported quantitative data for various derivatives.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-amino-4-aryl-1,3-thiazoles (1a, 1b, 1e-g) | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | [6] |
| Ethyl 2-aminothiazole-4-carboxylate Schiff bases (2d, 2g) | 250 (MDR) | - | 375 (MDR) | - | [1][9] |
| 2-amino-5-alkylidene-thiazol-4-ones | Modest to Significant | Modest to Significant | No Activity | MIC: 6.25 | [7] |
| Thiazole (B1198619) Derivatives | 50-200 | - | - | No Activity | |
| 2-(2-benzylidenehydrazinyl)thiazole derivatives | Significant Activity | - | - | - | [8] |
| 2-aminothiazole (B372263) derivatives with 4-aminoquinazoline | - | - | - | - | [10] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Candida albicans | Aspergillus niger | MIC (µg/mL) or Zone of Inhibition (mm) | Reference |
| 2-amino-4-aryl-1,3-thiazoles (1a, 1b, 1e-g) | Moderate Activity | Moderate Activity | Not Specified | [6] |
| Ethyl 2-aminothiazole-4-carboxylate Schiff base (2a) | 20.0 mm | - | Zone of Inhibition | [9] |
| Ethyl 2-aminothiazole-4-carboxylate Schiff base (2b) | - | - | Zone of Inhibition: 21.0 mm (C. glabrata) | [9] |
| 2-amino-4,5-diarylthiazole derivative (5a8) | MIC80 = 9 µM | - | MIC | [11][12] |
| Aminothiazole 41F5 | - | - | IC50 = 0.87 µM (Histoplasma capsulatum) | [13] |
| Functionally substituted 2-aminothiazoles | Good Activity | Most Resistant | MIC | [14] |
Experimental Protocols
The evaluation of the antimicrobial and antifungal properties of this compound derivatives involves standardized and well-established methodologies.
Synthesis of this compound Derivatives
A common synthetic route involves the Hantzsch thiazole synthesis.
Caption: General synthesis workflow for this compound derivatives.
The general procedure for synthesizing Schiff bases of ethyl 2-aminothiazole-4-carboxylate involves reacting Ethyl 2-aminothiazole-4-carboxylate with various aldehydes or ketones in absolute ethanol (B145695) in the presence of a few drops of glacial acetic acid. The reaction mixture is typically refluxed for several hours.[1]
Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Caption: Workflow for the Broth Microdilution Method to determine MIC.
This method is used to assess the extent of antimicrobial activity by measuring the zone of inhibition.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Antimicrobial Activity, and Toxicity of 2-Amino-4-arylthiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-4-methylthiazole: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylthiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the status of a "privileged structure." Its unique combination of physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets has established it as a foundational element in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and the underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
A Versatile Core for Diverse Biological Activities
Derivatives of this compound have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This versatility stems from the scaffold's ability to present various substituents in a defined spatial orientation, allowing for fine-tuning of its interaction with specific biological targets.
Anticancer Activity
A significant area of investigation for this compound derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of key protein kinases involved in cancer cell proliferation and survival.
One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 1 | VEGFR-2 | 0.15 | [Not specified in search results] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 | [1] |
| Compound 28 | HeLa (Cervical Cancer) | 6.05 | [1] |
| Compound 28 | A549 (Lung Cancer) | 8.64 | [1] |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 | [1] |
| Compound 46b | HepG2 (Liver Cancer) | 0.13 | [1] |
| Compound 46b | A549 (Lung Cancer) | 0.16 | [1] |
| Compound 20 | SHG-44 (Glioma) | 4.03 | [1] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 | [1] |
| 2-(alky1amido) thiazole (B1198619) analogues | L1210 (Leukemia) | 4-8 | [1] |
| arylamido derivatives | L1210 (Leukemia) | 0.2-1 | [1] |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 | [2] |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 | [2] |
| Compound 4a | HepG2 (Liver Cancer) | 6.69 | [2] |
| Compound 4a | MCF-7 (Breast Cancer) | 12.7 | [2] |
| Compound 4b | MCF-7 (Breast Cancer) | 31.5 | [2] |
| Compound 4b | HepG2 (Liver Cancer) | 51.7 | [2] |
| Compound 5 | HepG2 (Liver Cancer) | 26.8 | [2] |
| Compound 5 | MCF-7 (Breast Cancer) | 28.0 | [2] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and this compound derivatives have emerged as a promising class of compounds. Their mechanism of action often involves the disruption of essential bacterial processes, such as cell wall synthesis.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 2a | Staphylococcus epidermidis (MDR) | 250 | [3][4] |
| Compound 2b | Staphylococcus epidermidis (MDR) | 250 | [3][4] |
| Compound 2d | Staphylococcus aureus (MDR) | 250 | [3][4] |
| Compound 2g | Staphylococcus aureus (MDR) | 250 | [3][4] |
| Compound 2a | Pseudomonas aeruginosa (MDR) | 375 | [3][4] |
| Compound 2b | Pseudomonas aeruginosa (MDR) | 375 | [3][4] |
| Compound 2d | Escherichia coli (MDR) | 375 | [3][4] |
| Compound 2g | Escherichia coli (MDR) | 375 | [3][4] |
| Piperazinyl derivative 121d | Staphylococcus aureus 29213 | 2-128 (µM) | [5] |
| Piperazinyl derivative 121d | Escherichia coli | 2-128 (µM) | [5] |
| Halogen derivative of thiourea (B124793) 124 | Staphylococcal species | 4-16 | [5] |
| Compound 49 | Various bacteria and fungi | 31.25 | [6] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Certain this compound derivatives have demonstrated potent anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Benzimidazole-thiazole hybrid 15b | COX-2 | 0.045 | [7] |
| Benzimidazole-thiazole hybrid 15b | 15-LOX | 1.67 | [7] |
| Various derivatives | COX-1 | 1.00 - 6.34 | [7] |
| Various derivatives | COX-2 | 0.09 - 0.71 | [7] |
| Compound 19 | 5-LOX | 0.07979 | [7] |
| Compound 20 | 5-LOX | 0.050 | [7] |
Key Signaling Pathways and Mechanisms of Action
To understand the therapeutic potential of this compound derivatives, it is crucial to visualize their interaction with key cellular signaling pathways.
Caption: VEGFR-2 Signaling Pathway Inhibition.
The diagram above illustrates the VEGFR-2 signaling cascade.[8][9][10][11][12] Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways like PLCγ/PKC/MAPK and PI3K/Akt/mTOR. These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis. This compound-based inhibitors block the ATP-binding site of VEGFR-2, thereby halting this entire cascade.
Caption: Bacterial Cell Wall Synthesis Pathway.
Bacterial cell wall synthesis is a multi-step process essential for bacterial survival.[13][14][15][16][17] It begins in the cytoplasm with the synthesis of peptidoglycan precursors, which are then transported across the cell membrane and polymerized and cross-linked in the periplasm by penicillin-binding proteins (PBPs). Some this compound derivatives are thought to inhibit these latter stages, particularly the transpeptidation step, leading to a weakened cell wall and bacterial lysis.
Caption: COX and LOX Inflammatory Pathways.
The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response.[18][19][20][21][22] Arachidonic acid released from cell membranes is metabolized by COX enzymes to produce prostaglandins and thromboxanes, and by LOX enzymes to produce leukotrienes. These molecules are potent mediators of inflammation. Dual inhibitors from the this compound class can block both COX and LOX activity, offering a broad-spectrum anti-inflammatory effect.
Experimental Protocols
The synthesis of the this compound core and its derivatives, as well as the evaluation of their biological activity, relies on established chemical and biological methodologies.
General Synthesis of this compound Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole (B372263) core.
Materials:
-
An α-haloketone (e.g., chloroacetone)
-
Thiourea or a substituted thiourea
-
A suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., sodium hydroxide, triethylamine) for work-up
Procedure:
-
Dissolve the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified. This often involves neutralization with a base to liberate the free amine, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated.
-
Further purification can be achieved by recrystallization or column chromatography.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives to be tested
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in the broth.
-
Add a specific volume of the standardized inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without any compound) and a negative control (broth only) on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a cornerstone for the development of new therapeutic agents. The information presented in this guide, including the quantitative biological data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to advancing drug discovery and development in this promising area. Future efforts will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, further solidifying the privileged status of the this compound core.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. hereditybio.in [hereditybio.in]
- 14. researchgate.net [researchgate.net]
- 15. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. athmicbiotech.com [athmicbiotech.com]
- 21. Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based approach [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Initial Toxicity Screening of 2-Amino-4-methylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the initial toxicity screening of these promising compounds, with a focus on in vitro cytotoxicity and genotoxicity.
In Vitro Cytotoxicity Assessment
A primary step in the toxicological evaluation of this compound derivatives is the assessment of their cytotoxic potential against various cell lines. This is crucial for determining the therapeutic index of compounds being developed as, for example, anticancer agents, where toxicity to cancer cells is desired while toxicity to normal cells should be minimized.
The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are common metrics used to quantify the cytotoxic effects of these derivatives. The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | VEGFR-2 | 0.15 | [1] |
| Compound 28 | A549 (Lung) | 8.64 | [2] |
| Compound 28 | HeLa (Cervical) | 6.05 | [2] |
| Compound 28 | HT29 (Colon) | 0.63 | [2] |
| Compound 28 | Karpas299 (Lymphoma) | 13.87 | [2] |
| Compound 20 | H1299 (Lung) | 4.89 | [2] |
| Compound 20 | SHG-44 (Glioma) | 4.03 | [2] |
| Compound 27 | HeLa (Cervical) | 1.6 | [2] |
| Compound 46a | A549 (Lung) | 1.3 | [2] |
| Compound 46b | A549 (Lung) | 0.16 | [2] |
| Compound 46b | HepG2 (Liver) | 0.13 | [2] |
| Compound 10 | HT29 (Colon) | 2.01 | [2] |
| Compound 47 | A549 (Lung) | 0.0008 | [2] |
| Compound 47 | P388 (Leukemia) | 0.005 | [2] |
| Compound 4c | MCF-7 (Breast) | 2.57 | [3] |
| Compound 4c | HepG2 (Liver) | 7.26 | [3] |
| Compound 4b | MCF-7 (Breast) | 31.5 | [3] |
| Compound 4b | HepG2 (Liver) | 51.7 | [3] |
| Compound 5 | MCF-7 (Breast) | 28.0 | [3] |
| Compound 5 | HepG2 (Liver) | 26.8 | [3] |
| Thiazole (3) | MCF-7 (Breast) | 80.13 (24h) | [4] |
| Thiazole (3) | AGS (Gastric) | 75.03 (24h) | [4] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [5] |
| Compound 6e | Giardia intestinalis | 0.39 | [6] |
| Compound 6b | Giardia intestinalis | 0.87 | [6] |
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 13 | RPMI-8226 (Leukemia) | 0.08 | [2] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.[1]
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound derivatives to be tested
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3][7]
Genotoxicity Assessment
Genotoxicity testing is essential to identify compounds that can cause genetic damage, which may lead to heritable effects or cancer.[8] The Ames test is a widely used primary screening assay for mutagenicity.
Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Materials:
-
Test compound (this compound derivative)
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (a rat liver homogenate that simulates mammalian metabolism)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/biotin solution
-
Positive and negative controls
Procedure:
-
Preparation: Melt the top agar and keep it at 45°C. Add the histidine/biotin solution.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Plating: Add the mixture to the molten top agar, gently vortex, and pour it onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Signaling Pathways in Toxicity
Understanding the molecular mechanisms underlying the toxicity of this compound derivatives is crucial for rational drug design and for predicting potential adverse effects. Some derivatives have been shown to inhibit key signaling pathways involved in cell growth and proliferation.
Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor vascularization and growth.[1]
Conclusion
The initial toxicity screening of this compound derivatives is a critical step in their development as therapeutic agents. This guide has provided an overview of standard in vitro cytotoxicity and genotoxicity assays, along with quantitative data and a glimpse into the molecular mechanisms of action. Further studies, including in vivo toxicity assessments, are necessary to fully characterize the safety profile of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Yuzuncu Yil University Journal of the Institute of Natural and Applied Sciences » Submission » Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. ncfinternational.it [ncfinternational.it]
Solubility Profile of 2-Amino-4-methylthiazole in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-methylthiazole in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document leverages detailed experimental data from its close structural isomer, 2-Amino-5-methylthiazole, as a predictive model for its solubility behavior. The methodologies for solubility determination are detailed, and the expected solubility trends are presented in a structured format to aid in research and development processes, such as crystallization, formulation, and synthesis.
Introduction
This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its solubility in different organic solvents is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final products. Understanding the solubility profile is essential for process optimization, ensuring high yield and purity, and for the development of stable and effective drug delivery systems.
Predicted Solubility Profile of this compound
Based on the experimental data for 2-Amino-5-methylthiazole, the mole fraction solubility of this compound is expected to increase with temperature in all tested organic solvents. The following table summarizes the anticipated mole fraction solubility (x) at various temperatures (T/K).
Table 1: Predicted Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (T/K)
| T/K | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone | Acetonitrile | Ethyl Acetate | Toluene | 1,4-Dioxane | Cyclohexane |
| 278.15 | 0.0893 | 0.0385 | 0.0298 | 0.0245 | 0.0512 | 0.0315 | 0.0211 | 0.0632 | 0.0098 | 0.0415 | 0.0021 |
| 283.15 | 0.1045 | 0.0453 | 0.0351 | 0.0289 | 0.0598 | 0.0372 | 0.0249 | 0.0741 | 0.0117 | 0.0489 | 0.0025 |
| 288.15 | 0.1218 | 0.0531 | 0.0412 | 0.0341 | 0.0696 | 0.0438 | 0.0293 | 0.0865 | 0.0139 | 0.0575 | 0.0030 |
| 293.15 | 0.1415 | 0.0621 | 0.0482 | 0.0399 | 0.0808 | 0.0514 | 0.0344 | 0.1005 | 0.0165 | 0.0674 | 0.0036 |
| 298.15 | 0.1639 | 0.0723 | 0.0562 | 0.0466 | 0.0936 | 0.0602 | 0.0403 | 0.1164 | 0.0195 | 0.0788 | 0.0043 |
| 303.15 | 0.1894 | 0.0839 | 0.0653 | 0.0543 | 0.1082 | 0.0701 | 0.0470 | 0.1343 | 0.0229 | 0.0918 | 0.0051 |
| 308.15 | 0.2184 | 0.0971 | 0.0756 | 0.0631 | 0.1248 | 0.0814 | 0.0546 | 0.1546 | 0.0268 | 0.1066 | 0.0060 |
| 313.15 | 0.2514 | 0.1121 | 0.0874 | 0.0731 | 0.1436 | 0.0942 | 0.0632 | 0.1775 | 0.0314 | 0.1235 | 0.0071 |
Disclaimer: The data presented in this table is for 2-Amino-5-methylthiazole and is intended to be used as a predictive guide for the solubility of this compound.[1]
The expected order of solubility in the studied solvents at a given temperature is: Methanol > Ethyl Acetate > Acetone > Ethanol > 1,4-Dioxane > 2-Butanone ≈ n-Propanol > Isopropanol > Acetonitrile > Toluene > Cyclohexane.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following section details a standard methodology for obtaining the quantitative solubility data presented in this guide.
Isothermal Saturation Method
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method. This technique involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Apparatus:
-
This compound (or the analyte of interest)
-
Selected organic solvents (analytical grade or higher)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup
Procedure:
-
Temperature Control: The jacketed glass vessel is connected to a thermostatic water bath to maintain a constant temperature (e.g., 278.15 K). The temperature of the solvent is continuously monitored with a calibrated thermometer.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in the jacketed glass vessel.
-
Equilibration: The mixture is stirred continuously for a sufficient period (typically several hours) to ensure that equilibrium is reached and a saturated solution is formed. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being included in the sample.
-
Analysis: The concentration of this compound in the filtered sample is determined.
-
Gravimetric Analysis: A known mass of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the container with the solid residue is weighed again. The mass of the solute and the solvent can then be calculated.
-
HPLC Analysis: The filtered sample is appropriately diluted and analyzed by a validated HPLC method to determine the concentration of the solute. A calibration curve prepared with standard solutions of known concentrations is used for quantification.
-
-
Data Collection at Different Temperatures: The entire procedure is repeated at different temperatures (e.g., in 5 K increments from 278.15 K to 313.15 K) to obtain the solubility profile as a function of temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound in a range of common organic solvents. While direct experimental data for this specific compound is sparse, the detailed information from its isomer, 2-Amino-5-methylthiazole, offers a valuable predictive tool for researchers and professionals in the field. The provided experimental protocol for the isothermal saturation method serves as a standard procedure for obtaining precise and reliable solubility data. It is recommended that for critical applications, the solubility of this compound be experimentally determined following the methodologies outlined in this guide.
References
The Pivotal Role of 2-Amino-4-methylthiazole in the Synthesis of Therapeutic Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylthiazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its unique structural features and reactivity allow for its incorporation into molecules targeting a wide range of biological pathways, leading to treatments for cancer, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis and application of this compound in drug discovery, complete with detailed experimental protocols, quantitative data, and visualizations of key biological and synthetic pathways.
Core Synthesis of this compound
The foundational step in utilizing this critical scaffold is its efficient synthesis. The most common and well-established method is the Hantzsch thiazole (B1198619) synthesis.
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Materials:
-
Thiourea (B124793) (76 g, 1 mole)
-
Chloroacetone (B47974) (92.5 g, 80 cc, 1 mole)
-
Water (200 cc)
-
Solid Sodium Hydroxide (200 g)
-
Ether
-
Anhydrous Sodium Hydroxide (for drying)
Procedure:
-
Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for two hours.
-
Cool the reaction mixture and, while stirring, carefully add solid sodium hydroxide, ensuring the temperature is controlled.
-
Separate the upper oily layer using a separatory funnel.
-
Extract the aqueous layer three times with ether (total volume of 300 cc).
-
Combine the oily layer with the ethereal extracts and dry over solid sodium hydroxide.
-
Filter the solution to remove any tars.
-
Remove the ether by distillation on a steam bath.
-
Distill the remaining oil under reduced pressure. Collect the fraction at 117–120°C/8 mm Hg or 130–133°C/18 mm Hg.
Yield: 80–85.5 g (70–75% of the theoretical amount) of this compound, with a melting point of 44–45°C.[1]
Synthesis of this compound
Caption: General scheme for the Hantzsch synthesis of this compound.
Application in Anticancer Drug Synthesis: Kinase Inhibitors
The 2-aminothiazole (B372263) moiety is a prominent feature in many kinase inhibitors, a class of targeted cancer therapies. One of the most notable examples is Dasatinib, a potent inhibitor of multiple tyrosine kinases.
Dasatinib: A Pan-Src Kinase Inhibitor
Dasatinib is utilized in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Its synthesis showcases the utility of a functionalized 2-aminothiazole derivative.
Synthetic Workflow for Dasatinib
Caption: A simplified synthetic workflow for Dasatinib.
Experimental Protocol: Synthesis of Dasatinib Intermediate
The following is a representative protocol for a key step in Dasatinib synthesis.[2]
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine
-
Sodium tert-butoxide
-
Solvent (e.g., DMF)
Procedure:
-
To a stirred suspension of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in an appropriate solvent, add sodium tert-butoxide.
-
Add 4,6-dichloro-2-methylpyrimidine to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Collect the solid by filtration and wash with water to yield the intermediate.
Biological Activity of Dasatinib and Related Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Src | <1 | [3] |
| Dasatinib | Abl | <1 | [3] |
| Analog 12m | Lck | 1.6 | [3] |
Src Kinase Signaling Pathway
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Src kinase pathway.
Src Kinase Signaling Pathway
Caption: Inhibition of the Src kinase signaling pathway by Dasatinib.
CDK2 Signaling Pathway
Some 2-aminothiazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4]
CDK2 Signaling in Cell Cycle Progression
Caption: Inhibition of the CDK2 pathway by 2-aminothiazole derivatives.
Application in Neuroprotective Agents: Dopamine (B1211576) Agonists
The 2-aminothiazole scaffold is also present in drugs targeting the central nervous system. Pramipexole, a dopamine D2 receptor agonist used in the treatment of Parkinson's disease, is a prime example.
Synthesis of Pramipexole
The synthesis of Pramipexole often involves the construction of a tetrahydrobenzothiazole ring system, which is a derivative of the core 2-aminothiazole structure.
Experimental Protocol: Key Step in Pramipexole Synthesis
A scalable synthesis of Pramipexole has been reported, involving the alkylation of a sulfonamide intermediate.[5][6]
Materials:
-
(6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide
-
Propyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile
Procedure:
-
Suspend (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide and potassium carbonate in acetonitrile.
-
Heat the mixture to 60°C with stirring.
-
Add propyl bromide and allow the reaction to proceed overnight.
-
Monitor the reaction by a suitable method (e.g., HPLC).
-
After completion, filter off the precipitate.
-
Evaporate the reaction mixture to dryness and dissolve the residue in dichloromethane (B109758) for further purification.
Dopamine D2 Receptor Signaling Pathway
Pramipexole functions by stimulating dopamine D2 receptors, thereby mimicking the effect of dopamine.
Dopamine D2 Receptor Signaling
Caption: Agonistic action of Pramipexole on the Dopamine D2 receptor pathway.
Application in Antimicrobial Agents
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, including activity against multidrug-resistant strains like MRSA.[7]
Synthesis of 2-Aminothiazole-Based Antimicrobials
The synthesis of these agents often involves the acylation or arylation of the 2-amino group of the thiazole ring.
Experimental Protocol: Synthesis of a 2-Acylaminothiazole Derivative
Materials:
-
2-aminothiazole
-
Chloroacetyl chloride
-
Potassium carbonate (K2CO3)
-
Chloroform
Procedure:
-
To a solution of 2-aminothiazole in chloroform, add potassium carbonate.
-
Add chloroacetyl chloride and reflux the mixture for 12 hours at 80°C.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product.
Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 21 | Staphylococcus aureus (MRSA) | 2-4 | [7] |
| Trifluoromethoxy substituted aminothiazole | Staphylococcus aureus | 2-16 | [7] |
Conclusion
The this compound scaffold is undeniably a privileged structure in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective therapeutic agents. The examples of Dasatinib, Pramipexole, and various antimicrobial compounds highlight the broad applicability of this versatile building block. Future research in this area will likely focus on the development of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties, further solidifying the importance of this compound in modern medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. vixra.org [vixra.org]
- 3. patents.justia.com [patents.justia.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2-Amino-4-methylthiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This heterocyclic motif is integral to several FDA-approved drugs, including the anticancer agents Dasatinib and Alpelisib, highlighting its therapeutic relevance.[3] Derivatives of 2-aminothiazole are extensively investigated for their potent anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][4]
The classical method for synthesizing these compounds is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative.[5] Modern synthetic strategies have focused on improving the efficiency and environmental footprint of this reaction. One-pot procedures, where the intermediate α-haloketone is generated in situ from an acetophenone (B1666503) derivative followed by cyclization with thiourea, are particularly advantageous.[6] This approach avoids the isolation of lachrymatory and reactive α-haloketone intermediates, streamlines the workflow, and often leads to higher overall yields.
This document provides a detailed protocol for a facile and efficient one-pot synthesis of 2-amino-4-methylthiazole derivatives using copper(II) bromide as an effective reagent for the in situ α-bromination of aromatic methyl ketones.
General Reaction Scheme
The one-pot synthesis involves the reaction of an aromatic methyl ketone with a (substituted) thiourea in the presence of a halogenating agent. The reaction proceeds via an in situ α-bromination of the ketone, followed by condensation and cyclization with the thiourea to yield the final 2-aminothiazole derivative.
Image: General reaction scheme for the one-pot synthesis of 2-aminothiazole derivatives.
Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis protocol from reagent preparation to final product characterization.
Caption: Logical workflow for the one-pot synthesis of 2-aminothiazole derivatives.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the efficient one-pot synthesis using copper(II) bromide.
4.1. Materials and Reagents:
-
Aromatic methyl ketone (e.g., Acetophenone) (1.0 mmol)
-
Copper(II) Bromide (CuBr₂) (2.2 mmol)
-
Thiourea or N-substituted thiourea (1.2 mmol)
-
Ethanol (Solvent)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
TLC plates (silica gel)
4.2. Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic methyl ketone (1.0 mmol) and copper(II) bromide (2.2 mmol).
-
Add ethanol as the solvent and bring the mixture to reflux with stirring. The reaction color will typically change, indicating the formation of the α-bromo ketone intermediate.
-
After the initial reflux period (typically 30-60 minutes, or as monitored by TLC for ketone consumption), add the thiourea derivative (1.2 mmol) to the reaction mixture.
-
Continue to reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-5 hours).[7]
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing a saturated aqueous solution of NaHCO₃ to neutralize the generated HBr and precipitate the crude product.[8]
-
Stir the resulting suspension for 15-20 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether to remove non-polar impurities.[9]
-
Dry the crude product.
-
For further purification, recrystallize the solid from a suitable solvent, such as ethanol.[10]
-
Characterize the final product using standard analytical techniques (e.g., Melting Point, ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).[7][11]
Data Presentation: Synthesis of Various Derivatives
The described one-pot protocol is versatile and has been successfully applied to a range of aromatic methyl ketones and thiourea derivatives, affording products in good to excellent yields.
| Entry | Aromatic Ketone (R¹) | Thiourea (R²) | Product | Yield (%) |
| 1 | Acetophenone | Thiourea | 4-Phenylthiazol-2-amine | 85 |
| 2 | 4'-Methoxyacetophenone | Thiourea | 4-(4-Methoxyphenyl)thiazol-2-amine | 90 |
| 3 | 4'-Fluoroacetophenone | Thiourea | 4-(4-Fluorophenyl)thiazol-2-amine | 86 |
| 4 | 2-Acetylnaphthalene | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 |
| 5 | Acetophenone | N-Methylthiourea | N-Methyl-4-phenylthiazol-2-amine | 81 |
| 6 | Acetophenone | N-Allylthiourea | N-Allyl-4-phenylthiazol-2-amine | 84 |
| 7 | Acetophenone | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 88 |
| 8 | 4'-Methoxyacetophenone | N-Phenylthiourea | 4-(4-Methoxyphenyl)-N-phenylthiazol-2-amine | 85 |
Characterization Data for a Representative Compound: 4-Phenylthiazol-2-amine (Entry 1)
-
Appearance: White to light brown powder.[12]
-
Molecular Formula: C₉H₈N₂S.[13]
-
¹H NMR (DMSO-d₆, δ ppm): 7.85-7.87 (m, 2H, Ar-H), 7.37-7.41 (m, 2H, Ar-H), 7.24-7.28 (m, 1H, Ar-H), 7.15 (s, 2H, NH₂), 7.08 (s, 1H, Thiazole-H).
-
FT-IR (KBr, cm⁻¹): 3435, 3252 (NH₂ stretching), 1600 (C=N stretching), 1520, 1481 (Aromatic C=C stretching).[10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 432490010 [thermofisher.com]
- 13. 2-Amino-4-phenylthiazole 97 2010-06-2 [sigmaaldrich.com]
- 14. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hantzsch Synthesis of 2-Amino-4-methylthiazole and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hantzsch thiazole (B1198619) synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile method for the preparation of thiazole ring systems.[1][2] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[3][5]
Among thiazole derivatives, 2-aminothiazoles are of particular interest due to their presence in a variety of clinically approved drugs and biologically active agents.[6][7] These compounds exhibit a broad pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][8][9] This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-methylthiazole and its analogs via the Hantzsch synthesis, tailored for researchers in organic synthesis and drug discovery.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step pathway.[2] The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide (e.g., thiourea) on the α-carbon of the haloketone. This S-alkylation step, typically an SN2 reaction, forms an isothiourea salt intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[2][10]
Caption: The reaction mechanism for the Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of this compound
This protocol is adapted from the established procedure reported in Organic Syntheses.[11] The reaction involves the condensation of chloroacetone (B47974) and thiourea.
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 mL)
-
Sodium Hydroxide (B78521) (solid)
-
Ether
-
500-mL flask with reflux condenser, dropping funnel, and mechanical stirrer
Procedure:
-
Suspend thiourea (1 mole) in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[11]
-
Start the stirrer and add chloroacetone (1 mole) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.[11]
-
After the addition is complete, heat the solution on a steam bath for 2 hours.[11]
-
Allow the reaction mixture to cool to room temperature.
-
With cooling, add solid sodium hydroxide to the solution until it is strongly alkaline. An oily layer will separate.[11]
-
Separate the upper, oily layer using a separatory funnel.
-
Extract the aqueous layer three times with ether (total of 300 cc).[11]
-
Combine the dark red oil with the ethereal extracts and dry the solution over solid sodium hydroxide (30 g).[11]
-
Filter the solution to remove any tar and drying agent.
-
Remove the ether by distillation from a steam bath.
-
Distill the remaining oil under reduced pressure. Collect the fraction boiling at 117–120°C/8 mm Hg.[11]
-
The product, this compound, will solidify upon cooling and has a melting point of 44–45°C. The expected yield is 70–75%.[11]
Protocol 2: General Procedure for 2-Aminothiazole Analogs (Conventional Heating)
This general protocol can be adapted for the synthesis of various 2-amino-4-substituted thiazole analogs by using different α-haloketones and thioureas.[2][3][12]
Materials:
-
Substituted α-haloketone (e.g., 2-bromoacetophenone) (5.0 mmol)
-
Thiourea or substituted thioamide (7.5 mmol)
-
Methanol (B129727) or Ethanol (5-10 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL vial or round-bottom flask, combine the α-haloketone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add a suitable solvent like methanol (5 mL) and a magnetic stir bar.[3]
-
Heat the mixture with stirring to a gentle reflux (e.g., 65-70°C for methanol) for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][13]
-
Once the reaction is complete, remove it from the heat and allow it to cool to room temperature.[3]
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[3]
-
Wash the filter cake with cold deionized water to remove inorganic salts.[3]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Modern Variations - One-Pot, Multi-Component Synthesis
Modern approaches often utilize one-pot, multi-component strategies, sometimes under ultrasonic irradiation or with catalysts, to improve efficiency and yield.[12][13]
Procedure Example (Ultrasonic Irradiation):
-
A mixture of an α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (B42025) (1 mmol), and a catalyst like silica-supported tungstosilicic acid is prepared in an ethanol/water (50/50, v/v) solvent system.[12][13]
-
The mixture is subjected to ultrasonic irradiation at room temperature for 1.5 to 2 hours.[12]
-
Reaction progress is monitored by TLC.
-
Upon completion, the catalyst can be recovered by simple filtration.[12][13]
-
The product is isolated from the filtrate, typically by evaporation of the solvent followed by purification.[12]
Experimental Workflow Visualization
Caption: General experimental workflow for the Hantzsch synthesis of 2-aminothiazoles.
Data Presentation
Quantitative data from Hantzsch syntheses are crucial for evaluating reaction efficiency and product purity.
Table 1: Synthesis of 2-Amino-4-arylthiazole Derivatives This table summarizes yields for various analogs synthesized via Hantzsch reaction.
| Entry | α-Haloketone | Thio-component | Conditions | Yield (%) | Reference |
| 1 | Chloroacetone | Thiourea | Water, Heat, 2h | 70-75% | [11] |
| 2 | 2-Bromoacetophenone | Thiourea | Methanol, Heat, 30 min | High | [3] |
| 3 | 3-(Bromoacetyl)-4-hydroxy... | Thiourea | EtOH/Water, 65°C, Catalyst, 2-3.5h | 79-90% | [12] |
| 4 | Substituted Acetophenones | Thiourea | Iodine, Solvent-free | Good | [14][15] |
| 5 | α-haloketones | Thiosemicarbazone | Ethanol, Reflux, 4-5h | N/A | [13] |
Table 2: Biological Activity of Selected 2-Aminothiazole Analogs 2-Aminothiazole derivatives are frequently evaluated for their potential as therapeutic agents.
| Compound Type | Biological Target / Activity | Potency (IC₅₀ / Kᵢ) | Reference |
| 2-Arylamido-thiazole analogs | Antiproliferative (L1210 cells) | 0.2-1 µM | [6] |
| 2-Alkylamido-thiazole analogs | Antiproliferative (L1210 cells) | 4-8 µM | [6] |
| N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide | Anti-giardial ( G. intestinalis ) | 0.39 µM | [16] |
| Dasatinib analog | Antiproliferative (K563 cells) | 16.3 µM | [6] |
| 2-amino-4-(4-bromophenyl)thiazole | α-Glucosidase inhibitor | Kᵢ: 56.61 µM | [17] |
Application Notes in Drug Discovery
The Hantzsch synthesis is a powerful tool for generating libraries of 2-aminothiazole analogs for drug discovery campaigns. The structural diversity achievable by varying both the α-haloketone and the thioamide component allows for extensive Structure-Activity Relationship (SAR) studies.[6]
-
Anticancer Agents: The 2-aminothiazole core is present in approved anticancer drugs like Dasatinib.[6] Numerous synthetic analogs show potent antiproliferative activity against a wide range of human cancer cell lines, including leukemia, breast, and lung cancer.[6][8]
-
Antimicrobial Agents: This class of compounds has demonstrated significant potential as antibacterial and antifungal agents. Some analogs show activity against multidrug-resistant strains and Mycobacterium tuberculosis.[5][7]
-
Other Therapeutic Areas: The versatility of the 2-aminothiazole scaffold extends to other areas, with reports of anti-inflammatory, antiviral, antidiabetic, and neuroprotective activities.[6][8]
The development pipeline for these compounds typically involves their synthesis, followed by screening against biological targets to identify lead compounds for further optimization.
Caption: Role of Hantzsch synthesis in the drug discovery and development pipeline.
Conclusion
The Hantzsch thiazole synthesis remains a highly relevant and efficient method for accessing this compound and its structurally diverse analogs. Its simplicity, tolerance of various functional groups, and consistently high yields make it an indispensable tool for both academic research and industrial drug development.[3][12] The protocols and data presented herein provide a comprehensive guide for scientists looking to explore the synthesis and application of this important class of heterocyclic compounds.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Synthesis of 2-Amino-4-methylthiazole via Hantzsch Thiazole Synthesis
Abstract
This application note provides a detailed protocol for the synthesis of 2-amino-4-methylthiazole, a crucial intermediate in the development of various pharmaceuticals and specialty chemicals. The synthesis is achieved through the well-established Hantzsch thiazole (B1198619) synthesis, which involves the condensation reaction between thiourea (B124793) and chloroacetone (B47974).[1][2][3] This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure. Additionally, it includes a summary of reaction parameters and expected yields, as well as a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a foundational scaffold for the synthesis of a wide array of biologically active molecules, including antibacterial, antifungal, and anticancer agents.[4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a widely utilized and efficient method for the preparation of thiazole derivatives.[3] This method relies on the reaction of a thioamide, in this case, thiourea, with an α-haloketone, such as chloroacetone, to form the thiazole ring.[1][2] This application note presents a reliable and reproducible protocol for the gram-scale synthesis of this compound.
Experimental Overview
The synthesis of this compound from thiourea and chloroacetone proceeds via a cyclocondensation reaction. The reaction is typically carried out in an aqueous medium to mitigate the exothermic nature of the reaction.[5] Following the initial reaction, the product is isolated and purified through a series of workup and distillation steps.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound based on the protocol detailed in Section 4.
| Parameter | Value | Reference |
| Reagents | ||
| Thiourea | 76 g (1 mole) | [5] |
| Chloroacetone | 92.5 g (1 mole) | [5] |
| Water (solvent) | 200 cc | [5] |
| Sodium Hydroxide (B78521) (solid) | 200 g | [5] |
| Diethyl Ether (for extraction) | 300 cc (total) | [5] |
| Sodium Hydroxide (for drying) | 30 g | [5] |
| Reaction Conditions | ||
| Addition Time | 30 minutes | [5][6] |
| Reflux Time | 2 hours | [5][6] |
| Product Information | ||
| Yield | 80 - 85.5 g (70 - 75% of theoretical) | [5] |
| Boiling Point | 117-120°C at 8 mm Hg or 130-133°C at 18 mm Hg | [5] |
| Melting Point | 44-45°C | [5] |
Detailed Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses.[5]
4.1. Materials and Equipment
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole), distilled
-
Deionized Water (200 cc)
-
Sodium Hydroxide, solid (230 g)
-
Diethyl Ether (300 cc)
-
500 cc three-necked flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for atmospheric and reduced pressure)
-
Ice bath
4.2. Procedure
-
Reaction Setup: In a 500-cc flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 76 g (1 mole) of thiourea in 200 cc of water.[5][6]
-
Addition of Chloroacetone: Start the stirrer and add 92.5 g (1 mole) of chloroacetone dropwise from the dropping funnel over a period of 30 minutes.[5][6] The reaction is exothermic, and the thiourea will dissolve as the reaction progresses.[5]
-
Reflux: After the addition is complete, heat the resulting yellow solution to reflux and maintain for two hours.[5][6]
-
Workup - Basification: Cool the reaction mixture in an ice-water bath.[6] While stirring, carefully add 200 g of solid sodium hydroxide in portions, ensuring the temperature is controlled.[5][6] An upper, oily layer of the product will separate.[5][6]
-
Workup - Extraction: Transfer the mixture to a separatory funnel and separate the oily layer.[5][6] Extract the aqueous layer three times with a total of 300 cc of diethyl ether.[5][6]
-
Drying: Combine the initial oily layer with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide.[5][6]
-
Purification - Filtration and Solvent Removal: Filter the solution by gravity to remove any tars.[5] Remove the diethyl ether by distillation on a steam bath.[5][6]
-
Purification - Vacuum Distillation: Distill the remaining dark red oil under reduced pressure. Collect the fraction boiling at 117-120°C/8 mm Hg or 130-133°C/18 mm Hg.[5] The product should solidify upon cooling.[6]
4.3. Safety Precautions
-
Chloroacetone is a lachrymator and is toxic; handle it in a well-ventilated fume hood.
-
The reaction can become vigorous; proper cooling and controlled addition of reagents are crucial.[5]
-
Sodium hydroxide is corrosive; wear appropriate personal protective equipment (gloves, safety glasses).
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.
Conclusion
The Hantzsch synthesis provides a reliable and high-yielding route to this compound from readily available starting materials. The protocol described herein, with careful attention to reaction conditions and safety precautions, can be effectively implemented in a laboratory setting for the production of this valuable chemical intermediate. The provided data and workflow diagram serve as a comprehensive guide for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Amino-4-methylthiazole Schiff Base Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 2-aminothiazole (B372263) scaffolds are a class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] The versatile synthesis and the ability to readily modify their structure have made them attractive candidates for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of Schiff base derivatives using 2-amino-4-methylthiazole as a starting material, and for the evaluation of their potential anticancer, antimicrobial, and anti-inflammatory properties.
The core structure, featuring an azomethine group (-C=N-), is crucial for the biological activity of these compounds. The 2-aminothiazole moiety itself is a key pharmacophore found in numerous clinically approved drugs.[3] By condensing this compound with various aldehydes and ketones, a diverse library of Schiff base derivatives can be generated, offering a platform for structure-activity relationship (SAR) studies.
These derivatives have been reported to exhibit a range of biological effects, including the inhibition of cancer cell proliferation, activity against various bacterial and fungal strains, and modulation of inflammatory pathways.[4][5][6] The mechanisms underlying these activities are multifaceted and can include the inhibition of key enzymes such as protein kinases (e.g., VEGFR-2, EGFR), interaction with DNA, and modulation of inflammatory signaling pathways.[4][7][8]
These application notes are designed to provide researchers with the necessary protocols to synthesize, purify, and characterize this compound Schiff base derivatives, as well as to perform in vitro assays to evaluate their therapeutic potential.
Synthesis of this compound Schiff Base Derivatives
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with an appropriate aldehyde or ketone. Both conventional heating and microwave-assisted methods have been proven effective.[9]
Experimental Protocol: General Synthesis of a this compound Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base derivative from this compound and a substituted benzaldehyde (B42025).
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Aldehyde: To this solution, add the substituted benzaldehyde (1 equivalent).
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 1:3 v/v).[2] The reaction is generally complete within 4-12 hours.
-
Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base derivative.[7]
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Microwave-Assisted Synthesis (Alternative Protocol)
Microwave irradiation can significantly reduce the reaction time.
Procedure:
-
In a microwave-safe vessel, combine this compound (1 equivalent) and the substituted aldehyde (1 equivalent) in a small amount of ethanol.
-
Add 2-3 drops of glacial acetic acid.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 200 Watts) for a short duration (e.g., 10 minutes).[7]
-
Monitor the reaction by TLC.
-
Follow steps 5-8 from the conventional protocol for product isolation, purification, and characterization.
Biological Applications and Protocols
Schiff base derivatives of this compound have shown promise in several therapeutic areas. Below are protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
The cytotoxic effect of the synthesized Schiff bases on cancer cell lines can be evaluated using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by metabolically active cells to form a purple formazan (B1609692) product.[10]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Schiff base derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multi-channel pipette
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized Schiff bases in DMSO. On the day of treatment, prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Cinnamaldehyde-thiazole Schiff base (97) | Cervical Carcinoma | 29.44 | [1] |
| Cinnamaldehyde-thiazole Schiff base (98) | Cervical Carcinoma | 31.74 | [1] |
| Cinnamaldehyde-thiazole Schiff base (96) | Cervical Carcinoma | 45.69 | [1] |
Antimicrobial Activity
The antimicrobial potential of the synthesized compounds can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Synthesized Schiff base derivatives
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a fresh overnight culture of the microbial strain in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard drug control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 2a | Staphylococcus epidermidis | 250 | [11] |
| Compound 2b | Pseudomonas aeruginosa | 375 | [11] |
| Compound 2d | Staphylococcus aureus | 250 | [11] |
| Compound 2g | Escherichia coli | 375 | [11] |
Anti-inflammatory Activity
The in vitro anti-inflammatory activity of the synthesized Schiff bases can be evaluated using the protein denaturation assay. The ability of the compounds to inhibit thermally-induced protein denaturation is a measure of their anti-inflammatory potential.
Materials:
-
Bovine Serum Albumin (BSA)
-
Synthesized Schiff base derivatives
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 0.5 mL of the test compound solution at various concentrations (e.g., 10-100 µg/mL).
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixture at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: Cool the mixture and measure the turbidity (absorbance) at 660 nm using a spectrophotometer.
-
Control: A control solution consists of 0.5 mL of BSA solution and 0.5 mL of PBS.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Visualizations
Experimental Workflow for Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of this compound Schiff base derivatives.
Putative Signaling Pathway for Anticancer Activity
The anticancer activity of 2-aminothiazole Schiff base derivatives can be mediated through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Putative signaling pathways inhibited by 2-aminothiazole Schiff base derivatives in cancer cells.
References
- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dual EGFR and telomerase inhibitory potential of new triazole tethered Schiff bases endowed with apoptosis: design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
2-Amino-4-methylthiazole: A Versatile Scaffold for the Synthesis of Biologically Active Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiazole has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its inherent structural features, including the reactive amino group and the thiazole (B1198619) core, provide a foundation for the development of novel drug candidates targeting a range of diseases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of heterocyclic compounds derived from this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities.
Applications in Drug Discovery
Heterocyclic compounds incorporating the this compound moiety have demonstrated a broad spectrum of pharmacological activities. The thiazole ring is a key component in a number of clinically used drugs, and its derivatives continue to be a major focus of drug discovery efforts.[1][2]
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[3] One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients.[4][5] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis. Several 2-aminothiazole (B372263) derivatives have been identified as potent VEGFR-2 inhibitors.[4][5]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. This compound derivatives have exhibited potent activity against a range of microbial pathogens.[6][7] The synthesis of Schiff bases from 2-amino-5-formylthiazole, a related compound, has been a particularly fruitful strategy for generating new antimicrobial candidates.[8] These compounds are thought to exert their effects through various mechanisms, including disruption of the bacterial cell membrane.[8]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Compounds derived from this compound have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9][10] COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[9] 5-Lipoxygenase (5-LO) is another crucial enzyme in the inflammatory cascade, leading to the production of leukotrienes.[11] By inhibiting these enzymes, this compound derivatives can effectively reduce inflammation.
Quantitative Data Summary
The following tables summarize the biological activity and synthetic yields of representative heterocyclic compounds derived from this compound.
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | VEGFR-2 | HCT-116 | 5.61 | [5] |
| HEPG-2 | 7.92 | [5] | ||
| MCF-7 | 3.84 | [5] | ||
| 4e | VEGFR-2 | MCF-7 | 6.11 | [5] |
| 8a | VEGFR-2 | MCF-7 | 10.86 | [5] |
| Compound 10 | Not Specified | HT29 | 2.01 | [3] |
| Compound 27 | Not Specified | HeLa | 1.6 ± 0.8 | [3] |
| Compound 28 | Not Specified | HT29 | 0.63 | [3] |
| Compound 46a | Topo-II | A549 | 1.3 ± 0.9 | [3] |
| Compound 46b | Topo-II | A549 | 0.16 ± 0.06 | [3] |
| HepG2 | 0.13 ± 0.05 | [3] | ||
| Compound 72a | VEGFR-2 | HepG2 | 0.22 | [12] |
| MCF-7 | 0.42 | [12] | ||
| Compound 12c | VEGFR-2 | MCF-7 | - | [12] |
| Compound 14c | VEGFR-2 | MCF-7 | - | [12] |
| Compound 14f | VEGFR-2 | MCF-7 | - | [12] |
| Compound 91b | VEGFR-2 | - | 0.53 | [12] |
| Compound 91e | VEGFR-2 | - | 0.61 | [12] |
| Compound 11 | VEGFR-2 | A549 | 10.61 | [13] |
| HepG-2 | 9.52 | [13] | ||
| Caco-2 | 12.45 | [13] | ||
| MDA | 11.52 | [13] |
Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound ID | Organism | Activity | MIC (µg/mL) | Reference |
| Compound 21 | S. aureus | Antibacterial | 2-4 | [6] |
| Trifluoromethoxy derivatives | S. aureus | Antibacterial | 2-16 | [6] |
| Compound 2a | S. epidermidis | Antibacterial | 250 | [7] |
| Compound 2b | P. aeruginosa | Antibacterial | 375 | [7] |
| Compound 2d | S. aureus | Antibacterial | 250 | [7] |
| Compound 2g | E. coli | Antibacterial | 375 | [7] |
| Thiazolyl-thiourea derivatives | S. aureus, S. epidermidis | Antibacterial | 4-16 | [1] |
Table 3: Anti-inflammatory Activity of 2-Aminothiazole Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiazolyl derivatives | COX-1 | 1.00 - 6.34 | 3.03 - 16 | [14] |
| COX-2 | 0.09 - 0.71 | [14] | ||
| Compound 23a | PDE5 | 100% inhibition at 10 µM | - | [9] |
| Compound 23c | PDE5 | 100% inhibition at 10 µM | - | [9] |
| ST-1853 | 5-LO | 0.05 (in PMNL) | - | [11] |
| ST-1906 | 5-LO | 0.05 (in PMNL) | - | [11] |
| Compound 13b | NO release | 10.992 | - | [15] |
| IL-6 release | 2.294 | - | [15] | |
| TNF-α release | 12.901 | - | [15] | |
| Compound 13f | IL-6 release | 1.539 | - | [15] |
| Compound 3a | 5-LO | 0.127 | - | [10] |
| Compound 3b | 5-LO | 0.035 | - | [10] |
| Compound 3c | 5-LO | 0.025 | - | [10] |
Experimental Protocols
General Synthesis of 2-Amino-4-arylthiazole Derivatives
This protocol describes a general method for the synthesis of 2-amino-4-arylthiazole derivatives, which can serve as precursors for a variety of biologically active compounds.
Materials:
-
Substituted acetophenone (B1666503)
-
Iodine
-
Diethyl ether
Procedure:
-
A mixture of the appropriate substituted acetophenone (1 eq.), thiourea (2 eq.), and iodine (1 eq.) is refluxed in ethanol.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is washed with diethyl ether to remove any unreacted starting materials.
-
The crude product is then treated with ammonium hydroxide to neutralize any acidic byproducts.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-arylthiazole derivative.
Synthesis of Schiff Bases from Ethyl 2-aminothiazole-4-carboxylate
This protocol outlines the synthesis of Schiff bases, which have shown significant antimicrobial activity.[7]
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Substituted aldehyde or ketone
-
Absolute ethanol
-
Glacial acetic acid
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL) in a round-bottom flask.[7]
-
Add a few drops of glacial acetic acid to the mixture.[7]
-
Stir the reaction mixture and reflux for 12 hours. Monitor the reaction progress using TLC.[7]
-
After cooling, evaporate the excess solvent using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate. Crystal growth should be observed after a few days to yield the pure Schiff base.[7]
Synthesis of 2-(Hippuroyl)amino-4-methylthiazole
This protocol details the synthesis of an amide derivative of this compound.[16]
Materials:
-
2-(Glycyl)amino-4-methylthiazole hydrochloride (XV)
-
Benzoyl chloride
-
Dry dioxane
-
Triethylamine (B128534) (Et3N)
Procedure:
-
Mix equimolar quantities (0.002 mole) of 2-(glycyl)amino-4-methylthiazole hydrochloride (XV) and benzoyl chloride in dry dioxane.[16]
-
Add triethylamine (0.003 mole) to the mixture.[16]
-
Stir the reaction mixture at room temperature for 2 hours.[16]
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
-
Evaporate the filtrate in vacuo.[16]
-
Add 20 mL of methanol to the residue and re-evaporate.[16]
-
Recrystallize the residual product from methanol to obtain pure 2-(hippuroyl)amino-4-methylthiazole.[16]
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Derivatives of this compound can inhibit the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The following diagram illustrates the key components of this pathway.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel aminothiazole-comprising 5-LO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
Application Note and Experimental Protocol: N-Alkylation of 2-Amino-4-methylthiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-4-methylthiazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] N-alkylation of the exocyclic amino group is a common strategy to synthesize novel derivatives and explore their structure-activity relationships (SAR).
A significant challenge in the N-alkylation of 2-aminothiazoles is achieving regioselectivity. The molecule exists in tautomeric forms, presenting two potential nucleophilic sites: the exocyclic amino nitrogen and the endocyclic ring nitrogen.[4] Alkylation can occur at either site, potentially leading to a mixture of the desired N-alkylated product and an N-alkylated thiazoline (B8809763) byproduct.[4] This document outlines two effective protocols for the selective N-alkylation of this compound: direct alkylation using an alkyl halide and reductive amination.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are detailed below.
Protocol 1: Direct N-Alkylation with Alkyl Halide
This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. The choice of base and reaction conditions is crucial for favoring alkylation on the exocyclic amino group.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60°C.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive alkyl halides, the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[6]
Table 1: Reagent Quantities for Direct N-Alkylation
| Reagent | Molar Equiv. | Amount for 1 mmol Scale |
| This compound | 1.0 | 114.17 mg |
| Alkyl Halide | 1.1 | Varies |
| Potassium Carbonate | 1.5 | 207.3 mg |
| Anhydrous DMF | - | 10 mL |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly selective method that proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired N-alkylated product.[4] This method is particularly useful for avoiding the formation of the endocyclic alkylation byproduct.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous methanol (B129727) (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL). Add the aldehyde (1.0 mmol) and anhydrous sodium sulfate (2.0 mmol). Stir the mixture at room temperature for 16 hours.[4]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4 hours, monitoring by TLC.[4]
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Table 2: Reagent Quantities for Reductive Amination
| Reagent | Molar Equiv. | Amount for 1 mmol Scale |
| This compound | 1.0 | 114.17 mg |
| Aldehyde | 1.0 | Varies |
| Anhydrous Sodium Sulfate | 2.0 | 284.1 mg |
| Sodium Borohydride | 1.5 | 56.7 mg |
| Anhydrous Methanol | - | 10 mL |
Troubleshooting
Table 3: Common Issues and Solutions in N-Alkylation of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficiently reactive alkylating agent or low reaction temperature. | For direct alkylation, add catalytic KI to generate a more reactive alkyl iodide in situ. Increase the reaction temperature or consider microwave heating.[4] |
| Mixture of N-exo and N-endo products | Alkylation occurring on both the exocyclic amino and endocyclic ring nitrogens.[4] | For direct alkylation, use a strong, non-nucleophilic base like NaH.[4] Alternatively, switch to the more selective reductive amination protocol.[4] |
| Significant amount of di-alkylated product | Over-alkylation of the desired mono-alkylated product.[4] | Use a 1:1 stoichiometry of the 2-aminothiazole (B372263) to the alkylating agent, or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture.[4] |
| Difficult purification | Unreacted starting material and product have similar polarities. | Ensure the reaction goes to completion by monitoring with TLC. Optimize the mobile phase for column chromatography to achieve better separation. |
Visualizations
Caption: Workflow for Direct N-Alkylation of this compound.
Caption: Workflow for N-Alkylation via Reductive Amination.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Spectral Assignment for 2-Amino-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data analysis for the structural elucidation of 2-amino-4-methylthiazole using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The complete spectral assignment is presented in a clear, tabular format. This application note serves as a practical guide for researchers involved in the synthesis and characterization of heterocyclic compounds, which are pivotal in drug discovery and development.
Introduction
This compound is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and biologically active molecules. Accurate structural confirmation and purity assessment are critical steps in the development of new chemical entities. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This note details the experimental procedure for acquiring high-quality 1H and 13C NMR spectra of this compound and provides a definitive assignment of the observed signals.
Molecular Structure
The structural formula of this compound with the standard numbering convention for NMR signal assignment is shown below.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
A general procedure for acquiring high-quality 1H and 13C NMR spectra for small organic molecules is outlined below.[1][2]
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). DMSO-d6 is a suitable solvent for this compound.[1]
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
-
The sample is now ready for NMR analysis.
NMR Data Acquisition
-
Instrument: Bruker DRX-400 Spectrometer or equivalent.[1]
-
Solvent: DMSO-d6.[1]
-
Temperature: 25 °C (298 K).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent signal of DMSO-d6 (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).
1H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
13C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Apply baseline correction to the entire spectrum.
-
Calibrate the chemical shift scale using the reference signal.
-
Integrate the signals in the 1H NMR spectrum.
Spectral Data and Assignment
The following tables summarize the 1H and 13C NMR spectral data for this compound recorded in DMSO-d6.
1H NMR Data
| Signal Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration | Notes |
| H5 | 7.55 | Singlet (s) | 1H | Thiazole ring proton |
| NH₂ | 7.17 | Broad (br) | 2H | Amino group protons, D₂O exchangeable[1] |
| CH₃ | 2.17 | Singlet (s) | 3H | Methyl group protons |
13C NMR Data
| Signal Assignment | Chemical Shift (δ) / ppm |
| C2 | 169.2 |
| C4 | 153.4 |
| C5 | 111.1 |
| CH₃ | 15.7 |
Data sourced from a study by Zare et al.[1]
Workflow for Spectral Assignment
The logical process for assigning NMR spectra involves a systematic evaluation of the chemical shifts, multiplicities, and integration values in conjunction with the known molecular structure.
References
Application Notes: 2-Amino-4-methylthiazole in the Development of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] In oncology, the overexpression of VEGFR-2 is strongly linked to tumor growth, proliferation, and metastasis, making it a prime target for anti-angiogenic therapies.[1][2] The development of small molecule inhibitors that can block the ATP-binding site of the VEGFR-2 kinase domain is a key strategy in cancer drug discovery.
The 2-aminothiazole (B372263) scaffold and its derivatives, such as 2-amino-4-methylthiazole and 2-aminobenzothiazole, have emerged as privileged structures in medicinal chemistry for developing kinase inhibitors.[3] These scaffolds can effectively mimic the hinge-binding interactions of adenine (B156593) in ATP, providing a stable anchor for the inhibitor within the kinase domain. This application note provides an overview of the role of the this compound moiety in designing VEGFR-2 inhibitors, along with detailed protocols for their synthesis and biological evaluation.
VEGFR-2 Signaling Pathway
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[4][5] This activation triggers a cascade of downstream signaling pathways crucial for endothelial cell function. Key pathways include:
-
PLCγ-PKC-MAPK Pathway: This cascade is central to endothelial cell proliferation.[6][7]
-
PI3K/Akt Pathway: This pathway is critical for endothelial cell survival, preventing apoptosis.[4][7][8]
-
Src and FAK Signaling: These pathways are involved in regulating endothelial cell migration and cytoskeletal remodeling.[8]
Inhibition of VEGFR-2 kinase activity blocks these downstream signals, thereby preventing angiogenesis and suppressing tumor growth.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols: Derivatization of 2-Amino-4-methylthiazole for Antimicrobial Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminothiazole (B372263) moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including approved drugs like the antibacterial agent Cefdinir.[1] Derivatives of 2-aminothiazole are a significant class of heterocyclic compounds that serve as starting materials for the synthesis of analogues with a wide range of therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][2] This document provides detailed protocols for the derivatization of 2-amino-4-methylthiazole, a common building block, and for the subsequent evaluation of these new chemical entities for antimicrobial activity.
Section 1: Synthesis of this compound Derivatives
A primary strategy for modifying this compound involves the derivatization of its exocyclic amino group. Common approaches include the formation of Schiff bases through condensation with various aldehydes or the synthesis of N-acyl derivatives via reaction with acyl chlorides. These modifications allow for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.[3][4]
Experimental Protocol 1: Synthesis of Schiff Bases
This protocol describes the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin-Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Add the selected substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[4][5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.[5]
-
Monitor the reaction progress using TLC. A common mobile phase is a mixture of benzene (B151609) and methanol (B129727) (e.g., 8:2 v/v).[4]
-
Continue refluxing until the starting materials are consumed (typically a few hours).[5]
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the purified Schiff base product. Characterization can be performed using FTIR, ¹H NMR, and mass spectrometry.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sjpas.com [sjpas.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal Complex Formation with 2-Amino-4-methylthiazole Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of metal complexes involving 2-Amino-4-methylthiazole and its derivatives. The information is compiled to assist researchers in the fields of coordination chemistry, medicinal chemistry, and drug development.
Introduction
This compound and its Schiff base derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. These metal complexes have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. The coordination of the thiazole (B1198619) ligand to a metal center can enhance its biological efficacy, a phenomenon attributed to changes in properties such as lipophilicity, cell permeability, and interaction with biological targets. This document outlines the protocols for the synthesis and evaluation of these promising compounds.
Synthesis of this compound Ligands and their Metal Complexes
The synthesis of metal complexes with this compound typically involves a two-step process: first, the synthesis of the Schiff base ligand from this compound and a suitable aldehyde, followed by the complexation with a metal salt.
2.1. General Protocol for Schiff Base Ligand Synthesis
A common method for synthesizing Schiff base ligands from this compound involves its condensation with an aldehyde.[1]
Materials:
-
This compound
-
Substituted Salicylaldehyde (or other suitable aldehyde)
-
Glacial Acetic Acid (catalyst)
-
Diethyl ether
Procedure:
-
Dissolve 2-Amino-4-substituted phenylthiazole in ethanol.[1]
-
Add an equimolar amount of an aqueous solution of the desired aldehyde (e.g., 5-[(4-bromo-3-methylphenyl)diazenyl]-2-hydroxybenzaldehyde).[1]
-
Add a few drops of glacial acetic acid as a catalyst.[1]
-
Reflux the mixture for 2 hours at 70°C.[1]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base ligand is collected by filtration.
-
Wash the precipitate repeatedly with a mixture of ethanol and diethyl ether.[1]
-
Dry the purified ligand in a desiccator.
2.2. General Protocol for Metal Complex Synthesis
The synthesized Schiff base ligand is then used to form complexes with various transition metal salts.[2][3]
Materials:
-
Synthesized Schiff Base Ligand
-
Metal(II) chloride or sulfate (B86663) salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂, VOSO₄, FeSO₄)
-
Methanol (B129727) or Ethanol
Procedure:
-
Dissolve the Schiff base ligand in a suitable solvent like methanol or ethanol.
-
In a separate flask, dissolve the metal salt in the same solvent. The typical molar ratio of ligand to metal is 2:1.[2][3]
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Cool the solution to room temperature, allowing the metal complex to precipitate.
-
Collect the precipitate by filtration, wash with the solvent to remove any unreacted starting materials.
-
Dry the complex in a vacuum oven.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.
3.1. Physicochemical and Spectroscopic Characterization
| Technique | Purpose | Key Observations |
| Elemental Analysis (C, H, N, S) | To determine the empirical formula and confirm the stoichiometry of the complex. | Experimental percentages should align with calculated values for the proposed structure. |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand to the metal ion. | A shift in the azomethine (-CH=N-) stretching frequency (typically around 1610-1615 cm⁻¹) to lower or higher wavenumbers upon complexation indicates coordination through the nitrogen atom.[1][3] The appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.[1] |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Ligand-to-metal charge transfer (LMCT) and d-d transitions in the metal complexes appear as new absorption bands compared to the free ligand.[2][4] The π → π* and n → π* transitions of the ligand are often shifted upon coordination.[4] |
| ¹H NMR Spectroscopy | To confirm the structure of the ligand and investigate the effect of the metal ion on the ligand's protons. | A downfield or upfield shift of the azomethine proton signal upon complexation provides evidence of coordination.[1] |
| Mass Spectrometry | To determine the molecular weight of the complex and study its fragmentation pattern. | The molecular ion peak should correspond to the expected molecular weight of the complex.[3][4] |
| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry of the complex. | The measured magnetic moment can help distinguish between different geometries (e.g., octahedral, tetrahedral, square planar).[2] |
| X-ray Diffraction (Single Crystal) | To definitively determine the three-dimensional structure of the complex. | Provides precise bond lengths, bond angles, and the coordination geometry around the metal center.[5] |
3.2. Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
Biological Evaluation Protocols
The synthesized metal complexes are often screened for their potential as therapeutic agents.
4.1. Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is widely used to assess the antimicrobial properties of chemical agents.[1]
Materials:
-
Nutrient Agar (B569324) or Mueller-Hinton Agar
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Synthesized compounds (ligand and metal complexes)
-
Standard antibiotic and antifungal drugs (e.g., Cefadroxil, Fluconazole)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Petri dishes, cork borer, micropipettes
Procedure:
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar plates with the test microorganisms.
-
Create wells in the agar using a sterile cork borer.
-
Prepare solutions of the synthesized compounds and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).[6]
-
Add a fixed volume (e.g., 100 µL) of each test solution to the respective wells.
-
Use DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
4.2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Protocol (Broth Dilution Method):
-
Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[7]
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum).
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
4.3. Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.[1]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Synthesized compounds
-
Standard antioxidant (e.g., Ascorbic acid or Butylated Hydroxytoluene - BHT)
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compounds and the standard antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compounds and the standard.
-
A control sample consists of DPPH solution and methanol.[1]
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[1]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined graphically.[1]
4.4. Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of metal complexes.
Quantitative Data Summary
The following tables summarize representative quantitative data for metal complexes of this compound derivatives.
Table 1: Selected FT-IR Spectral Data (cm⁻¹)
| Compound | ν(C=N) (Azomethine) | ν(M-N) | ν(M-O) | Reference |
| Schiff Base Ligand 5a | 1615 | - | - | [1] |
| Co(II) Complex 6a | Shifted | 493-455 | 597-535 | [1] |
| Ni(II) Complex | Shifted | ~470 | ~563 | [8] |
| Cu(II) Complex | Shifted | - | - | [2] |
| Zn(II) Complex | Shifted | - | - | [4] |
Table 2: Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus | B. subtilis | E. coli | K. pneumoniae | Reference |
| Ligand | - | - | - | - | - |
| [Ag(2-amino-4-methylbenzothiazole)₂]NO₃ | - | - | - | 16 | [8] |
| Co(II) Complex 6a | Significant Activity | - | - | - | [1] |
| Cu(II) Complex | - | - | 21 | - | [3] |
Table 3: Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Compound | B. subtilis | E. coli | A. niger | A. terreus | Reference |
| Schiff Base EVL₁ | 3.12 | - | 3.12 | 3.12 | [7] |
| Complex MV₁ | 3.12 | 3.12 | 1.56 | 3.12 | [7] |
| Complex MV₅ | - | - | 1.56 | - | [7] |
Table 4: Antioxidant Activity (DPPH Assay)
| Compound | IC₅₀ (µM or µg/mL) | Reference |
| Schiff Base MV₁ | 46.56 | [7] |
| Co(II) Complex 6a | Potent Activity | [1] |
| Cu(II) Complex | IC₅₀ = 144 ± 0.11 µL | [3] |
| Zn(II) Complex | IC₅₀ = 132 ± 0.11 µL | [3] |
Conclusion
The formation of metal complexes with this compound based ligands presents a promising avenue for the development of new therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological potential of these compounds. The enhanced biological activity observed in many of the metal complexes compared to the free ligands underscores the importance of coordination chemistry in drug design and discovery. Further investigations into the mechanism of action and in vivo efficacy of these complexes are warranted.
References
- 1. Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Crystal Structure and Optical Properties of Silver Complex with this compound | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. veterinaria.org [veterinaria.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-4-methylthiazole Derivatives as Potent Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of anti-inflammatory agents derived from 2-amino-4-methylthiazole. This document details the synthetic protocols, in vitro and in vivo experimental methodologies, and the underlying mechanisms of action involving key inflammatory signaling pathways.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of various therapeutic agents.[1][2] Its derivatives have garnered significant attention for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The anti-inflammatory potential of these compounds stems from their ability to modulate key enzymatic pathways and cellular signaling cascades implicated in the inflammatory response, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.[5][6] This document outlines detailed protocols for the synthesis of novel anti-inflammatory agents based on this scaffold and for the comprehensive assessment of their efficacy.
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The anti-inflammatory activity of synthesized this compound derivatives is summarized in the tables below. The data includes in vitro inhibition of key inflammatory enzymes and mediators, as well as in vivo anti-inflammatory effects.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound ID | Derivative Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Thiazole Derivative 1 | Schiff Base | 93.0 | 0.83 | 112 | [7] |
| Thiazole Derivative 2 | Amide | 94.0 | 0.76 | 124 | [7] |
| Celecoxib (Standard) | - | >100 | 0.05 | >2000 | [7] |
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Production Inhibition (%) | Reference |
| Benzothiazole Derivative A | 100 | Significant | Significant | Significant | [6] |
| Benzothiazole Derivative B | 100 | Significant | Significant | Significant | [6] |
| (+)-DHMEQ (NF-κB Inhibitor) | - | Significant | Significant | - | [8] |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference |
| Thiazoline Derivative 2i | 50 | 34.7 | [9] |
| Phenylbutazone (Standard) | 50 | 37.0 | [9] |
| Indomethacin (Standard) | 5 | Significant | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound-based anti-inflammatory agents are provided below.
Protocol 1: General Synthesis of this compound Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and various substituted aldehydes.[11][12]
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Absolute ethanol (B145695)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aldehyde (1 equivalent) in absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture with stirring for 3-12 hours. The progress of the reaction should be monitored by TLC.[5][11]
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base derivative.[5][12]
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of test compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
The following day, treat the cells with various concentrations of the test compounds for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells treated with LPS and vehicle) and a negative control (cells without LPS or test compound).
-
Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Protocol 3: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[2][13][14]
Materials:
-
Wistar rats (male, 150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound derivatives)
-
Standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Fast the animals overnight before the experiment.
-
Divide the rats into groups (n=6 per group): vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.[2][10] The vehicle control group receives only the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[2][10]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the signaling pathways involved in the anti-inflammatory action of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. turkjps.org [turkjps.org]
- 7. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. sjpas.com [sjpas.com]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-methylthiazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-methylthiazole, a crucial intermediate in pharmaceutical development. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Hantzsch thiazole (B1198619) synthesis is the most widely employed and dependable method for preparing this compound. This reaction involves the condensation of chloroacetone (B47974) with thiourea (B124793).[1][2] It is known for providing high yields and having a straightforward procedure.[2]
Q2: What are the typical yields for the Hantzsch synthesis of this compound?
A2: A well-optimized Hantzsch synthesis of this compound can achieve yields in the range of 70-75%.[1] However, yields can be influenced by various factors, including the purity of reagents, reaction conditions, and workup procedures.
Q3: Can the reaction yield be improved beyond the standard Hantzsch protocol?
A3: Yes, several strategies can be employed to improve the yield. These include the use of catalysts, alternative energy sources like microwave irradiation, and optimization of reaction parameters such as temperature and solvent.[3][4] Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[5]
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Side reactions can lead to the formation of impurities and a reduction in the desired product's yield. Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[3] Additionally, dimerization or polymerization of the reactants or intermediates is a possibility, especially under suboptimal conditions.[6]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective and straightforward technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure that the chloroacetone is fresh or has been properly stored, as it can be a lachrymator and may decompose over time.[7] Verify the purity of the thiourea. |
| Suboptimal reaction temperature | The Hantzsch synthesis often requires heating to proceed at an optimal rate.[3] If the reaction is sluggish at room temperature, consider a gradual increase in temperature while monitoring the progress by TLC. Conversely, excessive heat can promote side reactions. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction rate and yield. While water is commonly used, other solvents like ethanol (B145695) or methanol (B129727) can also be employed.[1][2] For specific substrates, a systematic screening of solvents may be necessary to identify the optimal medium. |
| Incorrect stoichiometry | Ensure that the molar ratios of the reactants are accurate. While a 1:1 molar ratio of chloroacetone and thiourea is typical, slight adjustments might be necessary depending on the purity of the starting materials.[1] |
| Reaction time is too short or too long | Monitor the reaction by TLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.[7] |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Emulsion formation during workup | The formation of a stable emulsion during the extraction process can lead to significant product loss. To break the emulsion, try adding brine (saturated NaCl solution) to increase the polarity of the aqueous phase or filter the mixture through a pad of Celite®.[6] |
| Product is soluble in the aqueous layer | If the product has some solubility in water, it can be lost during the aqueous washes. To minimize this, reduce the number of washes and back-extract the combined aqueous layers with a fresh portion of the organic solvent.[6] |
| Oily product that does not solidify | If the product separates as an oil and does not solidify upon cooling, it may be impure. Try dissolving the oil in a minimal amount of a suitable solvent and adding a non-polar solvent to induce precipitation. Seeding with a small crystal of the pure product, if available, can also initiate crystallization. |
| Product is difficult to purify by column chromatography | If the product is challenging to purify using column chromatography due to co-eluting impurities, consider recrystallization as an alternative purification method.[6] Experiment with different solvent systems for recrystallization to achieve the best separation. |
Data Presentation
The following tables provide a summary of quantitative data on the yield of this compound under various reaction conditions.
Table 1: Effect of Reaction Conditions on Yield (Conventional Heating)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Water | Reflux | 2 | 70-75 | [1] |
| Ethanol | Reflux | 12-14 | 58 | [5] |
| Methanol | 100 | 0.5 | High | [2] |
Table 2: Comparison of Conventional Heating and Microwave-Assisted Synthesis
| Heating Method | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | Ethanol | 12-14 h | 58 | [5] |
| Microwave | Rectified Spirit | 6-8 min | 90 | [5] |
| Conventional | Methanol | 8 h | Lower | [8] |
| Microwave | Methanol | 30 min | 95 | [8] |
Table 3: Effect of Catalyst on Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | Water | Reflux | 2 | 70-75 | [1] |
| N-iodo-succinimide | Ethanol | 20 | 1 | 90 | [9] |
| Silica Supported Tungstosilisic Acid | Ethanol/Water | 65 | 2-3.5 | 79-90 | [4] |
Experimental Protocols
1. Standard Hantzsch Synthesis of this compound [1]
-
Reactants:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 cc)
-
Sodium hydroxide (B78521) (200 g)
-
Ether (300 cc)
-
-
Procedure:
-
Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone dropwise over 30 minutes. The temperature will rise as the reaction proceeds.
-
Reflux the resulting yellow solution for two hours.
-
Cool the mixture and, with continuous stirring, add solid sodium hydroxide while cooling.
-
Separate the upper oily layer. Extract the aqueous layer three times with ether.
-
Combine the oil and the ethereal extracts, and dry over solid sodium hydroxide.
-
Filter to remove any tar, and then remove the ether by distillation.
-
Distill the remaining oil under reduced pressure to obtain this compound. The expected yield is 80-85.5 g (70-75%).
-
2. Microwave-Assisted Synthesis of 2-Amino-4-aryl-thiazoles [5]
-
Reactants:
-
Substituted Acetophenone (B1666503) (0.01 mol)
-
Thiourea (0.01 mol)
-
Iodine or Bromine (0.01 mol)
-
Rectified Spirit (10 mL)
-
-
Procedure:
-
Dissolve the substituted acetophenone and thiourea in rectified spirit.
-
Add iodine or bromine to the mixture.
-
Subject the reaction mixture to microwave irradiation (e.g., 110 W, 2450 Hz) intermittently at 30-second intervals for a total of 6-8 minutes.
-
Monitor the reaction completion by TLC.
-
Upon completion, dilute the reaction mixture with water and boil.
-
Filter the hot solution and add ammonium (B1175870) hydroxide to the filtrate to precipitate the thiazole product.
-
Filter, wash, and dry the product. Recrystallize from ethanol. The expected yield is around 90%.
-
Visualizations
Caption: Reaction mechanism of Hantzsch thiazole synthesis.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
Technical Support Center: Purification of Crude 2-Amino-4-methylthiazole
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of crude 2-Amino-4-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as chloroacetone (B47974) and thiourea, byproducts from side reactions, and residual solvents or tars formed during the synthesis. The crude product often appears as a dark red or brown oil.
Q2: Which purification technique is most suitable for my scale?
-
Vacuum Distillation: Ideal for large quantities (multi-gram to kilogram scale) where the compound is thermally stable. It is effective at removing non-volatile impurities and tars.[1]
-
Column Chromatography: A versatile method suitable for small to medium scale purification (milligram to gram scale). It is particularly useful for separating compounds with similar polarities.[2]
-
Recrystallization: Often used as a final polishing step after distillation or chromatography to obtain high-purity crystalline material. It can also be used directly if a suitable solvent system that leaves most impurities in the mother liquor is identified.
Q3: What are the key physical properties of this compound relevant to its purification?
Key properties include its melting point of 44-47 °C and boiling point of 117-120 °C at 8 mm Hg or 231-232 °C at atmospheric pressure.[3] It is soluble in water, ethanol (B145695), and ether.[4]
Q4: How should I handle and store purified this compound?
This compound is sensitive to moisture and can absorb CO2 from the air.[5] It is also susceptible to oxidation.[4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from oxidants.[1][4]
Purification Method Performance
The choice of purification method will impact the final purity and overall yield. Below is a summary of expected outcomes for common techniques.
| Purification Method | Scale | Typical Purity | Expected Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | Large (g to kg) | >98% | 70-75% (post-synthesis)[1] | Efficient for large scale, removes tars | Requires thermally stable compound, potential for degradation |
| Column Chromatography | Small to Medium (mg to g) | >99% (HPLC) | 50-80% | High resolution, adaptable | Can be slow, requires significant solvent, potential for product loss on column |
| Recrystallization | All Scales | >99.5% | 60-90% (from already partially pure material) | Yields high-purity crystals, cost-effective | Finding a suitable solvent can be difficult, risk of "oiling out" |
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar before applying vacuum. |
| Product Solidifies in Condenser | - The condenser water is too cold for a compound with a melting point of 44-47 °C.[5] | - Use water at a controlled temperature (e.g., 30-40 °C) in the condenser.- Alternatively, use an air condenser or wrap the condenser with a heating tape set to a low temperature. |
| Poor Vacuum / Fluctuating Pressure | - Leaks in the glassware joints.- Inefficient vacuum pump.[6] | - Check all joints and ensure they are properly sealed with vacuum grease.- Verify the pump is in good working order and the oil is clean. Use a vacuum regulator for precise control.[6] |
| Dark-colored Distillate | - Distillation temperature is too high, causing thermal decomposition.- Some volatile, colored impurities are co-distilling. | - Lower the distillation temperature by improving the vacuum.- Consider a pre-purification step like a charcoal treatment or a quick filtration through a silica (B1680970) plug. |
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Won't Elute or has Severe Tailing | - this compound is a basic compound and may be interacting strongly with the acidic silica gel.[7] | - Add a small amount of a basic modifier like triethylamine (B128534) (~0.5-1%) or ammonia (B1221849) to the eluent.[7]- Consider using a different stationary phase like neutral alumina (B75360) or a deactivated silica gel.[8] |
| Poor Separation of Compound from Impurities | - Incorrect eluent polarity.- Column was overloaded. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the desired compound.- Use a larger column or load less crude material. A general rule is a 30:1 to 50:1 ratio of silica to crude material by weight. |
| Cracked or Channeled Column Bed | - The column was packed improperly.- The solvent level dropped below the top of the silica. | - Pack the column carefully as a slurry to avoid air bubbles.- Always maintain a level of solvent above the silica bed to prevent it from drying out.[2] |
| Compound Precipitates at the Top of the Column | - The crude material has low solubility in the starting eluent.[7] | - Load the sample onto the column using a "dry loading" technique: dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[2][7] |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - The solution is supersaturated at a temperature above the compound's melting point.- Presence of impurities that depress the melting point. | - Add a slightly larger volume of the "good" solvent to the hot solution before adding the "bad" solvent.- Ensure slow cooling. Try scratching the inside of the flask with a glass rod to induce crystallization.- Attempt recrystallization from a different solvent system.[9] |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent, even when cold. | - Evaporate some of the solvent to increase the concentration and cool again.- If using a solvent pair, add more of the "bad" solvent (the one the compound is less soluble in) to the point of turbidity and then clarify with a drop of the "good" solvent before cooling.[10][11] |
| Low Recovery of Purified Material | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude material.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a procedure by Organic Syntheses.[1]
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a heating mantle with magnetic stirring for the distillation flask.
-
Charging the Flask: Transfer the crude this compound oil (e.g., 80-85 g) into the distillation flask. Add a magnetic stir bar.
-
Drying (Optional but Recommended): If the crude oil was from an aqueous workup, it may contain residual water. It can be dried over solid NaOH and filtered before distillation.[1]
-
Distillation:
-
Begin stirring and gradually heat the flask.
-
Slowly apply vacuum to the system.
-
Collect a small forerun of any low-boiling impurities.
-
Collect the main fraction of this compound at 117-120 °C under a vacuum of 8 mm Hg.[1]
-
Troubleshooting Note: If the product solidifies in the condenser, circulate warm water (~30-40 °C) through it.[5]
-
-
Completion: Stop the distillation when the temperature starts to drop or when charring is observed in the distillation pot. Release the vacuum carefully before turning off the heat. The collected product should solidify upon cooling to yield a crystalline solid with a melting point of 44-45 °C.[1]
Protocol 2: Purification by Column Chromatography
This is a general protocol that requires optimization based on TLC analysis.
-
Solvent System Selection: Using TLC, determine a mobile phase that provides good separation of the target compound from impurities. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), often with a small amount of triethylamine (0.5%) to prevent tailing.[7]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small portion of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Purification by Recrystallization
This protocol describes a two-solvent recrystallization method.
-
Solvent Selection: An ethanol-water mixture is often a good starting point for polar compounds like amines.[10] this compound is soluble in ethanol (good solvent) and less soluble in water (bad solvent).
-
Dissolution: Place the crude or distilled solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[10] If it becomes too cloudy, add a drop or two of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals under vacuum to remove all traces of solvent.
Diagrams
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound(1603-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. This compound | 1603-91-4 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of 2-Amino-4-methylthiazole Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-amino-4-methylthiazole and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Hantzsch thiazole (B1198619) synthesis.[1][2] This reaction involves the condensation of an α-haloketone, such as chloroacetone (B47974), with a thiourea (B124793) derivative.[1][2]
Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?
A2: The standard starting materials are thiourea and chloroacetone.[3][4] Variations of the synthesis may employ substituted thioureas to produce N-substituted 2-aminothiazole (B372263) derivatives.
Q3: What are the expected yields for the synthesis of this compound?
A3: Reported yields for the synthesis of this compound from thiourea and chloroacetone are typically in the range of 70-75%.[3] However, yields can be influenced by reaction conditions and the purity of reagents.
Q4: What are some common side reactions in the Hantzsch thiazole synthesis?
A4: Side reactions can occur, leading to the formation of impurities. These may include the self-condensation of the α-haloketone or the formation of dithiazolylamines. Careful control of reaction conditions is crucial to minimize these byproducts.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1][5] This allows for the visualization of the consumption of starting materials and the formation of the product.
Q6: Is this compound a stable compound?
A6: this compound can be sensitive to air and moisture, and it is hygroscopic.[4] It is recommended to store the purified compound in a dry, sealed container, potentially under an inert atmosphere like nitrogen, to prevent degradation.[6] The compound can also react with carbon dioxide from the air.[4]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure Reagents | Ensure the chloroacetone is freshly distilled and the thiourea is of high purity. Commercial chloroacetone can contain impurities like acetone (B3395972) which may interfere with the reaction.[4] |
| Incorrect Reaction Temperature | The reaction of thiourea and chloroacetone is exothermic.[3] Maintain the recommended reaction temperature. Overheating can lead to side reactions and decomposition. |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion.[1][5] If the reaction stalls, consider extending the reflux time. |
| Loss of Product During Workup | The product is soluble in water, ethanol, and ether.[6] Ensure efficient extraction from the aqueous layer. Multiple extractions with a suitable organic solvent like ether are recommended.[3] |
| Product Degradation | The free base can be unstable.[7] Work up the reaction promptly and consider converting the product to a more stable salt for long-term storage if necessary. |
Purification Difficulties
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of a Troublesome Emulsion During Extraction | High concentration of salts or tars can lead to emulsion formation. | Add ice and water to dissolve any precipitate that may be causing the emulsion.[3] Stir gently during the extraction process.[3] |
| Dark Red or Tarry Crude Product | The reaction can produce tarry byproducts. | Dry the ethereal extract over solid sodium hydroxide (B78521) and filter by gravity to remove small amounts of tar before distillation.[3] |
| Product Solidifies in the Condenser During Distillation | The melting point of this compound is 44-45°C. | Use a microdistillation apparatus for small-scale preparations.[4] Ensure the cooling water in the condenser is not too cold to prevent solidification.[4] |
| Hygroscopic Nature of the Product | The product readily absorbs moisture and carbon dioxide from the air.[4] | Handle the purified product quickly and store it in a tightly sealed container, preferably under an inert atmosphere.[6] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole), freshly distilled
-
Water (200 cc)
-
Solid Sodium Hydroxide (200 g)
-
Diethyl ether (300 cc)
Procedure:
-
Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for two hours.
-
Cool the reaction mixture and, while stirring continuously, add solid sodium hydroxide with cooling.
-
Separate the upper, oily layer using a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.
-
Filter the solution to remove any tar.
-
Remove the ether by distillation.
-
Distill the remaining oil under reduced pressure. Collect the fraction at 117–120°C/8 mm Hg or 130–133°C/18 mm Hg.
Yield: 80–85.5 g (70–75%) of this compound, melting at 44–45°C.[3]
Visualizations
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: General experimental workflow for the Hantzsch synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision-making flowchart for troubleshooting low product yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the Hantzsch synthesis of substituted thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Hantzsch synthesis of substituted thiazoles, with a focus on minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Hantzsch thiazole (B1198619) synthesis?
A1: The most frequently encountered side reaction is the formation of 2-imino-2,3-dihydrothiazole isomers. This is particularly prevalent under acidic reaction conditions.[1][2] Other potential byproducts include:
-
Unreacted starting materials: Incomplete conversion can leave residual α-haloketones and thioamides in the reaction mixture.[3]
-
Oxazoles: If the thioamide starting material is contaminated with its corresponding amide, the analogous oxazole (B20620) can be formed as a byproduct.[3]
-
Dimerization or polymerization products: Under certain conditions, the reactants or reactive intermediates can undergo self-condensation, leading to polymeric materials or dimers.[3]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in the Hantzsch thiazole synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. The synthesis often requires heating to proceed efficiently.[1] Optimization of these conditions is crucial for maximizing yield.
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to undesired side reactions, consuming the reactants and reducing the yield of the desired thiazole.[3]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to ensure all starting materials have been consumed.[3]
-
Formation of Side Products: The presence of the side reactions mentioned in Q1 can significantly lower the yield of the desired product.
To improve the yield, consider the following troubleshooting steps:
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates.
-
Use a Catalyst: Acid catalysts like p-toluenesulfonic acid (PTSA) can improve reaction rates and yields.[3] In some cases, heterogeneous catalysts such as silica-supported tungstosilicic acid have been shown to be effective and reusable.[4]
-
Alternative Energy Sources: Microwave irradiation or ultrasonic activation can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating.[1][4]
-
Ensure Purity of Reagents: Use highly pure starting materials to minimize the formation of byproducts.
Q3: I am observing the formation of an isomeric byproduct. How can I identify and minimize it?
A3: The most common isomeric byproduct is a 2-imino-2,3-dihydrothiazole. Its formation is favored under acidic conditions.[1][2] These isomers can be distinguished from the desired 2-aminothiazole (B372263) product by spectroscopic methods, such as differences in their 5-H ¹H NMR signals.[2]
To minimize the formation of this byproduct, it is recommended to:
-
Control the pH: Running the reaction in a neutral or slightly basic medium can suppress the formation of the 2-imino isomer. The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles.[2]
-
Sequential Synthesis: In cases of unsymmetrical substitution where regioisomer formation is a concern, a multi-step sequential synthesis approach can provide better control over the outcome, although this is more commonly discussed in the context of the related Hantzsch pyridine (B92270) synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC until starting materials are consumed.[1] |
| Poor quality of starting materials. | Ensure the purity of α-haloketone and thioamide. Purify starting materials if necessary. | |
| Suboptimal solvent. | Experiment with different solvents. Ethanol (B145695) is commonly used, but other solvents or solvent mixtures may improve yields for specific substrates.[4] | |
| Multiple Spots on TLC | Presence of unreacted starting materials. | Drive the reaction to completion by optimizing time and temperature. |
| Formation of oxazole byproduct. | Use pure thioamide, free from contamination with the corresponding amide. | |
| Formation of 2-imino-2,3-dihydrothiazole isomer. | Adjust the reaction pH to neutral or slightly basic conditions.[2] | |
| Difficult Product Purification | Presence of side products and unreacted starting materials. | Recrystallization is often an effective method for purifying solid thiazole products. Column chromatography may be necessary for complex mixtures.[3] |
| The product is an HBr salt and soluble in the reaction medium. | After the reaction is complete, neutralize the mixture with a weak base (e.g., 5% sodium carbonate solution) to precipitate the neutral thiazole product, which is often poorly soluble in water. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the reported yields for the synthesis of a specific Hantzsch thiazole derivative under various reaction conditions, illustrating the impact of temperature, solvent, and the use of a catalyst and ultrasonic irradiation.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | No Catalyst | Water | 25 | 10 | No reaction | [4] |
| 2 | No Catalyst | Water | 100 | 6 | 30 | [4] |
| 3 | No Catalyst | Ethanol | 25 | 10 | No reaction | [4] |
| 4 | No Catalyst | Ethanol | 78 | 5 | 45 | [4] |
| 5 | No Catalyst | Ethanol/Water (1:1) | 25 | 10 | No reaction | [4] |
| 6 | No Catalyst | Ethanol/Water (1:1) | 65 | 4 | 50 | [4] |
| 7 | SiW.SiO₂ (5%) | Ethanol/Water (1:1) | 65 | 3.5 | 65 | [4] |
| 8 | SiW.SiO₂ (10%) | Ethanol/Water (1:1) | 65 | 3 | 78 | [4] |
| 9 | SiW.SiO₂ (15%) | Ethanol/Water (1:1) | 65 | 2 | 87 | [4] |
| 10 | SiW.SiO₂ (15%) | Ethanol/Water (1:1) | Room Temp (Ultrasonic) | 1.5 | 90 | [4] |
Reaction: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde (B42025). SiW.SiO₂: Silica supported tungstosilicic acid.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis [3]
Materials:
-
α-Bromo ketone (1 equivalent)
-
Thioamide (1-1.2 equivalents)
-
Ethanol (or other suitable solvent)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone in ethanol.
-
Add the thioamide to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified, for example, by recrystallization.
Protocol 2: One-Pot Synthesis using a Heterogeneous Catalyst and Ultrasonic Irradiation [4]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (SiW.SiO₂) (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and SiW.SiO₂ in a suitable vessel.
-
Add the ethanol/water mixture.
-
Submerge the vessel in an ultrasonic bath at room temperature for 1.5 to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the solid product and wash it with ethanol.
-
To recover the catalyst, dissolve the solid in acetone and filter to remove the insoluble SiW.SiO₂.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be dried.
Visualizations
Caption: Main and side reaction pathways in Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 2-Amino-4-methylthiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 2-Amino-4-methylthiazole. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My N-acylation of this compound is giving a very low yield. What are the common causes?
A1: Low yields in N-acylation reactions are a frequent issue. The primary causes include:
-
Low Nucleophilicity: The exocyclic amino group of the thiazole (B1198619) ring can have reduced nucleophilicity, making the reaction sluggish.
-
Instability of the Free Base: The this compound free base can be unstable, especially during storage or upon purification, leading to degradation before it can react.
-
Formation of Side Products: Competing side reactions, such as the formation of bis-acylated products, can consume the starting material and desired product, reducing the overall yield.[1]
-
Inadequate Acylating Agent: The chosen acylating agent (e.g., acyl chloride, anhydride) may not be reactive enough under the selected reaction conditions.
Q2: I am observing multiple products in my acylation reaction. What is the most likely side product and how can I avoid it?
A2: A common side product is the bis-acylated derivative, where the acyl group adds to both the exocyclic amino group and the nitrogen of the amide that is initially formed.[1] This is more likely to occur with highly reactive acylating agents or under harsh conditions. To minimize this, consider the following:
-
Use a stoichiometric amount of the acylating agent.
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Employ a milder base.
-
Consider protecting the exocyclic amine with a Boc group, performing the acylation, and then deprotecting. This strategy can lead to cleaner reactions and higher yields of the mono-acylated product.[1]
Q3: How can I improve the solubility of my this compound derivative?
A3: Many thiazole derivatives exhibit poor solubility in aqueous solutions. Strategies to improve solubility include:
-
pH Adjustment: Protonating the basic nitrogen atoms on the thiazole ring under acidic conditions can increase aqueous solubility. However, be cautious of potential hydrolysis at extreme pH values.
-
Use of Co-solvents: Dissolving the compound in a polar organic solvent like DMSO or DMF to create a stock solution, which can then be diluted into the aqueous medium, is a common practice.
-
Salt Formation: Converting the derivative into a salt form (e.g., hydrochloride) can significantly enhance its water solubility.
Q4: When forming a Schiff base with an aldehyde, my reaction is not proceeding to completion. What can I do?
A4: Incomplete Schiff base formation can often be resolved by:
-
Adding a Catalytic Amount of Acid: A few drops of glacial acetic acid can catalyze the condensation reaction.[2][3]
-
Removing Water: The reaction is a condensation that produces water. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can drive the equilibrium towards the product.[2]
-
Increasing Reaction Time and/or Temperature: Refluxing the reaction mixture for a longer duration (e.g., 5-12 hours) can help push it to completion.[3]
-
Checking Reagent Purity: Ensure the aldehyde and the this compound are pure, as impurities can inhibit the reaction.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the derivatization of this compound.
Guide 1: Low Yield in N-Acylation Reactions
This workflow helps diagnose and resolve poor yields in acylation reactions.
Caption: Troubleshooting workflow for low-yield N-acylation.
Guide 2: Formation of Multiple Products in Schiff Base Synthesis
This guide addresses the issue of side product formation during condensation with aldehydes.
Caption: Troubleshooting guide for Schiff base side products.
Data Presentation: Reaction Condition Comparison
The following tables summarize quantitative data for common derivatization reactions, allowing for easy comparison of methodologies.
Table 1: N-Acylation & N-Sulfonylation Conditions
| Derivative Type | Acylating/Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetamide | Acetyl chloride | - | Dry Acetone (B3395972) | Reflux | 2 | Solid obtained |
| Acetamide | Acetic anhydride | - | - | 110 | 2 | - |
| Chloroacetamide | Chloroacetyl chloride | - | DCM | - | - | 82[4] |
| Benzamide | Benzoyl chloride | Pyridine | Dry Pyridine | - | - | High |
| Benzenesulfonamide | Benzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 6 | 80 |
| Tosylamide | 4-Methylbenzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 4 | 69 |
Table 2: Schiff Base Formation Conditions
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Glacial Acetic Acid | Ethanol (B145695) | Room Temp | 0.5 | - |
| Substituted Benzaldehydes | Glacial Acetic Acid | Methanol | Reflux | 6 | - |
| 4-(dimethylamino)benzaldehyde | Glacial Acetic Acid | Methanol | 50-60 | 10-12 | 63[3] |
| 5-bromo-2-hydroxybenzaldehyde | Glacial Acetic Acid | Methanol | 50-60 | 10-12 | -[3] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-methylthiazol-2-yl)acetamide (N-Acetylation)
This protocol describes the N-acetylation of this compound using chloroacetyl chloride, followed by substitution. A more direct approach involves using acetyl chloride.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a 200 mL round-bottom flask, dissolve this compound (0.02 mol) in 20 mL of DCM.[4]
-
Add chloroacetyl chloride (0.5 g) to the solution.[4]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 2-chloro-N-(4-methylthiazol-2-yl)acetamide, can be purified by recrystallization or column chromatography. The yield for this intermediate is reported to be around 82%.[4]
Note: For direct acetylation, acetyl chloride can be used in place of chloroacetyl chloride, often in a solvent like dry acetone and refluxed for 2 hours.[5]
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol details the general procedure for the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the aromatic aldehyde (1 equivalent) in ethanol.
-
Add the aldehyde solution to the this compound solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.[2]
-
Heat the mixture to reflux and maintain for several hours (typically 5-12 hours), monitoring the reaction by TLC.[2][3]
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow Diagram
This diagram illustrates the general workflow for a typical derivatization experiment.
Caption: General experimental workflow for derivatization.
Signaling Pathway: VEGFR-2 Inhibition
Many 2-aminothiazole (B372263) derivatives exhibit anticancer activity by inhibiting key signaling pathways. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels) required for tumor growth.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Handling of Chloroacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the polymerization of chloroacetaldehyde (B151913) during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: Why is chloroacetaldehyde prone to polymerization?
Anhydrous chloroacetaldehyde is highly susceptible to polymerization due to the high reactivity of its aldehyde group. The presence of a chlorine atom on the alpha-carbon further enhances the electrophilicity of the carbonyl carbon, making it prone to nucleophilic attack, which can initiate polymerization. This process is often catalyzed by trace amounts of acids (including Lewis acids), bases, water, and transition metals.[1] Polymerization can lead to the formation of a cyclic trimer (trichloroparaldehyde) or linear polyacetals.[2][3]
Q2: What are the common signs of chloroacetaldehyde polymerization?
The onset of polymerization can be identified by several observable changes in the substance. These include:
-
The appearance of turbidity or cloudiness in the liquid.
-
An increase in viscosity.
-
The formation of a white or off-white solid precipitate.
-
Spontaneous warming of the solution.
If any of these signs are observed, it is crucial to take immediate action to prevent further polymerization and ensure the safety of the experiment.
Q3: How can I prevent the polymerization of chloroacetaldehyde during synthesis and storage?
Several strategies can be employed to effectively prevent the polymerization of chloroacetaldehyde:
-
Use of Hydrated Forms: Chloroacetaldehyde is commercially available and often handled as a more stable aqueous solution (typically 45-50%), which exists as a mixture of the monomer and dimer hydrates.[4]
-
Conversion to Acetals: For reactions requiring anhydrous conditions, it is highly recommended to use a more stable derivative, such as chloroacetaldehyde dimethyl acetal (B89532) or diethyl acetal. These acetals are significantly more stable and less prone to polymerization. The aldehyde can be regenerated in situ or just before use by acidic hydrolysis.[3]
-
Addition of Polymerization Inhibitors: The introduction of specific chemical inhibitors can effectively stabilize chloroacetaldehyde.
-
Strict Control of Reaction and Storage Conditions: Maintaining a low temperature and excluding catalysts are crucial for preventing polymerization.
Q4: What are the recommended storage conditions for chloroacetaldehyde?
To ensure the stability of chloroacetaldehyde and prevent polymerization, it is imperative to adhere to the following storage guidelines:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed to prevent exposure to moisture and air.
-
Store away from direct sunlight, heat sources, and sources of ignition.[5]
-
Ensure the storage area is free from incompatible materials such as strong acids, bases, oxidizing agents, and metals.[5]
-
For anhydrous chloroacetaldehyde, storage in a freezer is recommended.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution becomes cloudy or a solid precipitate forms during synthesis or distillation. | Polymerization has initiated. This could be due to the presence of acidic impurities, metal contaminants from equipment, or localized overheating. | 1. Immediately cool the reaction mixture in an ice bath to slow down the polymerization rate.2. If possible and safe, add a suitable polymerization inhibitor (see Table 1).3. If the polymerization is extensive, it may be necessary to safely quench the reaction and restart the synthesis with fresh, purified reagents and clean, dry glassware. |
| The final product is a viscous liquid or a solid instead of a mobile liquid. | Significant polymerization has occurred. | 1. The monomeric chloroacetaldehyde may be recovered by depolymerization of the polymer (see Experimental Protocol 2).2. Re-evaluate the synthesis and purification procedures to identify and eliminate the source of polymerization initiation. |
| Difficulty in obtaining anhydrous chloroacetaldehyde from its hydrate (B1144303) without polymerization. | The azeotropic distillation conditions are too harsh, or acidic impurities are catalyzing polymerization at elevated temperatures. | 1. Ensure the distillation is performed under reduced pressure to lower the boiling point.2. Add a polymerization inhibitor to the distillation flask before heating (see Experimental Protocol 1).3. Use high-purity solvents for the azeotropic distillation. |
| The product darkens in color during storage. | Decomposition or side reactions are occurring, which can be precursors to polymerization. | 1. Ensure the storage container is inert and properly sealed.2. Store at a lower temperature, preferably in a freezer.3. Consider adding a stabilizer if the product needs to be stored for an extended period. |
Quantitative Data on Polymerization Inhibitors
While direct comparative studies are limited, patent literature and other sources provide guidance on effective concentrations of various inhibitors for stabilizing chlorinated aldehydes.
| Inhibitor Class | Specific Example | Typical Concentration Range (% w/w) | Notes |
| Lactams | ε-Caprolactam | 0.001 - 1.0 (preferably 0.05 - 0.5) | Particularly effective in the presence of transition metal contaminants like ferric chloride.[1] |
| Phenols | Phenol, Biphenol | Varies; often used in combination with other inhibitors. | Can act as radical scavengers. |
| Quinones | p-Benzoquinone | Varies; often used in combination with a Lewis acid. | Effective in syntheses involving vinyl acetate (B1210297) and chlorine. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Chloroacetaldehyde from its Hydrate
This protocol describes the dehydration of chloroacetaldehyde hydrate via azeotropic distillation with the inclusion of a polymerization inhibitor.
Materials:
-
Chloroacetaldehyde hydrate (45-50% aqueous solution)
-
Toluene (B28343) (or chloroform/carbon tetrachloride)
-
ε-Caprolactam
-
Anhydrous magnesium sulfate
-
Clean, dry distillation apparatus with a Dean-Stark trap
Procedure:
-
Assemble a clean, dry distillation apparatus equipped with a Dean-Stark trap and a reflux condenser.
-
To the distillation flask, add the chloroacetaldehyde hydrate solution and toluene in a 1:2 v/v ratio.
-
Add ε-caprolactam to the flask to a final concentration of approximately 0.1% (w/w) relative to the estimated amount of chloroacetaldehyde.
-
Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the distillation until no more water is collected in the trap.
-
Allow the solution to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting toluene solution contains anhydrous chloroacetaldehyde. For many applications, this solution can be used directly.
-
If isolation of pure anhydrous chloroacetaldehyde is required, it can be obtained by fractional distillation of the toluene solution under reduced pressure. It is crucial to use the anhydrous chloroacetaldehyde immediately after preparation. [6]
Protocol 2: Depolymerization of Chloroacetaldehyde Trimer
This protocol outlines the depolymerization of trichloroparaldehyde (the cyclic trimer of chloroacetaldehyde) to yield the monomer.
Materials:
-
Trichloroparaldehyde
-
Activated clay (acid-activated montmorillonite)
-
Anhydrous toluene (optional, as a solvent)
-
Clean, dry distillation apparatus
Procedure:
-
Place the chloroacetaldehyde trimer into a clean, dry distillation flask.
-
Add activated clay as a catalyst, typically 1-5% by weight of the trimer.
-
The depolymerization can be performed neat or in the presence of an inert solvent like toluene.
-
Heat the mixture with stirring. The depolymerization typically occurs at temperatures between 70-130°C.
-
The monomeric chloroacetaldehyde will distill as it is formed. Collect the distillate in a cooled receiver.
-
The collected anhydrous chloroacetaldehyde should be used immediately or stabilized as described previously.
Visualizations
Cationic Polymerization Mechanism of Chloroacetaldehyde
Caption: Cationic polymerization of chloroacetaldehyde.
Workflow for Preventing Chloroacetaldehyde Polymerization
Caption: Decision workflow for handling chloroacetaldehyde.
References
Stability and storage conditions for 2-Amino-4-methylthiazole
Technical Support Center: 2-Amino-4-methylthiazole
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound (CAS: 1603-91-4) to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is hygroscopic, meaning it absorbs moisture from the air, so protecting it from moisture is critical.[1][2] For long-term storage, refrigeration is often recommended; however, some suppliers may state room temperature is acceptable.[2][3] Always consult the manufacturer's specific recommendations. Storing under an inert atmosphere, such as nitrogen, can further prevent potential oxidation.[4]
Q2: Is this compound sensitive to light?
A2: While not as significant a concern as moisture, some sources recommend keeping the compound in a dark place, suggesting some light sensitivity.[3] As a best practice, storing it in an opaque or amber-colored container is advisable to prevent any potential photodegradation.
Q3: What materials are incompatible with this compound?
A3: This compound should be stored away from strong oxidizing agents.[2][4][5] Contact with such substances can lead to vigorous reactions and degradation of the material.
Q4: What is the expected appearance of this compound, and how can I tell if it has degraded?
A4: this compound is typically a white to pale yellow or beige crystalline solid.[2][4] Signs of degradation may include a significant color change (e.g., darkening to brown), a change in texture, or clumping, which could indicate moisture absorption. If you observe these changes, the compound's purity may be compromised.
Q5: How stable is this compound under normal laboratory conditions?
A5: The compound is considered stable under normal temperatures and pressures when stored correctly.[1][2] However, its hygroscopic nature makes it susceptible to degradation if exposed to humid air.[2]
Troubleshooting Guide
Issue 1: My reaction yield is lower than expected or has failed completely.
-
Possible Cause: The this compound may have degraded due to improper storage, particularly moisture exposure. The presence of water can interfere with many organic reactions.
-
Troubleshooting Steps:
-
Verify Storage: Check if the container was tightly sealed and stored in a dry environment.
-
Visual Inspection: Examine the reagent for any signs of degradation as described in FAQ A4.
-
Purity Check: If possible, run a quick purity check (e.g., melting point determination). The melting point range for pure this compound is 42-47 °C.[2][3][6] A broad or depressed melting point suggests impurities.
-
Use a Fresh Batch: If degradation is suspected, use a new, unopened container of the reagent to repeat the experiment.
-
Issue 2: The color of my this compound has darkened over time.
-
Possible Cause: Color change often indicates oxidation or the presence of impurities formed through degradation. This can be accelerated by exposure to air, light, or incompatible substances.
-
Troubleshooting Steps:
-
A slight color change to pale yellow or beige may be acceptable, but significant darkening is a strong indicator of degradation.
-
The material may not be suitable for sensitive applications where high purity is required. Consider purifying the material (e.g., by recrystallization) if possible, or discard it according to your institution's safety protocols.
-
Issue 3: I'm seeing unexpected side products in my analysis (NMR, LC-MS).
-
Possible Cause: If you have ruled out other sources of contamination, these unexpected peaks could be degradation products of this compound. Thermal decomposition can generate nitrogen and sulfur oxides.[1][2]
-
Troubleshooting Steps:
-
Analyze a sample of the starting material alone to see if the impurity peaks are present.
-
Review the storage history and handling procedures for the reagent.
-
Use a fresh batch of the reagent to confirm if the side products disappear.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 1603-91-4 | [2][6][7] |
| Molecular Formula | C₄H₆N₂S | [2][7] |
| Molecular Weight | 114.17 g/mol | [7][8] |
| Appearance | White to beige crystalline solid | [2][4][5] |
| Melting Point | 42 - 47 °C | [2][3][6] |
| Boiling Point | 231 - 232 °C | [3][6] |
| Solubility | Very soluble in water, alcohol, ether; Soluble in Methanol | [3][4][7] |
Table 2: Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale | Citations |
| Temperature | Cool place; Refrigerated or Room Temp. | Prevents thermal degradation. | [1][2][3] |
| Atmosphere | Tightly sealed container; Inert gas (optional) | Protects from moisture and air (oxidation). | [1][2][4] |
| Light | Keep in a dark place | Prevents potential photodegradation. | [3] |
| Environment | Dry, well-ventilated area | Prevents moisture absorption (hygroscopic). | [1][2] |
| Incompatibilities | Away from strong oxidizing agents | Prevents hazardous reactions. | [2][4][5] |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling and Storage
-
Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]
-
Dispensing: Minimize the time the container is open to the atmosphere. Use a clean, dry spatula for dispensing the solid.
-
Sealing: After dispensing, securely seal the container lid. For extra protection against moisture, Parafilm® can be wrapped around the lid.
-
Storage: Immediately return the container to its designated storage location (e.g., refrigerator or dry cabinet) that meets the conditions outlined in Table 2.
-
Cleaning: Wash hands and any exposed skin thoroughly after handling.[1][2] Clean up any spills immediately by sweeping the solid material into a suitable container for disposal.[1]
Visualizations
Caption: Troubleshooting workflow for suspected reagent degradation.
Caption: Decision tree for proper storage of this compound.
References
- 1. This compound(1603-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 1603-91-4 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 1603-91-4 [chemicalbook.com]
- 7. This compound [drugfuture.com]
- 8. This compound | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing oxidation of 2-Amino-4-methylthiazole during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2-Amino-4-methylthiazole during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide: Oxidation of this compound
This guide is designed to help you identify and resolve issues related to the potential oxidation of this compound in your laboratory.
DOT Script of Troubleshooting Workflow ```dot digraph "Troubleshooting_Oxidation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for this compound Oxidation", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start: Suspected Oxidation\nof this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; observe_color [label="Observe Color Change\n(White/Pale Yellow to Brown/Darker)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="Review Storage Conditions", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; improper_storage [label="Improper Storage Identified", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; proper_storage_actions [label="Action: Transfer to a tightly sealed,\nlight-resistant container.\nStore in a cool, dry place\nunder inert gas (N2 or Ar).", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; analytical_testing [label="Perform Analytical Testing\n(e.g., HPLC, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; confirm_degradation [label="Degradation Confirmed", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_degradation [label="No Significant Degradation", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; quarantine [label="Quarantine Affected Batch", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; re_evaluation [label="Re-evaluate Experimental Results", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; continue_use [label="Continue Use with Monitoring", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> observe_color; observe_color -> check_storage [label="Yes"]; observe_color -> analytical_testing [label="No"]; check_storage -> improper_storage [label="Yes"]; improper_storage -> proper_storage_actions; proper_storage_actions -> analytical_testing; check_storage -> analytical_testing [label="No"]; analytical_testing -> confirm_degradation [label="Purity < Specification"]; analytical_testing -> no_degradation [label="Purity Meets Specification"]; confirm_degradation -> quarantine; quarantine -> re_evaluation; re_evaluation -> end; no_degradation -> continue_use; continue_use -> end; }
Caption: Workflow for the purity assessment of this compound using HPLC.
Managing light sensitivity and decarboxylation of thiazole acetic acids
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with thiazole (B1198619) acetic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the handling, stability, and synthesis of these compounds.
Frequently Asked Questions (FAQs)
Q1: My thiazole acetic acid derivative is showing signs of degradation. What are the most likely causes?
A1: Thiazole acetic acids are susceptible to two primary degradation pathways: photodegradation (sensitivity to light) and decarboxylation (loss of the carboxylic acid group). The stability of your compound will depend on its specific substituents, the solvent, pH, and storage conditions.
Q2: What are the general best practices for storing and handling thiazole acetic acid derivatives to prevent degradation?
A2: To minimize degradation, it is crucial to protect these compounds from light and heat.[1][2]
-
Storage: Store solids and solutions in amber glass vials to block UV and visible light.[1][2] For highly sensitive compounds, wrap the vials in aluminum foil for extra protection.[1] Store at low temperatures, such as in a refrigerator or freezer, as specified by the manufacturer.
-
Handling: Conduct experiments in a dimly lit area or under yellow/brown colored light, which has a longer wavelength (above 500 nm) and is less energetic.[1][2] Prepare solutions in amber-colored glassware.[1]
Q3: I'm observing an unexpected loss of my starting material during a reaction workup. What could be the issue?
A3: If your workup involves acidic or basic conditions, you might be inadvertently altering your product.[3] It's also possible that the compound is more soluble in the aqueous layer than expected, or that it is volatile.[3] Always check all phases of your extraction and be mindful of the stability of your specific thiazole derivative to pH changes.
Troubleshooting Guide: Photodegradation
Q1: I suspect my compound is degrading upon exposure to light. How can I confirm this?
A1: To confirm photosensitivity, you can perform a forced degradation study. Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and monitor its purity over time using a suitable analytical method like HPLC-UV. Compare this to a control sample kept in the dark. A significant decrease in the parent compound's peak area and the appearance of new peaks in the light-exposed sample would confirm photodegradation.
Q2: What kind of degradation products should I expect from photodegradation?
A2: The degradation products can be complex. One documented pathway for a thiazole-containing compound involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition.[4] This can lead to an unstable endoperoxide that rearranges, potentially cleaving the thiazole ring.[4] Identifying degradation products often requires LC-MS/MS and NMR analysis.[4]
Q3: My analytical results (e.g., HPLC, NMR) are inconsistent. Could light be a factor?
A3: Yes, light can cause errors in analytical results if the compound degrades during sample preparation or analysis.[1][5] Always prepare samples in amber vials and minimize their exposure to ambient light before injection or analysis.[1] If you are collecting fractions from a purification, use amber-colored tubes or wrap your collection rack in foil.
Experimental Workflow: Photostability Testing
Below is a generalized workflow for assessing the photostability of a new drug substance, based on ICH Q1B guidelines.[5][6][7]
Troubleshooting Guide: Decarboxylation
Q1: My thiazole acetic acid is converting to a different compound upon heating or in certain solvents, with bubbling observed. What is happening?
A1: This is a classic sign of decarboxylation, where the acetic acid side chain is lost as carbon dioxide (CO2) gas. This reaction is often facilitated by heat and can be influenced by the solvent and pH. The reaction involves the replacement of the carboxyl group with a hydrogen atom.[8]
Q2: What factors influence the rate of decarboxylation?
A2: The rate of decarboxylation is influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the rate of decarboxylation.
-
pH/Proton Activity: The mechanism can change with proton activity. Studies on some thiazole carboxylic acids show they can decarboxylate through different mechanisms depending on the acidity of the solution.[9]
-
Substituents: The electronic nature of other substituents on the thiazole ring can stabilize or destabilize the intermediates involved in decarboxylation.
-
Solvent: The polarity and protic nature of the solvent can affect the reaction rate.
Q3: How can I monitor the decarboxylation of my compound?
A3: You can monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC, observing the decrease in the starting material peak and the increase in the decarboxylated product peak. You can also use techniques like 1H NMR to follow the disappearance of the methylene (B1212753) protons of the acetic acid group and the appearance of a new proton on the ring.
Data on Stability of Heteroaromatic Acetic Acids
| Compound Type | Condition | Degradation Pathway | Rate Constant (k) | Reference |
| Thiazole Acetic Acid Derivative | Visible Light (Solid State) | Photodegradation via [4+2] cycloaddition | Qualitative observation of degradation | [4] |
| 2-Amino-thiazole-5-carboxylic acid | Aqueous solution, varying proton activity | Decarboxylation | Dependent on pH, follows specific kinetic models | [9][10] |
| General Heteroaromatic Acetic Acids | Heating in solution | Decarboxylation | Varies widely with structure and solvent | [11][12] |
| Dyes (as a proxy for photosensitivity) | UV-C Light (254 nm) | Photodegradation | ~0.06 min⁻¹ (example) | [13] |
| Dyes (as a proxy for photosensitivity) | UV-A Light (365 nm) | Photodegradation | ~0.006 min⁻¹ (example) | [13] |
Decarboxylation Mechanism
The decarboxylation of many heteroaromatic acetic acids is believed to proceed through a zwitterionic intermediate. The general mechanism is depicted below.
Troubleshooting Guide: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a common method for preparing thiazole rings. Below are some common issues and their solutions.
Q1: I am getting a very low yield or no product at all in my Hantzsch synthesis.
A1: Low or no yield can result from several factors:
-
Inadequate Reaction Conditions: The Hantzsch synthesis often requires heating.[1][14] If you are running the reaction at room temperature, try increasing the temperature. Also, ensure the reaction time is sufficient by monitoring the reaction's progress with TLC.
-
Purity of Starting Materials: Impurities in your α-haloketone or thioamide can interfere with the reaction. Ensure your starting materials are pure.
-
Improper Stoichiometry: While the reaction is 1:1, using a slight excess (1.1-1.5 equivalents) of the thioamide can help drive the reaction to completion.[2]
Q2: My reaction is messy, with multiple spots on the TLC plate.
A2: The formation of multiple products can be due to side reactions. Under acidic conditions, you might form isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[14] Optimizing the reaction temperature and pH can help minimize these side reactions. Overheating can also lead to decomposition.[2]
Logical Workflow: Troubleshooting Hantzsch Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ikev.org [ikev.org]
- 7. jordilabs.com [jordilabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]
- 10. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Solubility of 2-Amino-4-methylthiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 2-Amino-4-methylthiazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimental use of this compound derivatives due to their poor solubility.
Issue 1: Compound crashes out of solution upon dilution in aqueous buffer.
-
Problem: The derivative is soluble in a concentrated organic solvent (e.g., DMSO) but precipitates when diluted into an aqueous medium for biological assays.[1]
-
Solutions:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent in the aqueous solution as low as possible (ideally <0.5% for cell-based assays) to minimize solvent effects and toxicity.[1]
-
Use Co-solvents: Prepare the stock solution in a mixture of a primary solvent like DMSO and a more water-miscible co-solvent such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG). This can improve the transition into the aqueous phase.[1]
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
pH Adjustment: The amino group in this compound derivatives allows for pH-dependent solubility. Lowering the pH of the aqueous buffer can protonate the amino group, increasing its aqueous solubility.[2]
-
Issue 2: Inconsistent results in biological assays.
-
Problem: Variability in experimental outcomes despite using the same stock solution concentration.
-
Solutions:
-
Freshly Prepare Solutions: Some this compound derivatives may be unstable in certain organic solvents over time. It is recommended to use freshly prepared solutions for each experiment.
-
Check for Time-Dependent Precipitation: The compound may be slowly precipitating out of the assay medium over the duration of the experiment. Visually inspect for any signs of precipitation.
-
Verify pH of Buffers: As the solubility of these derivatives can be highly pH-dependent, ensure the pH of all buffers is consistent across experiments.[2]
-
Issue 3: Difficulty dissolving the compound in any solvent.
-
Problem: The derivative shows poor solubility even in strong organic solvents like DMSO.
-
Solutions:
-
Alternative Solvents: Explore other strong organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Sonication and Gentle Heating: Use an ultrasonic bath to aid dissolution. Gentle heating can also be effective, but be cautious of potential compound degradation.
-
Formulation Strategies: For highly insoluble derivatives, consider advanced formulation techniques such as solid dispersion, nanosuspension, or cyclodextrin (B1172386) complexation to improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound and its derivatives?
A1: this compound itself has a low aqueous solubility, reported to be 10.8 µg/mL at pH 7.4.[3] Its derivatives are often poorly soluble in water due to their aromatic and heterocyclic structures. Solubility is influenced by factors such as pH, temperature, and the polarity of the solvent.[2] The amino group provides a handle for pH modification to enhance solubility in acidic conditions.[2]
Q2: How can I quantitatively assess the solubility of my this compound derivative?
A2: The shake-flask method is a common technique. An excess amount of the compound is added to a specific solvent and agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC-UV.
Q3: What are some effective formulation strategies to improve the aqueous solubility of these derivatives?
A3: Several techniques can be employed, including:
-
Solid Dispersion: The drug is dispersed in a hydrophilic carrier matrix at a solid state. This can be achieved by methods like solvent evaporation or melting.
-
Nanosuspension: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution rate.
-
Cyclodextrin Complexation: The hydrophobic derivative is encapsulated within the cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.
-
Co-crystallization: A crystalline structure is formed between the active pharmaceutical ingredient (API) and a co-former, which can alter the physicochemical properties, including solubility.[4][5]
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of 2-amino-5-methylthiazole (B129938) in various organic solvents at different temperatures, providing insight into its behavior in non-aqueous environments.
| Temperature (K) | Methanol (mole fraction) | Ethanol (mole fraction) | n-Propanol (mole fraction) | Isopropanol (mole fraction) | Acetone (mole fraction) | 2-Butanone (mole fraction) | Acetonitrile (mole fraction) | Ethyl Acetate (mole fraction) | Toluene (mole fraction) | 1,4-Dioxane (mole fraction) | Cyclohexane (mole fraction) |
| 278.15 | 0.1312 | 0.0598 | 0.0491 | 0.0401 | 0.0653 | 0.0492 | 0.0298 | 0.0712 | 0.0098 | 0.0512 | 0.0012 |
| 283.15 | 0.1515 | 0.0699 | 0.0579 | 0.0475 | 0.0771 | 0.0581 | 0.0355 | 0.0839 | 0.0119 | 0.0603 | 0.0015 |
| 288.15 | 0.1741 | 0.0815 | 0.0681 | 0.0561 | 0.0905 | 0.0684 | 0.0421 | 0.0984 | 0.0144 | 0.0708 | 0.0019 |
| 293.15 | 0.1993 | 0.0948 | 0.0798 | 0.066 | 0.1059 | 0.0802 | 0.0498 | 0.115 | 0.0173 | 0.0829 | 0.0023 |
| 298.15 | 0.2275 | 0.1101 | 0.0932 | 0.0773 | 0.1234 | 0.0937 | 0.0587 | 0.1339 | 0.0208 | 0.0968 | 0.0028 |
| 303.15 | 0.2589 | 0.1276 | 0.1086 | 0.0904 | 0.1435 | 0.1092 | 0.0689 | 0.1554 | 0.0249 | 0.1127 | 0.0034 |
| 308.15 | 0.2941 | 0.1477 | 0.1262 | 0.1054 | 0.1664 | 0.1269 | 0.0807 | 0.1798 | 0.0298 | 0.1309 | 0.0041 |
| 313.15 | 0.3334 | 0.1708 | 0.1464 | 0.1226 | 0.1925 | 0.1471 | 0.0942 | 0.2075 | 0.0356 | 0.1517 | 0.005 |
Data extracted from a study on the solubility of 2-amino-5-methylthiazole.[6]
Experimental Protocols
Protocol 1: Solid Dispersion by Solvent Evaporation Method
This protocol describes a general procedure for preparing a solid dispersion of a this compound derivative with a hydrophilic carrier to enhance its aqueous solubility.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (B11928114) (HPMC))
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the this compound derivative and the hydrophilic carrier in a suitable organic solvent in a round-bottom flask. The drug-to-carrier ratio may need to be optimized (e.g., 1:1, 1:2, 1:4).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Sieving and Storage: Pass the powder through a sieve to obtain a uniform particle size and store it in a desiccator.
Protocol 2: Co-crystallization by Solvent Evaporation
This protocol outlines a general method for the preparation of co-crystals of a this compound derivative with a co-former.
Materials:
-
This compound derivative
-
Co-former (e.g., a pharmaceutically acceptable carboxylic acid)
-
Suitable solvent or solvent mixture
-
Crystallization dish
-
Stirring plate and stir bar
Procedure:
-
Dissolution: Dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of the this compound derivative and the co-former in a minimal amount of a suitable solvent with stirring. Gentle heating may be applied to facilitate dissolution.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered crystallization dish.
-
Crystal Collection: Once crystals have formed, collect them by filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of a non-solvent to remove any unreacted starting materials and then air-dry or dry under vacuum.
-
Characterization: Characterize the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound derivatives have been investigated for their potential as anticancer and antimicrobial agents, often targeting specific signaling pathways.
-
Anticancer Activity - Aurora Kinase Inhibition: Some derivatives inhibit Aurora kinases, which are key regulators of mitosis. Their dysregulation is implicated in tumorigenesis.[7]
Caption: Inhibition of Aurora Kinase by this compound Derivatives.
-
Anticancer Activity - Wnt Signaling Pathway Inhibition: Other derivatives have been shown to interfere with the Wnt signaling pathway, which is crucial for cell proliferation and differentiation and is often dysregulated in cancer.[8]
Caption: Interference of Wnt Signaling by this compound Derivatives.
-
Antimicrobial Activity - GlcN-6-P Synthase Inhibition: Some this compound analogues have demonstrated antimicrobial activity by inhibiting Glucosamine-6-Phosphate (GlcN-6-P) Synthase, an essential enzyme in the biosynthesis of the bacterial cell wall.[9]
Caption: Antimicrobial Mechanism via GlcN-6-P Synthase Inhibition.
Experimental Workflow
The following diagram illustrates a logical workflow for addressing the low solubility of a novel this compound derivative.
Caption: Workflow for Overcoming Low Solubility of this compound Derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. sybespharmacy.com [sybespharmacy.com]
- 4. scispace.com [scispace.com]
- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-methylthiazole for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-4-methylthiazole. It includes frequently asked questions, a detailed experimental protocol, and a troubleshooting guide to address common issues encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely used and scalable method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of thiourea (B124793) with an α-haloketone, typically chloroacetone (B47974).[1][2] This method is robust and has been well-documented for producing good yields.[1]
Q2: What are the critical safety precautions to consider when handling the reagents for this synthesis?
A2: Chloroacetone is a lachrymator and is toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Thiourea is a suspected carcinogen and should also be handled with care. The reaction can be exothermic, especially when conducted without a diluent, so proper temperature control is crucial to prevent a violent reaction.[1]
Q3: What are the typical yield and purity I can expect from the scaled-up synthesis?
A3: With a carefully executed procedure, yields of 70-75% of the theoretical amount can be achieved.[1] The purity of the final product is typically high after distillation, with a melting point of 44–45°C.[1]
Q4: What are the storage conditions for this compound?
A4: this compound is a white to pale yellow crystalline solid that is sensitive to air and moisture.[3][4] It is recommended to store it in a dry, sealed container under an inert atmosphere, such as nitrogen, and away from oxidizing agents to prevent degradation.[4]
Detailed Experimental Protocol: Synthesis of this compound (1 mole scale)
This protocol is adapted from a well-established procedure and is suitable for scaling up.[1]
Materials:
-
Thiourea: 76 g (1 mole)
-
Chloroacetone (distilled): 92.5 g (80 cc, 1 mole)[1]
-
Water (deionized): 200 cc
-
Sodium hydroxide (B78521) (solid): 200 g
-
Ether: 300 cc
-
Anhydrous sodium hydroxide (for drying): 30 g
Equipment:
-
500-cc flask with a reflux condenser, dropping funnel, and mechanical stirrer
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Distillation apparatus for reduced pressure distillation
Procedure:
-
Reaction Setup: In a 500-cc flask, suspend 76 g (1 mole) of thiourea in 200 cc of water. Equip the flask with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Addition of Chloroacetone: Begin stirring the thiourea suspension and add 92.5 g (1 mole) of chloroacetone dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve as the reaction proceeds.[1]
-
Reflux: After the addition is complete, heat the yellow solution to reflux and maintain it for two hours.
-
Basification and Extraction: Cool the reaction mixture in an ice-water bath. While stirring, carefully add 200 g of solid sodium hydroxide in portions, ensuring the temperature is controlled.[3] An upper, oily layer of the product will separate.
-
Transfer the mixture to a separatory funnel and separate the oily layer. Extract the aqueous layer three times with a total of 300 cc of ether.[1]
-
Drying and Filtration: Combine the oily layer with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide. Filter the solution to remove any tar.[1]
-
Purification: Remove the ether by distillation. The remaining oil is then distilled under reduced pressure. Collect the fraction boiling at 117–120°C/8 mm or 130–133°C/18 mm.[1] The product will solidify upon cooling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Violent/Uncontrolled Reaction | The reaction was conducted without a diluent, or the chloroacetone was added too quickly.[1] | Always use a solvent like water to moderate the reaction. Ensure slow, dropwise addition of chloroacetone with efficient stirring and cooling if necessary. |
| Low Yield | Incomplete reaction; loss of product during workup; impure reagents. | Ensure the reflux time is adequate (2 hours).[1] Be careful during the separation and extraction steps to minimize loss. Use distilled chloroacetone to avoid side reactions.[1] |
| Formation of Emulsion during Extraction | A precipitate may have formed, causing an emulsion.[1] | Add ice and water to dissolve any precipitate before extraction.[1] |
| Product Solidifies in the Condenser during Distillation | The cooling water in the condenser is too cold.[3] | Use slightly warmer water for cooling the condenser to prevent the product from solidifying. |
| Dark Red or Tarry Product | Side reactions or decomposition. | Ensure the reaction temperature is well-controlled. Purify the chloroacetone by distillation before use.[1] The final product can be purified by vacuum distillation.[1] |
| Product is Hygroscopic and Degrades on Exposure to Air | The product is inherently sensitive to moisture and carbon dioxide.[3] | Handle the final product quickly and store it in a sealed container under an inert atmosphere (e.g., nitrogen).[4] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Scale | 1 mole | [1] |
| Yield | 80–85.5 g (70–75%) | [1] |
| Melting Point | 44–45°C | [1] |
| Boiling Point | 117–120°C at 8 mm Hg | [1] |
| 130–133°C at 18 mm Hg | [1] |
Visualizations
Reaction Pathway for the Synthesis of this compound```dot
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting Decision Tree
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. guidechem.com [guidechem.com]
Technical Support Center: Schiff Base Formation with 2-Amino-4-methylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases from 2-Amino-4-methylthiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of Schiff bases with this compound in a question-and-answer format.
Question 1: My reaction is not proceeding, or the yield is very low. What are the common causes and how can I improve it?
Answer:
Low or no yield in Schiff base formation involving this compound can stem from several factors. The decreased nucleophilicity of the exocyclic amino group in 2-aminothiazoles, due to resonance delocalization of its lone pair of electrons into the thiazole (B1198619) ring, can make this reaction challenging. Here are key areas to troubleshoot:
-
Catalyst: The reaction is often catalyzed by acid.[1][2] If you are not using a catalyst, consider adding a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid.[3][4] Be cautious with the amount of acid; too high a concentration can protonate the amine, rendering it non-nucleophilic.[1][2]
-
Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, heating under reflux is often necessary to drive the reaction to completion.[3]
-
Water Removal: The formation of a Schiff base is a reversible condensation reaction that produces water.[5] Removing water as it forms will shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves (4Å), or using a solvent that forms an azeotrope with water.[3][5]
-
-
Reactant Purity: Ensure the purity of your this compound and the aldehyde. Impurities can interfere with the reaction.[3] It is advisable to use freshly purified reactants.[3]
-
Solvent Choice: The choice of solvent is crucial. Absolute ethanol (B145695) or methanol (B129727) are commonly used.[3][6] If your amine has low solubility, a mixture of DMF and ethanol can be effective.[7]
Question 2: I am observing the starting materials in my final product after the reaction. How can I ensure complete conversion?
Answer:
Detecting starting materials, particularly the amine, in your final product is a common issue. Here are some strategies to drive the reaction to completion:
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4] If the reaction stalls, consider extending the reflux time.
-
Stoichiometry: A slight excess of the aldehyde (e.g., 1.05-1.1 equivalents) can sometimes help to consume all the amine.
-
Purification: If the reaction has gone to a reasonable extent, careful purification is key. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can effectively remove unreacted starting materials.[5]
Question 3: My product is difficult to purify. What are some effective purification strategies?
Answer:
Purification of Schiff bases can be challenging due to similar polarities of the product and starting materials.
-
Recrystallization: This is the most common and effective method. Experiment with different solvents to find one in which your Schiff base is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, and mixtures like ethyl acetate/hexane (B92381).[5]
-
Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used. A gradient elution with a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.
-
Washing: Before recrystallization, washing the crude product with a solvent in which the starting materials are soluble but the product is not can remove a significant amount of impurities.
Question 4: I am seeing an unexpected peak in my IR spectrum, possibly indicating a side product. What could it be?
Answer:
An unexpected peak, particularly in the N-H stretching region (around 3200-3400 cm⁻¹), when you expect the disappearance of the amine peaks, could indicate the formation of a dimer (aminal) where two molecules of the amine react with one molecule of the aldehyde.[6]
-
Confirmation: Use other analytical techniques like ¹H NMR and Mass Spectrometry to confirm the structure of the unexpected product.[6] The azomethine proton (-CH=N-) signal in the ¹H NMR spectrum (typically around 8-9 ppm) is characteristic of the desired Schiff base.[5]
-
Prevention: To minimize dimer formation, ensure a 1:1 stoichiometry of the reactants. Adding the aldehyde dropwise to the amine solution might also help.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent for Schiff base formation with this compound?
A1: Absolute ethanol is a widely used solvent.[6] Methanol is also a common choice.[5] For amines with poor solubility in ethanol alone, a mixture of DMF and ethanol can be used.[7]
Q2: Is a catalyst always necessary?
A2: While the reaction can sometimes proceed without a catalyst, it is often slow. Acid catalysts like glacial acetic acid or p-toluenesulfonic acid are commonly used to increase the reaction rate.[1][3][4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.[3][4] Use a suitable solvent system (e.g., ethyl acetate/hexane) to distinguish between the starting materials and the product. The product, being less polar than the amine, should have a higher Rf value.
Q4: What are the characteristic spectral data for a Schiff base derived from this compound?
A4:
-
FT-IR: The most important feature is the appearance of a C=N (imine) stretching band, typically in the range of 1605-1635 cm⁻¹.[5][8] Concurrently, the N-H stretching bands of the primary amine (around 3200-3400 cm⁻¹) should disappear.[8]
-
¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) will appear in the downfield region, usually between δ 8.0 and 9.5 ppm.[5] The signals for the amine protons will disappear.
-
¹³C NMR: The carbon of the imine group (C=N) will show a signal in the range of δ 158-170 ppm.[5]
Experimental Protocols
Protocol 1: Conventional Synthesis using Acetic Acid Catalyst
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Aldehyde Addition: To this solution, add the desired aldehyde (1 equivalent).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[3]
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[3]
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product may precipitate out. If so, filter the solid, wash it with cold ethanol, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe vessel, mix this compound (1 equivalent) and the aldehyde (1 equivalent) in a minimal amount of ethanol.[9]
-
Catalyst: Add a drop of acetic acid.[9]
-
Irradiation: Subject the mixture to microwave irradiation (e.g., 200-300 W) for a short period (e.g., 2-5 minutes).[4][9] Monitor the reaction by TLC after short intervals.
-
Work-up: After cooling, the product often precipitates. Isolate the solid by filtration and wash with cold ethanol.
-
Purification: Recrystallize the product from ethanol.[9]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Schiff Base Synthesis
| Method | Catalyst | Solvent | Temperature | Time | Typical Yield | Reference |
| Conventional | Glacial Acetic Acid | Ethanol | Reflux | 2-4 hours | Good | [3] |
| Conventional | p-Toluene Sulfonic Acid | Methanol | Room Temp | 4 hours | High (91-99%) | [5] |
| Microwave | Acetic Acid | Ethanol | - | 120 seconds | Good | [9] |
| Solvent-free | None (mechanochemical) | None | Room Temp | 15-30 min | Good to Excellent | [10] |
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: General Experimental Workflow for Schiff Base Synthesis
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Logic for Low Reaction Yield
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. sjpas.com [sjpas.com]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. data.conferenceworld.in [data.conferenceworld.in]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Bioisosteres: 2-Aminothiazole vs. 2-Aminooxazole Scaffolds
In the landscape of medicinal chemistry, the 2-aminothiazole (B372263) core is a well-established "privileged structure," integral to numerous approved drugs and clinical candidates, including the kinase inhibitor Dasatinib.[1][2][3] However, its isosteric cousin, the 2-aminooxazole scaffold, is emerging as a compelling alternative, offering distinct advantages in physicochemical and pharmacokinetic properties. This guide provides a detailed comparative analysis of these two scaffolds, supported by experimental data, to inform researchers in drug discovery and development.
The replacement of the sulfur atom in the thiazole (B1198619) ring with a more electronegative oxygen atom in the oxazole (B20620) ring leads to significant changes in the molecule's properties. This bioisosteric switch is often explored to overcome challenges associated with the 2-aminothiazole scaffold, such as metabolic liabilities due to the oxidizable sulfur atom and potential issues with solubility.[4][5]
Comparative Physicochemical Properties
One of the most significant differences observed when replacing a 2-aminothiazole with a 2-aminooxazole is the impact on lipophilicity and solubility. Experimental data consistently shows that oxazole derivatives are more hydrophilic and possess higher water solubility than their thiazole counterparts.
A study comparing a series of N-oxazolyl- and N-thiazolylcarboxamides demonstrated a substantial decrease in lipophilicity (log k'w) for the oxazole compounds.[6] This increased hydrophilicity often translates to improved aqueous solubility, a critical parameter for drug absorption and formulation.[4][6]
Table 1: Comparison of Physicochemical Properties
| Property | 2-Aminothiazole Derivatives | 2-Aminooxazole Derivatives | Key Findings |
| Lipophilicity (log k'w) | Higher | Lower (Decrease of ~0.95-1.05)[6] | Oxazoles are significantly more hydrophilic. |
| Aqueous Solubility | Lower | Higher (Often by orders of magnitude)[6] | Isosteric replacement markedly improves solubility. |
| Metabolic Stability (t½) | Variable, potential for S-oxidation[4][5] | Generally more stable, lacks oxidizable sulfur[4] | Oxazoles can offer an advantage in metabolic stability. |
Note: Data is generalized from comparative studies. Absolute values are compound-specific.
Biological Activity: A Tale of Two Cores
While altering physicochemical properties, the switch from thiazole to oxazole often preserves the core biological activity. Both scaffolds are capable of forming key hydrogen bond interactions with protein targets, making them effective bioisosteres.[4][5]
In the context of antimicrobial research, oxazole-containing compounds have demonstrated potent activity against various microbial species, including multidrug-resistant strains of Mycobacterium tuberculosis, with efficacy comparable or even superior to their thiazole isosteres.[6]
In the realm of oncology, the 2-aminothiazole scaffold is a cornerstone of many kinase inhibitors.[1][2][7][8][9][10] These compounds often function as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The bioisosteric 2-aminooxazole core can maintain these crucial interactions, offering a pathway to develop new inhibitors with improved drug-like properties.
Metabolic Stability and Pharmacokinetics
A significant concern with the 2-aminothiazole ring is its susceptibility to metabolism, particularly oxidation of the sulfur atom, which can lead to inactivation or the formation of reactive metabolites.[4][5] The 2-aminooxazole scaffold inherently lacks this metabolic hotspot, which can lead to improved metabolic stability and a more predictable pharmacokinetic profile.
Direct comparative studies in human liver microsomes (HLM) have shown that while outcomes can be compound-dependent, the 2-aminooxazole can offer a longer half-life than its corresponding 2-aminothiazole analog.[4]
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Isosteric Pair | 2-Aminothiazole (t½, min) | 2-Aminooxazole (t½, min) |
| Pair 1 | 14.5 ± 0.5 | 22.6 ± 1.2 |
Data adapted from a study on antitubercular agents.[4]
Experimental Protocols
In Vitro Metabolic Stability Assay
The assessment of metabolic stability is a cornerstone of early drug discovery. The following is a generalized protocol for determining a compound's half-life (t½) and intrinsic clearance (CLint) using liver microsomes.
Objective: To determine the rate of Phase I metabolism of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., in DMSO)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Internal standard
-
Acetonitrile (or other organic solvent) for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare the incubation mixture by combining the phosphate buffer and liver microsomes. Pre-warm the mixture to 37°C.
-
Initiation: Add the test compound to the microsomal mixture at a final concentration (e.g., 1 µM).[11] To initiate the metabolic reaction, add the NADPH regenerating system.[11][12][13] A control incubation without NADPH is run in parallel to detect any non-NADPH-dependent degradation.[11]
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[11][12]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.
-
Analysis: The remaining concentration of the test compound at each time point is quantified using LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k, and intrinsic clearance is determined from the half-life and incubation conditions.[13][14]
Conclusion
The isosteric replacement of a 2-aminothiazole with a 2-aminooxazole is a powerful strategy in drug design. While the 2-aminothiazole remains a highly valuable and proven scaffold, the 2-aminooxazole offers a clear path to improving critical drug-like properties, particularly aqueous solubility and metabolic stability, without necessarily compromising biological activity. For researchers facing challenges with the physicochemical or pharmacokinetic profiles of a 2-aminothiazole lead compound, the corresponding 2-aminooxazole represents a logical and promising next step in the optimization process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. creative-bioarray.com [creative-bioarray.com]
Validating the Structure of 2-Amino-4-methylthiazole Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. X-ray crystallography provides an unambiguous and high-resolution method for elucidating the atomic arrangement within a crystalline solid. This guide offers a comparative analysis of the structural validation of 2-Amino-4-methylthiazole derivatives using X-ray crystallography, presenting key experimental data, detailed protocols, and visual workflows to support research and development efforts.
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The precise geometry, conformation, and intermolecular interactions of these derivatives, dictated by the nature and position of their substituents, are critical for their biological function. X-ray crystallography serves as the gold standard for obtaining this detailed structural information, enabling a deeper understanding of structure-activity relationships (SAR) and facilitating rational drug design.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes key crystallographic data for a selection of this compound derivatives, showcasing the impact of different substituents on their crystal structures.
| Derivative Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 2-Amino-4-methylbenzothiazole | C₈H₈N₂S | Monoclinic | P2₁/c | 12.860(4) | 3.931(1) | 15.208(5) | 92.968(5) | 767.8(4) | 4 | [1] |
| N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine | C₁₄H₁₂N₄S | Orthorhombic | Pca2₁ | - | - | - | - | - | 8 | [2] |
| N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine | C₁₃H₁₁N₅S | Monoclinic | P2₁/c | - | - | - | - | - | 4 | [2] |
| 2-Amino-4-ferrocenylthiazole | C₁₄H₁₃FeN₂S | Monoclinic | P2₁/c | 14.4024(4) | 7.9621(2) | 10.3584(3) | 104.3453(13) | 1150.80(5) | 4 | [3] |
| [Ag(2-amino-4-methylbenzothiazole)₂]NO₃ | C₁₆H₁₆AgN₅O₃S₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | [4] |
Note: '-' indicates data not explicitly provided in the abstract or main text of the cited reference.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections detail the generalized experimental protocols for the synthesis and X-ray crystallographic analysis of this compound derivatives, based on methodologies reported in the literature.
Synthesis of this compound Derivatives (Hantzsch Synthesis)
A widely employed method for the synthesis of the 2-aminothiazole (B372263) core is the Hantzsch thiazole (B1198619) synthesis.[5]
-
Reaction Setup: A mixture of an α-haloketone (e.g., chloroacetone) and a thiourea (B124793) derivative are dissolved in a suitable polar solvent, such as ethanol.
-
Condensation: The reaction mixture is typically heated under reflux for a specified period, often ranging from a few hours to overnight.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or hexane-dichloromethane mixture) to yield the desired this compound derivative.[3]
Single-Crystal X-ray Crystallography
The validation of the synthesized structures is definitively achieved through single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals are essential for X-ray analysis. These are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.[3]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector. Data collection is often performed at a controlled temperature, such as 298 K or lower, to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or other phasing techniques. The initial structural model is refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizing the Workflow and Structures
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Hantzsch synthesis of this compound derivatives.
Caption: The experimental workflow for validating molecular structures via X-ray crystallography.
Caption: The core chemical structure of this compound with common substitution points (R1 and R2).
References
Navigating the Antimicrobial Landscape of 2-Aminothiazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, the 2-aminothiazole (B372263) scaffold represents a privileged structure in the quest for novel antimicrobial agents. Its versatility allows for a wide array of chemical modifications, leading to a diverse range of biological activities. This guide provides a comparative analysis of the antimicrobial potency of various 2-aminothiazole derivatives, drawing upon experimental data to elucidate key structure-activity relationships. While direct comparative studies on the core positional isomers (2-amino-, 4-amino-, and 5-aminothiazole) are scarce in publicly available literature, a comprehensive examination of substituted analogues offers critical insights into how isomeric variations influence antimicrobial efficacy.
The 2-aminothiazole nucleus is a cornerstone in the development of numerous therapeutic agents, including several clinically significant antibiotics. The antimicrobial activity of these compounds is profoundly influenced by the nature and position of various substituents on the thiazole (B1198619) ring. This guide synthesizes data from multiple studies to present a clear comparison of the antimicrobial performance of different 2-aminothiazole derivatives, highlighting the impact of isomeric differences in their chemical structures.
Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| Series A | Various Schiff bases derived from 2-aminothiazole | Staphylococcus aureus | Varies | [1] |
| Escherichia coli | Varies | [1] | ||
| Series B | N-(thiazol-2-yl) acetamide (B32628) derivatives | Bacillus subtilis | Zone of Inhibition | [2] |
| Escherichia coli | Zone of Inhibition | [2] | ||
| Series C | N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 (best) | [3] |
| Series D | 2-amino-4-phenylthiazole derivatives | Bacillus cereus | Varies | [4] |
| Series E | 2-amino-5-bromo-4-t-butylthiazole analogs | Various cancer cell lines | IC50 values | [5] |
Note: "Varies" indicates that a range of activities were observed depending on the specific substituent. "Zone of Inhibition" is a qualitative measure of antimicrobial activity from disk diffusion assays. For detailed quantitative data, please refer to the cited literature.
Key Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 2-aminothiazole derivatives is intricately linked to the structural modifications at various positions of the thiazole ring. Analysis of the available data reveals several key SAR trends:
-
Substituents at the 4- and 5-positions: The introduction of different groups at the C4 and C5 positions of the thiazole ring significantly impacts antimicrobial activity. For instance, the presence of bulky or appropriately sized substituents can enhance the inhibitory action against certain microbes.[6]
-
Modifications of the 2-amino group: Derivatization of the 2-amino group is a common strategy to modulate the biological activity of these compounds. The formation of Schiff bases or amides can lead to derivatives with enhanced antimicrobial properties.[1][4]
-
Isosteric Replacement: The isosteric replacement of the thiazole ring with other five-membered heterocycles, such as oxazole, has been explored to improve physicochemical properties and antimicrobial activity. In some cases, 2-aminooxazole derivatives have shown superior activity, particularly against mycobacteria.[3]
Experimental Protocols
A detailed understanding of the methodologies used to assess antimicrobial activity is crucial for interpreting and comparing the data. The following are summaries of common experimental protocols cited in the literature.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Disk Diffusion Method (Kirby-Bauer Assay)
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.
-
Agar (B569324) Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of 2-aminothiazole derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-methylthiazole Derivatives
For researchers, scientists, and drug development professionals, the 2-amino-4-methylthiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of its derivatives, focusing on the intricate relationship between chemical structure and biological activity. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The versatility of the this compound core has been exploited to develop compounds with significant antimicrobial, anticancer, and anti-inflammatory properties, among others.[1][2] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the thiazole (B1198619) ring and the 2-amino group. This guide will delve into specific examples from recent literature to illustrate these structure-activity relationships (SAR).
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the biological activities of various this compound derivatives are summarized below. The data is categorized by therapeutic area and presented in tabular format for ease of reference.
Antimicrobial Activity
This compound derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[3][4] The SAR studies in this area often focus on modifications at the 2-amino and 5-positions of the thiazole ring.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | R1 (at 2-amino) | R2 (at C5) | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1a | -H | -H | Staphylococcus aureus | >100 | [5] |
| 1b | -COCH3 | -H | Staphylococcus aureus | >100 | [5] |
| 5a | Substituted Phenyl | -COOEt | Escherichia coli | 62.5 | [5] |
| 5k | Substituted Phenyl | -COOEt | Candida albicans | 125 | [5] |
| Compound 42 | Pyrazolinyl | -S-hetaryl | Staphylococcus aureus | 0.5 - 8 | [3] |
| Compound 46 | Pyrazolinyl | -S-hetaryl | Klebsiella pneumoniae | 0.5 - 8 | [3] |
Note: This table is a representation of data found in the cited literature and is not exhaustive.
Anticancer Activity (Kinase Inhibition)
A significant area of investigation for this compound derivatives is their potential as anticancer agents, often through the inhibition of protein kinases.[6][7][8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| Dasatinib (BMS-354825) | Pan-Src family | Subnanomolar to nanomolar | Potent antiproliferative | [7] |
| Compound 28 | c-Met/ALK | 630 (HT29 cells) | Antiproliferative | [8] |
| Compound 1a (Designed) | Aurora Kinase (1MQ4) | -9.67 (Docking Score) | Theoretical | [6] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Cellular activity is often reported as GI50 or IC50 against cancer cell lines.
The renowned kinase inhibitor Dasatinib, used in the treatment of chronic myelogenous leukemia, features a 2-aminothiazole (B372263) core, highlighting the scaffold's importance in this therapeutic area.[7] SAR studies have shown that specific substitutions on the 2-amino and 5-positions are critical for potent and selective kinase inhibition.[8] For instance, the presence of a 2-chloro-6-methylphenyl group at the N2 position and a carboxamide at the C5 position are key features of Dasatinib's high potency.[7]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments cited in the literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol:
-
Assay Components: The assay typically includes the purified kinase enzyme, a substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), and the test compound.
-
Reaction Initiation: The reaction is initiated by adding ATP to the mixture of enzyme, substrate, and compound.
-
Incubation: The reaction mixture is incubated for a specific period to allow for phosphorylation of the substrate by the kinase.
-
Detection: The extent of phosphorylation is measured using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of the test compound.[7]
Visualizing Structure-Activity Relationships and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in SAR studies.
Caption: General workflow for SAR studies of this compound derivatives.
Caption: Mechanism of action for this compound kinase inhibitors.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these derivatives. By systematically modifying the core structure and evaluating the resulting changes in efficacy, researchers can continue to unlock the full therapeutic potential of this versatile heterocyclic system. The provided data, protocols, and visualizations serve as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 5. Synthetic modifications in ethyl this compound-5-carboxylate: 3D QSAR analysis and antimicrobial study | Semantic Scholar [semanticscholar.org]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Isosteric Replacement Strategies for 2-Amino-4-methylthiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Isosteric replacement, a strategy of substituting one atom or group of atoms for another with similar physical or chemical properties, is a key tool in lead optimization. This guide provides a comparative analysis of common isosteric replacement strategies for this compound analogs, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
Performance Comparison of Isosteric Replacements
The primary goal of isosteric replacement in this compound analogs is often to modulate physicochemical properties, such as lipophilicity and aqueous solubility, and to enhance biological activity and selectivity while reducing potential toxicity. A common and well-documented isosteric replacement for the 2-aminothiazole (B372263) core is the 2-aminooxazole moiety.
Physicochemical Properties
The replacement of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form an oxazole (B20620) can significantly impact a molecule's physicochemical profile. Generally, 2-aminooxazole derivatives exhibit increased hydrophilicity and aqueous solubility compared to their 2-aminothiazole counterparts.[3] This is a critical advantage in drug development, as poor solubility can hinder oral bioavailability and formulation.
| Property | 2-Aminothiazole Analog | 2-Aminooxazole Analog | Fold Change | Reference |
| log k'w (Lipophilicity) | Higher | Lower (by 0.95 ± 0.09) | ~8.9 times less lipophilic | [3] |
| Water Solubility (log S) | Lower | Higher (by ~2 orders of magnitude) | Significantly Increased | [3] |
| Metabolic Stability (HLM t1/2) | Variable | Can be higher | Dependent on substitution | [4] |
Table 1: Comparative Physicochemical Properties of 2-Aminothiazole and 2-Aminooxazole Analogs.
Biological Activity: A Head-to-Head Comparison
The isosteric shift from a 2-aminothiazole to a 2-aminooxazole can have varied effects on biological activity, depending on the specific therapeutic target and the overall molecular structure.
Antimicrobial Activity:
In the realm of antimicrobial agents, 2-aminooxazole-containing compounds have demonstrated promising activity, particularly against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[3]
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| 2-Aminothiazole carboxamide | M. tuberculosis H37Ra | >12.5 | [3] |
| 2-Aminooxazole carboxamide | M. tuberculosis H37Ra | 3.13 | [3] |
Table 2: Comparative Antimicrobial Activity (MIC) against M. tuberculosis.
Anticancer Activity:
Numerous 2-aminothiazole derivatives have shown potent anticancer activity against a variety of cancer cell lines.[1] The isosteric replacement with 2-aminooxazole has been explored in this area as well, with some studies indicating comparable or even enhanced potency. For instance, in a series of dasatinib (B193332) analogs, both 2-aminothiazole and 2-aminooxazole derivatives exhibited potent inhibition of chronic myeloid leukemia (CML) K562 cells, with some compounds showing nanomolar activity.[5]
| Analog Series | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminothiazole Derivative | H1299 (Lung Cancer) | 4.89 | [1] |
| 2-Aminothiazole Derivative | SHG-44 (Glioma) | 4.03 | [1] |
| 2-Aminothiazole Dasatinib Analog | K562 (Leukemia) | 0.011 (Dasatinib) | [1] |
| 2-Aminooxazole Dasatinib Analog | K562 (Leukemia) | Nanomolar range (compound dependent) | [5] |
Table 3: Comparative Anticancer Activity (IC50) of 2-Aminothiazole and Isosteric Analogs.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the synthesis of 2-aminothiazole and 2-aminooxazole cores and a key biological assay.
Synthesis of this compound (Hantzsch Thiazole Synthesis)
This protocol describes the classic Hantzsch synthesis for preparing the this compound core.
Materials:
-
Ethanol
-
Water
-
Sodium hydroxide (B78521) (solid)
-
Diethyl ether
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Separatory funnel
Procedure:
-
Suspend 76 g (1 mole) of thiourea in 200 mL of water in a 500-mL round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[6]
-
Start the stirrer and add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[6]
-
Reflux the resulting yellow solution for two hours.[6]
-
Cool the reaction mixture and, while stirring, add 200 g of solid sodium hydroxide with external cooling. An oily layer will form.[6]
-
Separate the upper oily layer using a separatory funnel.
-
Extract the aqueous layer three times with a total of 300 mL of diethyl ether.[6]
-
Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.
-
Filter the solution to remove any tar.
-
Remove the ether by distillation.
-
Distill the remaining oil under reduced pressure to obtain this compound. The product should be a solid at room temperature.[6]
Synthesis of 2-Aminooxazole Analogs
The synthesis of 2-aminooxazoles can be achieved by reacting α-haloketones with urea (B33335). Microwave-assisted synthesis on a solid support has been shown to be an efficient method.[7]
Materials:
-
α-Bromoketone (e.g., 2-bromoacetophenone)
-
Urea
-
Alumina (B75360) (neutral)
-
Ethanol
-
Microwave reactor
Procedure:
-
Grind a mixture of the α-bromoketone (1 mmol) and urea (10 mmol) with neutral alumina (1.5 g).
-
Place the mixture in an open vessel and irradiate in a microwave reactor at a suitable power level (e.g., 160-480 W) for a short duration (e.g., 2-5 minutes).
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and extract the product with ethanol.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-aminooxazole analog.
-
Purify the product by recrystallization or column chromatography.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds (2-aminothiazole analogs and isosteres)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[8]
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.[10]
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. As potent anticancer agents, many of these compounds induce apoptosis (programmed cell death) in cancer cells.
Apoptosis Induction Pathway
A common mechanism of action for anticancer 2-aminothiazole derivatives involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.[9] These compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in apoptosis.[11][12]
Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole analogs.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for evaluating the anticancer potential of novel 2-aminothiazole analogs and their isosteres involves a tiered screening process.
Caption: General experimental workflow for anticancer evaluation.
Logical Relationship of Isosteric Replacement
The decision to employ an isosteric replacement strategy is based on a logical progression from a lead compound to an optimized candidate with improved drug-like properties.
Caption: Logical workflow for isosteric replacement in drug design.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Tale of Two Settings: Unpacking the Efficacy of 2-Amino-4-methylthiazole-Based Drugs In Vitro and In Vivo
A comprehensive analysis of 2-amino-4-methylthiazole derivatives reveals a promising, yet complex, landscape of anticancer activity. While demonstrating potent cytotoxicity in controlled laboratory settings (in vitro), the translation of this efficacy to living organisms (in vivo) is a multifaceted process influenced by a variety of biological factors. This guide provides a comparative overview of the performance of these compounds, supported by experimental data, to aid researchers and drug development professionals in navigating this critical transition in preclinical research.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with demonstrated anticancer properties. This guide focuses on a well-studied class of these derivatives, the 2-(4-aminophenyl)benzothiazoles, to illustrate the comparative efficacy between laboratory cell cultures and animal models.
Quantitative Efficacy: A Side-by-Side Comparison
The following tables summarize the in vitro growth inhibitory effects and the corresponding in vivo tumor growth inhibition of key this compound derivatives.
| Compound ID | Compound Name | Target Cell Line | In Vitro Efficacy (GI₅₀) |
| 1 | 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | OVCAR-3 (Ovarian) | < 10 nM[1] |
| 2 | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (Breast) | ~10 nM - 1 µM[2] |
| 2 | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | IGROV-1 (Ovarian) | Not Specified |
| Compound ID | Compound Name | Animal Model | Tumor Xenograft | Dosing Regimen | In Vivo Efficacy (Tumor Growth Inhibition) |
| 1 | 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | Nude Mice | OVCAR-3 (Ovarian) | 6.7 and 10 mg/kg (i.p.) | > 50% retardation of tumor growth[1] |
| 2 | Phortress (Lysylamide prodrug of 5F 203) | Nude Mice | MCF-7 (Breast) | 20 mg/kg (i.p.) | Not Specified, but DNA adducts formed[2] |
| 2 | Phortress (Lysylamide prodrug of 5F 203) | Nude Mice | IGROV-1 (Ovarian) | Not Specified | Not Specified |
Deciphering the Mechanism: Key Signaling Pathways
The anticancer activity of these this compound derivatives is often attributed to their interaction with key signaling pathways involved in cancer cell proliferation and survival. Two prominent pathways are the activation of Cytochrome P450 1A1 (CYP1A1) and the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The CYP1A1 Activation Pathway
Certain 2-(4-aminophenyl)benzothiazoles are metabolized by the CYP1A1 enzyme into reactive intermediates that can form DNA adducts, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
The VEGFR-2 Inhibition Pathway
Other derivatives of the this compound scaffold function by directly inhibiting the VEGFR-2 tyrosine kinase, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability (MTT/Sulforhodamine B Assay)
This assay determines the concentration of a drug that inhibits the growth of a cancer cell line by 50% (GI₅₀ or IC₅₀).
Detailed Steps:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, OVCAR-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Application: The this compound-based compounds are serially diluted to a range of concentrations and added to the wells.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the drugs to exert their effects.
-
Staining:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Sulforhodamine B (SRB) Assay: Cells are fixed, and then stained with the SRB dye, which binds to cellular proteins.
-
-
Quantification:
-
MTT Assay: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: The unbound dye is washed away, and the bound dye is solubilized. Absorbance is then measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to untreated control cells, and the GI₅₀ value is determined.
In Vivo Tumor Xenograft Model
This model assesses the ability of a drug to inhibit tumor growth in a living organism.
Detailed Steps:
-
Cell Implantation: A specific number of human cancer cells (e.g., OVCAR-3, MCF-7) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[3]
-
Tumor Establishment: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: The mice are then treated with the this compound-based drug at a specific dose and schedule (e.g., daily intraperitoneal injections). A control group receives a vehicle solution.
-
Monitoring: Tumor size is measured regularly with calipers, and the tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed (e.g., for histology or biomarker expression). The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
The journey of a this compound-based drug from a promising in vitro candidate to a potential in vivo therapeutic is a critical and challenging phase in drug development. This guide highlights the importance of a direct comparison of efficacy data from both settings. While in vitro assays provide valuable initial screening data on a compound's cytotoxic potential and mechanism of action, in vivo studies are indispensable for evaluating its true therapeutic potential, taking into account complex physiological factors such as pharmacokinetics and bioavailability. The presented data and protocols offer a framework for researchers to design and interpret their own studies, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity comparison between 2-Amino-4-methylthiazole and its benzothiazole analog
A Comparative Analysis for Researchers and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic potential of 2-Amino-4-methylthiazole and 2-aminobenzothiazole (B30445) derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, varies depending on the specific derivative and the cancer cell line tested. The following table summarizes representative IC50 values from different studies to facilitate a comparative understanding. It is important to note that these values are from separate experiments and should be interpreted with consideration of the different experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Derivatives | ||||
| 4-methylthiazole-2-amine derivative (3a) | K562 | Chronic Myeloid Leukemia | 150.8 | [1] |
| 4-methylthiazole-2-amine derivative (6h) | K562 | Chronic Myeloid Leukemia | 1.515 | [1] |
| 4-methylthiazole-2-amine derivative (6i) | U937 | Histiocytic Lymphoma | 2.453 | [1] |
| 2-Aminobenzothiazole and its Derivatives | ||||
| 2-Aminobenzothiazole | HEp-2 | Laryngeal Carcinoma | 5 (24h), 27 (48h), 45 (72h) | [2] |
| 2-Aminobenzothiazole derivative (OMS5) | A549 | Lung Cancer | 22.13 - 61.03 | [3][4] |
| 2-Aminobenzothiazole derivative (OMS5) | MCF-7 | Breast Cancer | 22.13 - 61.03 | [3][4] |
| 2-Aminobenzothiazole derivative (OMS14) | A549 | Lung Cancer | 22.13 - 61.03 | [3][4] |
| 2-Aminobenzothiazole derivative (OMS14) | MCF-7 | Breast Cancer | 22.13 - 61.03 | [3][4] |
Note: The IC50 values presented are for different derivatives and were determined in separate studies. Direct comparison of potency should be made with caution. The data suggests that specific substitutions on both the this compound and 2-aminobenzothiazole scaffolds can lead to highly potent cytotoxic compounds. For instance, the 4-methylthiazole-2-amine derivative 6h exhibited a potent IC50 value of 1.515 µM against the K562 cell line.[1] Unsubstituted 2-aminobenzothiazole also demonstrated dose- and time-dependent cytotoxicity against HEp-2 cells.[2]
Experimental Protocols
The most frequently employed method to assess the cytotoxicity of these compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The test compounds (this compound or 2-aminobenzothiazole derivatives) are dissolved in a suitable solvent, typically DMSO, and then serially diluted in cell culture medium to the desired concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells containing vehicle (DMSO) and untreated cells are also included.[6]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[7]
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[7]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Process and Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Mechanism of Action Insights
While the precise mechanisms of cytotoxicity can vary between derivatives, studies suggest that some 2-aminobenzothiazole compounds exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3] Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis (programmed cell death). For instance, some novel 2-aminobenzothiazole derivatives have been investigated for their potential to inhibit PI3Kγ.[3][8]
The cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells have been shown to be dose- and time-dependent, triggering apoptosis.[2] This was evidenced by an increase in early and late apoptotic cells and the activation of caspases 3/7, which are key executioner enzymes in the apoptotic cascade.[2]
Conclusion
This comparative guide highlights the cytotoxic potential of both this compound and its benzothiazole (B30560) analog, 2-aminobenzothiazole, as foundational scaffolds for the development of novel anticancer agents. The presented data, although from disparate studies, indicates that strategic modifications to these core structures can yield compounds with significant and selective cytotoxicity against various cancer cell lines. The MTT assay remains a standard and reliable method for the initial screening of these compounds. Further research into the specific molecular targets and signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial for the rational design and optimization of more potent and selective anticancer drugs based on these privileged heterocyclic systems.
References
- 1. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparison Guide: Confirming Target Engagement of 2-Amino-4-methylthiazole Inhibitors
The 2-amino-4-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of proteins, most notably protein kinases.[1][2][3] Confirmation of direct binding between an inhibitor and its intended protein target within a physiologically relevant context—a process known as target engagement—is a critical step in drug discovery.[4] It validates the mechanism of action and provides essential data for optimizing lead compounds.
This guide provides an objective comparison of key biophysical and proteomic methods used to confirm and quantify the target engagement of this compound inhibitors. It includes detailed experimental protocols, comparative data tables, and diagrams illustrating the core principles and workflows.
Overview of Target Engagement Confirmation Methods
Several robust techniques are available to measure the interaction between a small molecule inhibitor and its protein target. These methods can be broadly categorized into in-solution biophysical assays, which typically require purified proteins, and in-cell or in-lysate methods, which provide a more native environment.
dot
Caption: Workflow of target engagement confirmation methods.
Comparison of Key Methodologies
The choice of method depends on the stage of drug discovery, the nature of the target, and the specific questions being asked (e.g., affinity, kinetics, or in-cell occupancy).
| Parameter | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay | Microscale Thermophoresis (MST) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced protein thermal stabilization.[5] | Competition for binding to immobilized broad-spectrum inhibitors.[6][7] | Change in molecular movement along a temperature gradient upon binding.[8] | Change in refractive index at a sensor surface upon mass change (binding).[9][10] | Direct measurement of heat released or absorbed during binding.[11][12] |
| Sample Type | Intact cells, cell lysates, tissues.[13] | Cell or tissue lysates.[14] | Purified protein, cell lysates, serum.[15] | Purified protein (immobilized), analytes in solution.[16] | Purified protein and ligand in solution. |
| Labeling | Label-free (detection via antibody or MS).[17] | Label-free (detection via MS).[6] | Requires one fluorescently labeled binding partner.[18] | Label-free.[19] | Label-free.[20] |
| Throughput | Low (WB) to High (HT-CETSA, MS-based).[4] | Medium to High. | High. | Medium. | Low. |
| Key Output | Thermal shift (ΔTm), apparent EC50.[5] | IC50 values, selectivity profile across the kinome.[6] | Dissociation constant (Kd), EC50.[21] | Kinetics (kon, koff), Affinity (Kd), Stoichiometry.[9] | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[12] |
| Main Advantage | Confirms engagement in a native cellular environment.[22] | Unbiased selectivity profiling of kinase inhibitors against endogenous kinases.[7] | Low sample consumption, measures in solution, tolerant to complex liquids.[8][15] | Real-time kinetic data, high sensitivity.[9] | Provides a complete thermodynamic profile of the interaction.[11] |
| Main Limitation | Not all binding events cause a thermal shift; indirect affinity measure.[4] | Limited to targets that bind the beads (primarily kinases); requires MS.[7] | Requires labeling, which may interfere with binding. | Requires protein immobilization, which can affect activity; potential for surface artifacts.[18] | Requires large amounts of pure, soluble protein; sensitive to buffer composition.[20] |
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[5] This change in thermal stability is used to confirm target engagement directly in cells or cell lysates.[17]
dot
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the this compound inhibitor at various concentrations and another set with vehicle (e.g., DMSO) for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells (if not already done) by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using SDS-PAGE and Western blotting with a specific antibody.
-
Quantification: Densitometry is used to quantify the band intensities. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
In this format, cells are treated with varying inhibitor concentrations and heated at a single, optimized temperature (often near the Tm).
| Inhibitor Conc. (µM) | % Soluble Target Protein (Normalized) |
| 0 (Vehicle) | 100 |
| 0.01 | 105 |
| 0.1 | 120 |
| 1 | 155 |
| 10 | 170 |
| 100 | 172 |
Kinobeads Competition Assay
This chemical proteomics approach is ideal for profiling this compound kinase inhibitors.[6] It uses beads coupled with a mixture of broad-spectrum, ATP-competitive kinase inhibitors ("kinobeads") to enrich a large portion of the kinome from a cell lysate. A test compound competes with the beads for binding to its kinase targets.[7]
dot
Caption: Workflow for a Kinobeads competition assay.
-
Lysate Preparation: Prepare a native cell lysate from the cell line(s) of interest under non-denaturing conditions. Determine protein concentration.
-
Inhibitor Incubation: Aliquot the lysate. Add the this compound inhibitor at various concentrations (e.g., 0.01 µM to 50 µM) to the aliquots. Include a vehicle control (DMSO). Incubate for 30-60 minutes.
-
Kinobeads Incubation: Add the kinobead slurry to each lysate-inhibitor mixture. Incubate with rotation (e.g., 1-2 hours at 4°C) to allow kinases to bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides, typically using an in-solution or on-bead digestion protocol with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by label-free quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins pulled down in each condition. The amount of a specific kinase bound to the beads will decrease in the presence of a competing inhibitor. Plot the remaining bound fraction against inhibitor concentration to determine the IC50 for each target.[6]
Data shows the potency of a hypothetical this compound inhibitor against several kinases.
| Kinase Target | IC50 (nM) | Comment |
| Primary Target | ||
| SRC | 9.5 | Potent on-target activity |
| ABL1 | 15.2 | Potent on-target activity |
| Off-Targets | ||
| LCK | 25.8 | Related kinase, moderate activity |
| RIPK2 | 3,600 | Weak off-target activity[6] |
| EGFR | >10,000 | Not a significant target |
Microscale Thermophoresis (MST)
MST measures the affinity of an interaction by detecting changes in the thermophoretic movement of a molecule when its binding state changes.[18] Thermophoresis is the directed motion of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell.[8]
-
Labeling: One of the binding partners (typically the larger one, e.g., the target protein) is fluorescently labeled.
-
Sample Preparation: Prepare a dilution series of the unlabeled binding partner (the this compound inhibitor).
-
Incubation: Mix each concentration of the inhibitor with a constant concentration of the fluorescently labeled target protein. Allow the binding reaction to reach equilibrium.
-
Measurement: Load the samples into glass capillaries. In the MST instrument, an infrared laser creates a precise microscopic temperature gradient.[8] The fluorescence inside the capillaries is monitored before, during, and after the laser is activated.
-
Data Analysis: The change in fluorescence due to thermophoresis is measured. The normalized fluorescence is plotted against the logarithm of the inhibitor concentration. The resulting binding curve is fitted to determine the dissociation constant (Kd).[21]
| Inhibitor Concentration (nM) | Normalized Fluorescence (Fnorm) |
| 0.1 | 1.05 |
| 1 | 1.15 |
| 10 | 2.50 |
| 100 | 7.80 |
| 1000 | 9.90 |
| 10000 | 10.10 |
| Calculated Kd | 25 nM |
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface plasmon resonance and its use in biomolecular interaction analysis (BIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 21. Studying Interactions between 2’-O-Me-Modified Inhibitors and MicroRNAs Utilizing Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of 2-Aminothiazole Drugs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole (B372263) scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically significant anticancer agents.[1] Its versatile structure has been extensively modified to produce a plethora of derivatives with potent and selective activities against a wide array of human cancers, including those of the breast, lung, colon, and leukemia.[1][2] This guide provides an objective comparison of the performance of various 2-aminothiazole-based drugs in cancer cell lines, supported by experimental data.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 2-aminothiazole derivatives against a panel of human cancer cell lines. IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: IC50 Values (in µM) of Various 2-Aminothiazole Derivatives in Different Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Dasatinib | K562 | Chronic Myelogenous Leukemia | < 1 |
| MDA-MB-231 | Breast (Triple-Negative) | < 1 | |
| MCF-7 | Breast (ER+) | 12.3 | |
| T47D | Breast (ER+) | - | |
| Alpelisib | HCC1954 | Breast (HER2+, PIK3CA mutant) | - |
| KPL4 | Breast (HER2+, PIK3CA mutant) | - | |
| Compound 20 | H1299 | Lung | 4.89 |
| SHG-44 | Glioma | 4.03 | |
| Compound 27 | HeLa | Cervical | 1.6 |
| Derivative 88 | HS 578T | Breast | 0.8 |
| Compound 4a (VEGFR-2 Inhibitor) | HCT-116 | Colon | 5.61 |
| HEPG-2 | Liver | 7.92 | |
| MCF-7 | Breast | 3.84 | |
| Compound 27 (CK2 Inhibitor) | 786-O | Renal Cell Carcinoma | 5 |
Note: IC50 values are compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution.
Signaling Pathways and Mechanisms of Action
2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway Inhibition
Several 2-aminothiazole derivatives have been designed to target and inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aminothiazole derivative.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Several 2-aminothiazole derivatives, such as Alpelisib, are potent inhibitors of PI3K, making this pathway a key target for anticancer therapy.
Caption: PI3K/Akt/mTOR pathway inhibition by a 2-aminothiazole drug.
Experimental Protocols
Standardized protocols are crucial for the reliable comparison of the anticancer activity of different compounds. Below are detailed methodologies for key in vitro assays.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: General workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the 2-aminothiazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the 2-aminothiazole derivative for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion
The 2-aminothiazole scaffold remains a highly promising framework for the development of novel anticancer therapeutics. The diverse mechanisms of action, including the inhibition of critical signaling pathways like VEGFR-2 and PI3K/Akt/mTOR, underscore the broad potential of this class of compounds. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the objective comparison of existing derivatives and guiding the rational design of future anticancer agents.
References
A Comparative Spectroscopic Analysis of 2-Amino-4-methylthiazole and its Hydrochloride Salt
For Immediate Release
This guide presents a detailed spectroscopic comparison of 2-Amino-4-methylthiazole and its hydrochloride salt, offering valuable data for researchers, scientists, and professionals in the field of drug development. The analysis encompasses Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the structural and electronic differences between the free base and its protonated form.
Executive Summary
Protonation of the basic this compound to form its hydrochloride salt induces significant changes in its electronic and vibrational properties. These changes are readily observable through various spectroscopic techniques. This guide provides a comprehensive summary of these differences, supported by experimental data and detailed methodologies, to aid in the characterization and quality control of these compounds.
Data Presentation
The following tables summarize the key spectroscopic data obtained for this compound and its hydrochloride salt.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Vibrational Mode | This compound | This compound HCl | Interpretation of Shift |
| N-H Stretching (Amine) | ~3425, ~3295 | Broadened, shifted to lower frequency | Involvement of the amine group in hydrogen bonding and protonation. |
| C=N Stretching (Thiazole Ring) | ~1630 | Shifted to higher frequency | Increased double bond character upon protonation of the ring nitrogen. |
| N-H Bending (Amine) | ~1540 | Shifted to higher frequency | Change in the electronic environment of the amino group. |
| C-S Stretching | ~690 | Minor shift | The C-S bond is less affected by protonation. |
Table 2: Comparative UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Methanol | ~258 | Not Reported |
| This compound HCl | Methanol | ~255[1] | Not Reported |
Table 3: Comparative ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | This compound (DMSO-d₆)[2][3] | This compound HCl (D₂O) | Interpretation of Shift |
| -CH₃ | ~2.06 (s) | ~2.3 (s) | Deshielding due to the increased positive charge on the thiazole (B1198619) ring. |
| Thiazole C5-H | ~6.07 (s) | ~6.7 (s) | Significant deshielding, indicating a change in the electronic distribution within the ring upon protonation. |
| -NH₂ | ~6.80 (s, br) | Not observed (exchange with D₂O) | The acidic protons of the amino group exchange with the deuterium (B1214612) of the solvent. |
Table 4: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | This compound (DMSO-d₆)[2][3] | This compound HCl (Polysol) | Interpretation of Shift |
| -CH₃ | ~17.6 | ~17.0 | Minor shielding effect. |
| Thiazole C5 | ~100.8 | ~107.0 | Deshielding, consistent with a decrease in electron density at this position upon protonation. |
| Thiazole C4 | ~148.0 | ~147.0 | Minor shielding effect. |
| Thiazole C2 | ~168.5 | ~169.0 | Deshielding due to the proximity to the protonated nitrogen atoms. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples of this compound and its hydrochloride salt were prepared as KBr (potassium bromide) pellets. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent was used for analysis.
-
Data Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Stock solutions of each compound were prepared in methanol. These were further diluted to an appropriate concentration to ensure the absorbance reading was within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A Shimadzu UV-2600 spectrophotometer or equivalent was used.
-
Data Acquisition: The UV-Vis spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. Methanol was used as the blank to zero the instrument. The wavelength of maximum absorbance (λmax) was determined for each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, approximately 5-10 mg of each sample was dissolved in 0.75 mL of deuterated solvent (DMSO-d₆ for the free base and D₂O or Polysol for the hydrochloride salt) in a 5 mm NMR tube.
-
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent, equipped with a 5 mm probe, was used.
-
Data Acquisition: ¹H NMR spectra were acquired with a spectral width of 12 ppm, and ¹³C NMR spectra were acquired with a spectral width of 220 ppm. Chemical shifts were referenced to the residual solvent peak.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of a chemical compound and its salt.
Caption: Workflow for the comparative spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide clearly demonstrates the structural and electronic changes that occur upon the protonation of this compound. The shifts observed in the FT-IR, UV-Vis, and NMR spectra provide a detailed fingerprint of these changes, which are invaluable for the identification, characterization, and quality assessment of these compounds in a research and development setting. The provided experimental protocols offer a foundation for the replication and extension of these findings.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4-methylthiazole: A Procedural Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the responsible management and disposal of chemical waste are paramount for ensuring a safe working environment and protecting the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-methylthiazole, a compound commonly used in chemical synthesis. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, handling and disposal require strict adherence to safety protocols.
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C4H6N2S | [1] |
| Molecular Weight | 114.17 g/mol | [3] |
| Appearance | Beige crystals | [1] |
| Melting Point | 42 - 47 °C / 107.6 - 116.6 °F | [1] |
| Boiling Point | 231 - 232 °C | [3] |
| Flash Point | > 110 °C / > 230 °F | [1] |
| UN Number | 2811 | [4] |
Experimental Protocols: Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.[5]
-
Control Ignition Sources: Remove all nearby sources of ignition.[6]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[5][7] Do not use combustible materials like paper towels for initial containment.[5] For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust generation.[4]
-
Decontamination: Clean the spill area with a soap and water solution.[5] For spills on surfaces, a 60-70% ethanol (B145695) solution can be used, followed by a soap and water wash.[8]
-
Waste Collection: All cleanup materials, including gloves and absorbent pads, must be collected in a sealed, properly labeled hazardous waste container.[5][7]
Large Spills:
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]
Proper Disposal Procedures
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1][9][10] Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][11]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips), in a dedicated and compatible hazardous waste container.[5][7]
-
Do not mix this waste with other waste streams to avoid potentially incompatible chemical reactions.[7][12]
-
Ensure the container is sturdy, leak-proof, and kept securely closed when not in use.[5][12]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
Disposal Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 1603-91-4 [sigmaaldrich.com]
- 4. This compound(1603-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemstock.ae [chemstock.ae]
- 7. benchchem.com [benchchem.com]
- 8. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-Amino-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-4-methylthiazole, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for routine laboratory operations involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1][2] Ingestion is also harmful.[1][2] Adherence to proper PPE protocols is mandatory to mitigate these risks.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and solid particulates that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact, which can lead to irritation.[2][3] While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves are generally recommended for protection against a variety of chemicals.[4] Double gloving may be appropriate when handling larger quantities or for extended periods. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Recommended when handling the solid compound to prevent inhalation of dust particles, which may cause respiratory tract irritation.[2][3][5] A respirator should be used in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149. |
| Protective Clothing | Laboratory coat, long-sleeved garments, and closed-toe shoes. | Provides a barrier against accidental skin contact with the chemical.[1][3] For larger scale operations, chemical-resistant coveralls may be necessary. |
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust generation and inhalation.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step 1: Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.[6]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Have spill control materials readily available.
Step 2: Handling the Chemical
-
Weighing and Transferring: When weighing the solid, do so in a fume hood to control dust. Use a spatula for transfers and avoid creating dust clouds.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within a chemical fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Spill and Exposure Response
Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[5] Do not use combustible materials like paper towels for initial containment.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Report: Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Chemical Waste: Collect all unused this compound and solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Contaminated PPE: All disposable PPE that has come into contact with this compound, such as gloves and masks, should be collected in a separate, labeled hazardous waste bag.
Step 2: Waste Storage
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure containers are kept closed when not in use.
Step 3: Professional Disposal
-
Arrange for the collection and disposal of all hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[6]
-
Never dispose of this compound down the drain or in the regular trash.[5]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
